N-Methylleucine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-4-methyl-2-(methylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-5(2)4-6(8-3)7(9)10/h5-6,8H,4H2,1-3H3,(H,9,10)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJODGRWDFZVTKW-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801031240 | |
| Record name | L-N-Methylleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801031240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3060-46-6 | |
| Record name | N-Methylleucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003060466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-N-Methylleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801031240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-METHYLLEUCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YT9687ECD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
N-Methylleucine chemical properties and structure
An In-depth Technical Guide to the Core Chemical Properties and Structure of N-Methylleucine
For researchers, scientists, and drug development professionals, a comprehensive understanding of the chemical properties and structure of this compound is paramount for its application in peptide synthesis and drug design. This guide provides a detailed overview of its core characteristics, supported by experimental data and protocols.
Chemical Structure
This compound is an amino acid derivative of leucine where one of the hydrogen atoms of the amino group is substituted with a methyl group.[1] This modification has significant implications for its chemical behavior and its incorporation into peptides. The structure of this compound includes a chiral center at the alpha-carbon, leading to the existence of stereoisomers.
The common forms of this compound are:
-
D-N-Methylleucine: The (R)-enantiomer.[4]
-
DL-N-Methylleucine: A racemic mixture of the L and D isomers.[5]
The IUPAC name for the L-isomer is (2S)-4-methyl-2-(methylamino)pentanoic acid.
Chemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in various chemical reactions.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₅NO₂ | |
| Molecular Weight | 145.20 g/mol | |
| 181.66 g/mol (hydrochloride salt) | ||
| Melting Point | 159-163 °C (hydrochloride salt) | |
| Solubility | Predicted water solubility: 35.0 mg/mL. The hydrochloride salt is soluble in water. | |
| N-Acetyl-N-methyl-L-leucine is soluble in DMSO (35 mg/mL) and Ethanol (35 mg/mL). | ||
| pKa (Predicted) | Strongest Acidic: 2.42 | |
| Strongest Basic: 10.58 | ||
| Appearance | White to off-white powder. Colorless to white powder. |
Experimental Protocols
Synthesis of this compound
A general method for the N-methylation of N-protected amino acids involves the use of sodium hydride and methyl iodide. The following is a representative protocol for the synthesis of this compound from a protected leucine precursor.
General Methylation Procedure:
-
Dissolve the N-benzyloxycarbonylamino acid (or another suitably protected leucine) (10 mmol) and methyl iodide (5 ml; 80 mmol) in tetrahydrofuran (THF) (30 ml).
-
Cool the solution to 0 °C in a flask protected from moisture.
-
Cautiously add sodium hydride dispersion (1.32 g; 30 mmol).
-
The reaction mixture is then processed to yield the N-methylated product. Subsequent deprotection steps will yield this compound.
Analysis of N-Methylamino Acids
The identification and quantification of N-methylamino acids like this compound can be performed using various analytical techniques.
Protocol 1: N-Terminal Amino Acid Identification using Dansyl Chloride
This protocol is a general method for identifying the N-terminal amino acid of a peptide, which can be adapted for the analysis of this compound if it is at the N-terminus.
-
Dansylation: Dissolve the peptide sample in 20 µL of 0.2 M sodium bicarbonate buffer. Add 20 µL of a dansyl chloride solution in acetone. Incubate in the dark at 37°C for 1-2 hours.
-
Hydrolysis: Evaporate the solvent under vacuum. Add 50-100 µL of 6 M HCl and hydrolyze at 110°C for 16-24 hours.
-
Analysis: After hydrolysis, the sample is dried and redissolved. The fluorescently labeled N-terminal amino acid can then be identified by HPLC or two-dimensional thin-layer chromatography (TLC) by comparing its retention time or migration with that of a standard.
Protocol 2: Analysis by Amino Acid Analyzer and Gas-Liquid Chromatography
N-methylamino acids can be analyzed using an automatic amino acid analyzer with a ninhydrin developing method or by gas-liquid chromatography, though some limitations may exist. Specific conditions for the separation and detection would need to be optimized for this compound.
Signaling Pathway
Leucine, the parent amino acid of this compound, is a key regulator of the mTORC1 signaling pathway, which is a central controller of cell growth and protein synthesis. Leucyl-tRNA synthetase (LRS) has been identified as an intracellular leucine sensor that activates the mTORC1 pathway. While the direct role of this compound in this pathway is a subject for further research, understanding the pathway of its parent compound is crucial.
References
- 1. N-Methyl-dl-leucine | C7H15NO2 | CID 567743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C7H15NO2 | CID 2777993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride | C7H16ClNO2 | CID 2777992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, D- | C7H15NO2 | CID 6951123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [precision.fda.gov]
An In-Depth Technical Guide to the Biosynthesis of N-Methylleucine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylleucine is an N-methylated derivative of the essential amino acid L-leucine. The presence of a methyl group on the alpha-amino group imparts unique properties to this amino acid, influencing the conformation, metabolic stability, and bioavailability of peptides in which it is incorporated. These characteristics make this compound a valuable component in the design of novel therapeutic peptides and other bioactive compounds. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, with a focus on the enzymatic processes, quantitative data, and experimental methodologies relevant to its formation in biological systems.
Core Biosynthetic Pathway
The biosynthesis of this compound is a two-step process that begins with the formation of its precursor, L-leucine, followed by an N-methylation step.
Biosynthesis of L-Leucine
L-leucine is synthesized from pyruvate through a series of enzymatic reactions that are part of the branched-chain amino acid biosynthetic pathway. This pathway is well-characterized in various microorganisms, including bacteria and fungi. The key enzymes involved in the conversion of pyruvate to L-leucine are:
-
Acetolactate synthase
-
Acetohydroxy acid isomeroreductase
-
Dihydroxyacid dehydratase
-
α-Isopropylmalate synthase
-
α-Isopropylmalate isomerase
-
Leucine aminotransferase
A detailed diagram of the L-leucine biosynthetic pathway is presented below.
N-Methylation of L-Leucine
The final step in the biosynthesis of this compound is the transfer of a methyl group to the α-amino group of L-leucine. This reaction is catalyzed by a specific class of enzymes known as N-methyltransferases, which utilize S-adenosyl-L-methionine (SAM) as the universal methyl donor.
A well-documented example of this process occurs during the biosynthesis of the glycopeptide antibiotic A47934 by Streptomyces toyocaensis NRRL15009. In this pathway, a dedicated SAM-dependent N-methyltransferase, designated MtfA, catalyzes the methylation of the N-terminal L-leucine residue of the antibiotic precursor.
The overall reaction is as follows:
L-Leucine + S-Adenosyl-L-methionine → N-Methyl-L-leucine + S-Adenosyl-L-homocysteine
Quantitative Data
Currently, specific kinetic parameters for the L-leucine N-methyltransferase (MtfA) from the A47934 biosynthetic pathway are not extensively reported in publicly available literature. However, general kinetic data for similar SAM-dependent methyltransferases involved in natural product biosynthesis can provide an expected range for these values.
| Parameter | Typical Range | Units |
| Km (L-Leucine) | 10 - 500 | µM |
| Km (SAM) | 5 - 200 | µM |
| kcat | 0.1 - 10 | min-1 |
Note: These values are illustrative and the actual kinetic parameters for a specific L-leucine N-methyltransferase may vary. Experimental determination is necessary for precise characterization.
Experimental Protocols
This section outlines the general methodologies for the expression, purification, and activity assay of a recombinant L-leucine N-methyltransferase, using MtfA from the A47934 pathway as an example.
Heterologous Expression and Purification of L-leucine N-methyltransferase
Objective: To produce and purify the recombinant L-leucine N-methyltransferase enzyme for in vitro characterization.
Methodology:
-
Gene Cloning: The gene encoding the putative L-leucine N-methyltransferase (e.g., mtfA) is amplified from the genomic DNA of the producing organism (Streptomyces toyocaensis) by PCR. The amplified gene is then cloned into a suitable expression vector (e.g., pET series) containing an affinity tag (e.g., His6-tag) for purification.
-
Heterologous Expression: The expression plasmid is transformed into a suitable host strain, typically Escherichia coli BL21(DE3). The cells are grown in a suitable medium (e.g., LB broth) at 37°C to an optimal cell density (OD600 of 0.6-0.8). Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at a lower temperature (e.g., 16-25°C) for an extended period (e.g., 12-16 hours) to enhance soluble protein production.
-
Cell Lysis and Clarification: Cells are harvested by centrifugation and resuspended in a lysis buffer containing lysozyme and DNase. The cells are then lysed by sonication or high-pressure homogenization. The cell lysate is clarified by centrifugation to remove cell debris.
-
Affinity Chromatography: The clarified lysate containing the His-tagged N-methyltransferase is loaded onto a Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity column. The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The target protein is then eluted with a buffer containing a higher concentration of imidazole.
-
Protein Purity and Concentration: The purity of the eluted protein is assessed by SDS-PAGE. The concentration of the purified protein is determined using a standard protein assay, such as the Bradford or BCA assay.
In Vitro N-Methyltransferase Activity Assay
Objective: To determine the enzymatic activity and kinetic parameters of the purified L-leucine N-methyltransferase.
Methodology:
-
Reaction Mixture: A typical reaction mixture contains a suitable buffer (e.g., Tris-HCl, pH 7.5), the purified N-methyltransferase enzyme, L-leucine (or a suitable peptide substrate with an N-terminal leucine), and the methyl donor, S-adenosyl-L-methionine (SAM).
-
Reaction Incubation: The reaction is initiated by the addition of the enzyme or SAM and incubated at an optimal temperature (e.g., 30°C) for a defined period.
-
Reaction Quenching: The reaction is stopped by the addition of an acid (e.g., trichloroacetic acid) or by heat inactivation.
-
Product Detection and Quantification: The formation of this compound can be quantified using various methods:
-
High-Performance Liquid Chromatography (HPLC): The reaction mixture is analyzed by reverse-phase HPLC to separate the substrate (L-leucine) from the product (this compound). The product peak is identified by comparison with an authentic standard and quantified by integrating the peak area.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive method for detecting and quantifying the N-methylated product. The reaction mixture is analyzed by LC-MS, and the product is identified by its specific mass-to-charge ratio.
-
Radiometric Assay: If using radiolabeled [14C-methyl]-SAM, the incorporation of the radiolabel into the product can be measured by scintillation counting after separation of the product from the unreacted SAM.
-
-
Kinetic Analysis: To determine the Michaelis-Menten kinetic parameters (Km and Vmax), the initial reaction velocities are measured at varying concentrations of one substrate while keeping the other substrate at a saturating concentration. The data are then fitted to the Michaelis-Menten equation using non-linear regression analysis.
Signaling Pathways and Regulation
The biosynthesis of secondary metabolites, including those containing this compound, is often tightly regulated in the producing organisms. This regulation can occur at the transcriptional level, where the expression of the biosynthetic genes is controlled by specific regulatory proteins in response to environmental or cellular signals.
In Streptomyces species, the expression of secondary metabolite biosynthetic gene clusters is often controlled by pathway-specific transcriptional regulators, as well as global regulators that respond to nutrient availability and other stress signals. While the specific regulatory network for this compound biosynthesis in the context of A47934 production is not fully elucidated, it is likely to be integrated with the overall regulation of the antibiotic biosynthetic cluster.
Conclusion
The biosynthesis of this compound is a fascinating example of how nature modifies primary metabolites to create structurally diverse and biologically active compounds. Understanding this pathway, from the synthesis of the L-leucine precursor to the specific N-methylation step, is crucial for researchers in natural product discovery and drug development. The methodologies outlined in this guide provide a framework for the detailed characterization of the enzymes involved in this process, which can pave the way for the engineered biosynthesis of novel N-methylated peptides with enhanced therapeutic potential. Further research into the specific L-leucine N-methyltransferases and their regulatory networks will undoubtedly uncover new opportunities for biotechnological applications.
N-Methylleucine: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, N-Methylleucine (N-Me-Leu) stands as a pivotal unnatural amino acid. Its incorporation into peptides and therapeutic molecules offers significant advantages, including enhanced metabolic stability, increased membrane permeability, and constrained conformational flexibility, which can lead to improved efficacy and bioavailability.
This technical guide provides an in-depth overview of this compound, covering its fundamental physicochemical properties, detailed experimental protocols for its application in peptide synthesis, and its role within key cellular signaling pathways.
Core Physicochemical Data
This compound is commercially available in various forms, primarily as the L- and D-enantiomers, and as a hydrochloride salt. The choice of form is contingent upon the specific experimental requirements, such as solubility and compatibility with reaction conditions. The key quantitative data for these forms are summarized below.
| Property | N-Methyl-L-leucine | N-Methyl-L-leucine hydrochloride | N-Methyl-D-leucine | DL-N-Methylleucine |
| CAS Number | 3060-46-6 | 66866-69-1 | 31321-74-1 | 2566-33-8 |
| Molecular Formula | C₇H₁₅NO₂ | C₇H₁₅NO₂ · HCl | C₇H₁₅NO₂ | C₇H₁₅NO₂ |
| Molecular Weight | 145.20 g/mol | 181.66 g/mol | 145.20 g/mol | 145.20 g/mol |
| IUPAC Name | (2S)-4-methyl-2-(methylamino)pentanoic acid | (2S)-4-methyl-2-(methylamino)pentanoic acid hydrochloride | (2R)-4-methyl-2-(methylamino)pentanoic acid | 4-methyl-2-(methylamino)pentanoic acid |
Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Peptides
The incorporation of N-methylated amino acids like this compound into peptides via Solid-Phase Peptide Synthesis (SPPS) presents unique challenges due to the steric hindrance of the N-methyl group, which can impede coupling efficiency. The following protocol outlines a robust methodology for the synthesis of a cyclic hexapeptide containing N-Methyl-L-leucine, adapted from standard procedures for synthesizing N-methyl-rich peptides.
Materials:
-
Fmoc-protected amino acids (including Fmoc-N-Me-L-Leu-OH)
-
Rink Amide resin
-
N,N-Diisopropylethylamine (DIPEA)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a 20% solution of piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling (Standard): For standard amino acids, pre-activate the Fmoc-amino acid (4 equivalents) with HATU (3.95 equivalents) and DIPEA (8 equivalents) in DMF. Add the activated amino acid solution to the resin and agitate for 1-2 hours. Monitor the coupling completion using a Kaiser test.
-
This compound Coupling: The coupling of a subsequent amino acid to an N-methylated residue is particularly challenging.
-
Pre-activate the incoming Fmoc-amino acid (4 equivalents) with HATU (3.95 equivalents) and DIPEA (8 equivalents) in DMF.
-
Add the activated mixture to the resin bearing the deprotected this compound N-terminus.
-
Allow the coupling reaction to proceed for at least 4 hours, or overnight if necessary.
-
Monitor the reaction using a chloranil test, as the Kaiser test is not effective for secondary amines. A negative chloranil test (no color change) indicates complete coupling. If the test is positive, a second coupling may be required.
-
-
Iterative Synthesis: Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Cleavage from Resin: Once the linear peptide is fully assembled, cleave it from the resin using a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to collect the crude peptide, then wash with cold ether. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Cyclization (for cyclic peptides): Dissolve the purified linear peptide in DMF at a low concentration (e.g., 1 mM) to favor intramolecular cyclization. Add HATU and DIPEA and stir overnight.
-
Final Purification: Purify the cyclic peptide by RP-HPLC and confirm its identity and purity by mass spectrometry and analytical HPLC.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Peptides.
Role in Cellular Signaling: The mTORC1 Pathway
Leucine, the parent amino acid of this compound, is a critical activator of the mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling pathway, a central regulator of cell growth, proliferation, and metabolism. The N-methylation of leucine can influence its interaction with components of this pathway, making it a valuable tool for studying these processes.
The activation of mTORC1 by amino acids is spatially regulated and occurs on the surface of lysosomes. The presence of amino acids, particularly leucine and arginine, is sensed by a complex machinery of proteins that includes the Ragulator complex, Rag GTPases, and other sensors.
Key steps in amino acid sensing by mTORC1:
-
Amino Acid Sensing: Inside the lysosome, amino acid transporters like SLC38A9 sense arginine levels. Leucine is sensed in the cytoplasm by Sestrin2 and leucyl-tRNA synthetase (LARS).
-
Rag GTPase Activation: In the presence of sufficient amino acids, the Ragulator complex, a guanine nucleotide exchange factor (GEF), activates the RagA/B GTPase by promoting the exchange of GDP for GTP.
-
mTORC1 Recruitment: The active RagA/B-GTP in a heterodimer with RagC/D-GDP recruits mTORC1 to the lysosomal surface.
-
mTORC1 Activation: At the lysosome, mTORC1 is brought into proximity with its activator, Rheb, which is also localized to the lysosomal membrane. Rheb, in its GTP-bound state, then fully activates mTORC1 kinase activity.
-
Downstream Signaling: Activated mTORC1 phosphorylates numerous downstream targets, including S6K1 and 4E-BP1, to promote protein synthesis and inhibit autophagy.
The incorporation of this compound into peptides can modulate their interaction with these sensing and signaling components, offering a strategy to fine-tune the mTORC1 pathway for therapeutic purposes.
Caption: Amino Acid Sensing and mTORC1 Activation at the Lysosome.
Stereochemistry of N-Methylleucine: A Technical Guide for Drug Development
An In-depth Analysis of L- vs. D-Isomers for Researchers and Scientists
The strategic incorporation of N-methylated amino acids is a cornerstone of modern peptide-based drug design, offering a powerful tool to enhance pharmacokinetic properties and modulate biological activity. Among these, N-Methylleucine presents a compelling case for investigation due to the prominent role of leucine in various biological processes. This technical guide provides a comprehensive overview of the stereochemistry of this compound, focusing on the distinct characteristics of its L- and D-isomers. While direct comparative quantitative data for the enantiomers of this compound is not extensively available in publicly accessible literature, this guide synthesizes current knowledge from analogous compounds and general principles of peptide chemistry to provide a robust framework for researchers.
Introduction: The Significance of Stereochemistry in N-Methylated Amino Acids
N-methylation, the substitution of a hydrogen atom with a methyl group on the amide nitrogen of an amino acid, profoundly alters the physicochemical properties of peptides. This modification imparts increased resistance to proteolytic degradation, enhances cell permeability, and can induce specific conformational constraints that fine-tune biological activity.[1][2] The chirality of these modified amino acids is of paramount importance, as biological systems, being inherently chiral, often exhibit a high degree of stereoselectivity. It is a well-established principle that the two enantiomers of a chiral drug can have widely different pharmacological and toxicological profiles.
N-Methyl-L-leucine is the naturally occurring or synthetically incorporated isomer that is generally presumed to be the biologically active form, mirroring the prevalence of L-amino acids in nature.[3] Conversely, N-Methyl-D-leucine represents the "unnatural" isomer, which may exhibit lower or different biological activity, or could potentially have antagonistic or even toxic effects. A thorough understanding of the stereochemical implications of this compound is therefore critical for the rational design of safe and effective peptide-based therapeutics.
Physicochemical and Predicted Biological Properties
While specific experimental data comparing the L- and D-isomers of this compound is scarce, we can infer their likely properties based on extensive studies of analogous compounds, such as N-acetyl-leucine.
Table 1: Predicted Comparative Properties of this compound Enantiomers
| Property | N-Methyl-L-leucine | N-Methyl-D-leucine | Rationale & References |
| Biological Activity | Predicted to be the primary biologically active enantiomer. | Predicted to have significantly lower or no primary biological activity. May exhibit off-target effects. | In biological systems, enzymes and receptors are chiral and typically recognize only one enantiomer. For N-acetyl-leucine, the L-isomer is the pharmacologically active form.[4] |
| Receptor/Enzyme Binding | Higher affinity for target receptors and enzymes. | Lower to negligible affinity for the primary biological target. | Stereospecific interactions are crucial for molecular recognition at the active or binding site. |
| Metabolic Stability | Increased resistance to proteolysis compared to L-leucine.[1] | Likely to exhibit high metabolic stability due to being a non-natural isomer. | N-methylation provides steric hindrance to proteases. D-amino acids are generally not recognized by endogenous proteases. |
| Pharmacokinetics | Expected to have distinct absorption, distribution, metabolism, and excretion (ADME) profiles. | Expected to have different ADME properties from the L-isomer. May inhibit the transport or metabolism of the L-isomer. | Studies on N-acetyl-leucine enantiomers show significant differences in their pharmacokinetic profiles. |
Experimental Protocols
Enantioselective Synthesis of this compound
The synthesis of enantiomerically pure this compound can be approached through several methods, including the methylation of protected leucine or the resolution of a racemic mixture.
Protocol 1: Reductive Methylation of L-Leucine
This method involves the formation of a Schiff base followed by reduction.
-
Protection of the Carboxyl Group: L-leucine is first protected as its methyl or benzyl ester to prevent side reactions.
-
Schiff Base Formation: The protected L-leucine is reacted with formaldehyde in a suitable solvent (e.g., methanol) to form the corresponding oxazolidinone or imine.
-
Reduction: The intermediate is then reduced using a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the N-methylated product.
-
Deprotection: The protecting group on the carboxyl function is removed by hydrolysis (for methyl esters) or hydrogenolysis (for benzyl esters) to give N-Methyl-L-leucine.
A similar procedure starting with D-leucine would yield N-Methyl-D-leucine.
Chiral Separation of DL-N-Methylleucine
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most effective method for the analytical and preparative separation of this compound enantiomers.
Protocol 2: Chiral HPLC Separation
-
Column Selection: A polysaccharide-based chiral column (e.g., cellulose or amylose derivatives) is often a good starting point for the separation of N-acetylated and N-methylated amino acids.
-
Mobile Phase Preparation:
-
Normal Phase: A mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol or ethanol (e.g., 90:10 v/v).
-
Reversed Phase: A mixture of aqueous buffer (e.g., water with 0.1% formic acid) and an organic modifier like acetonitrile or methanol (e.g., 70:30 v/v).
-
-
Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a UV detector or a mass spectrometer (LC-MS).
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25-40 °C) to optimize separation.
-
Detection: UV absorbance at a low wavelength (e.g., 210 nm) or by mass spectrometry for higher sensitivity and selectivity.
-
-
Sample Preparation: Dissolve the racemic this compound in the mobile phase at a concentration of 0.1-1.0 mg/mL and filter through a 0.22 µm or 0.45 µm syringe filter before injection.
-
Method Optimization: If initial separation is not achieved, systematically vary the mobile phase composition, flow rate, and temperature to optimize the resolution between the two enantiomer peaks.
Signaling Pathways and Biological Implications
Leucine is a well-known activator of the mTOR (mechanistic target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism. While direct evidence for the differential effects of this compound enantiomers on this pathway is lacking, it is a critical area for future investigation.
Hypothesized mTOR Signaling Involvement:
It is plausible that N-Methyl-L-leucine, due to its structural similarity to L-leucine, could modulate the mTOR pathway. The N-methylation may alter its interaction with the cellular machinery that senses amino acid levels, potentially leading to a modified downstream signaling cascade. The D-isomer is less likely to have a significant direct effect on this pathway.
Caption: Hypothesized differential modulation of the mTOR signaling pathway by this compound isomers.
Experimental and Logical Workflow
The systematic evaluation of this compound enantiomers for drug development requires a structured workflow, from synthesis to biological characterization.
Caption: A logical workflow for the stereoselective investigation of this compound in drug discovery.
Conclusion
The stereochemistry of this compound is a critical determinant of its biological activity and pharmacokinetic profile. Although direct comparative data remains to be fully elucidated in the public domain, the principles of stereoselectivity in drug action strongly suggest that N-Methyl-L-leucine is the pharmacologically relevant isomer. The incorporation of this chiral-building block into peptide therapeutics offers a promising strategy to enhance stability and bioavailability. Further research, guided by the experimental frameworks outlined in this guide, is essential to fully characterize the distinct roles of the L- and D-isomers of this compound and to unlock their full therapeutic potential.
References
N-Methylleucine in Marine Natural Products: A Technical Guide to a Promising Pharmacophore
For Researchers, Scientists, and Drug Development Professionals
The marine environment is a vast and largely untapped reservoir of chemical diversity, offering a rich source of novel bioactive compounds with significant therapeutic potential. Among these, marine natural products incorporating the non-proteinogenic amino acid N-Methylleucine have emerged as a particularly promising class of molecules. This in-depth technical guide explores the core aspects of this compound-containing marine natural products, including their chemical diversity, biological activities, and the experimental methodologies used for their study.
Introduction to this compound-Containing Marine Natural Products
This compound is an N-methylated derivative of the essential amino acid leucine.[1][2] Its incorporation into natural product scaffolds, particularly peptides and depsipeptides, often imparts unique conformational properties and enhanced metabolic stability, making these compounds attractive candidates for drug development.[3][4] Marine organisms, especially cyanobacteria, sponges, and mollusks, are prolific producers of such metabolites.[5] These compounds exhibit a broad spectrum of potent biological activities, including anticancer, antimicrobial, and immunosuppressive effects.
Chemical Diversity and Biological Activity
A significant number of this compound-containing natural products have been isolated from marine sources. These are often complex cyclic depsipeptides, characterized by a macrocyclic structure containing both amide and ester bonds.
Pahayokolide A
Isolated from a freshwater species of Lyngbya, pahayokolide A is a cyclic peptide that has demonstrated notable biological activity. Its structure features a pendant N-acetyl-N-methyl leucine moiety.
Table 1: Cytotoxicity Data for Pahayokolide A
| Cell Line | Cancer Type | IC50 (µM) |
| H460 | Lung Adenocarcinoma | 2.13 |
| A498 | Renal Adenocarcinoma | 2.61 |
| SK-OV-3 | Ovarian Adenocarcinoma | 2.76 |
| SK-MEL-28 | Malignant Melanoma | 3.27 |
| CEM | Lymphocytic Leukemia | 5.74 |
| U251 | Glioblastoma | 13.33 |
| SKBR3 | Breast Cancer | 16.70 |
| HT29 | Colon Cancer | 44.57 |
Pahayokolide A also exhibits antimicrobial activity, particularly against Gram-positive bacteria of the genus Bacillus and the yeast Saccharomyces cerevisiae.
Grassypeptolides
The grassypeptolides are a family of bis-thiazoline containing cyclic depsipeptides isolated from the marine cyanobacterium Lyngbya confervoides. These compounds have shown potent cytotoxic effects against various cancer cell lines and are known to inhibit dipeptidyl peptidase 8 (DPP8).
Table 2: Cytotoxicity Data for Grassypeptolides D and E
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| Grassypeptolide D | Neuro-2a | Mouse Blastoma | 599 |
| HeLa | Cervical Carcinoma | 335 | |
| Grassypeptolide E | Neuro-2a | Mouse Blastoma | 407 |
| HeLa | Cervical Carcinoma | 192 |
The grassypeptolides also exhibit immunomodulatory activity by inhibiting IL-2 production in activated T-cells, a finding consistent with the inhibition of DPP8.
Experimental Protocols
The study of this compound-containing marine natural products involves a multi-step process from isolation to biological characterization.
Isolation and Purification of Marine Peptides
A general workflow for the isolation of these compounds is depicted below. This process typically begins with the collection of the marine organism, followed by extraction and a series of chromatographic separations.
Caption: General Workflow for Isolation and Purification.
Protocol:
-
Extraction: The collected biomass (e.g., Lyngbya sp.) is lyophilized and extracted with a solvent mixture such as 4:1 methanol:water.
-
Solvent Partitioning: The crude extract is subjected to a modified Kupchan solvent partitioning scheme using solvents of increasing polarity (e.g., hexane, ethyl acetate) to achieve initial fractionation.
-
Solid-Phase Extraction (SPE): The resulting fractions are further purified using a C18 SPE column.
-
High-Performance Liquid Chromatography (HPLC): Final purification to yield the pure compound is achieved by reversed-phase HPLC.
Structure Elucidation
The planar structure and stereochemistry of the isolated compounds are determined using a combination of spectroscopic techniques.
Protocol:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula. Tandem MS (MS/MS) experiments are employed to obtain fragmentation patterns that aid in sequencing the peptide or depsipeptide backbone.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC, HMBC, TOCSY) are conducted to establish the connectivity of atoms and identify the amino acid residues, including this compound.
-
Chiral Analysis: The absolute stereochemistry of the amino acid residues is determined by methods such as Marfey's analysis, where the hydrolyzed amino acids are derivatized with a chiral reagent and analyzed by HPLC.
Anticancer Activity Assays
The cytotoxic effects of the isolated compounds are evaluated against a panel of cancer cell lines.
MTT/MTS Cell Proliferation Assay Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound and incubated for a specified period (e.g., 48-72 hours).
-
MTT/MTS Addition: The MTT or MTS reagent is added to each well and incubated to allow for the formation of formazan by viable cells.
-
Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Cell Cycle Analysis by Flow Cytometry Protocol:
-
Cell Treatment: Cells are treated with the compound at various concentrations for a defined time.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are stained with a DNA-intercalating dye such as propidium iodide (PI), which also contains RNase to prevent staining of double-stranded RNA.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified from the DNA content histograms.
Antimicrobial Bioassays
The antimicrobial activity is assessed against a range of pathogenic bacteria and fungi.
Agar Diffusion Assay Protocol:
-
Inoculation: A suspension of the test microorganism is uniformly spread on an agar plate.
-
Disk Application: Sterile paper discs impregnated with known concentrations of the test compound are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions for microbial growth.
-
Zone of Inhibition Measurement: The diameter of the clear zone around the disc where microbial growth is inhibited is measured.
Enzyme Inhibition Assays
For compounds like the grassypeptolides that target specific enzymes, in vitro inhibition assays are crucial.
Dipeptidyl Peptidase (DPP) Inhibition Assay Protocol:
-
Reagent Preparation: Prepare solutions of the DPP enzyme, a fluorogenic substrate (e.g., Gly-Pro-AMC), and the test inhibitor at various concentrations.
-
Incubation: The enzyme is pre-incubated with the inhibitor in a 96-well plate.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate.
-
Fluorescence Measurement: The fluorescence resulting from the cleavage of the substrate is measured over time using a microplate reader.
-
IC50 Calculation: The IC50 value is determined by plotting the percent inhibition against the inhibitor concentration.
Signaling Pathways and Mechanisms of Action
Understanding the molecular targets and signaling pathways affected by these compounds is critical for their development as therapeutic agents.
Grassypeptolides and DPP8 Inhibition
Grassypeptolides have been shown to inhibit DPP8, which is implicated in immune regulation. Inhibition of DPP8 can lead to a reduction in T-cell activation and IL-2 production.
Caption: Proposed Signaling Pathway for Grassypeptolides.
Pahayokolide A and Cytotoxicity
The mechanism of action for pahayokolide A appears to be general cytotoxicity rather than targeting a specific signaling pathway. Its evaluation involves assessing its impact on cell viability and developmental processes.
Caption: Workflow for Pahayokolide A Cytotoxicity.
Biosynthesis of this compound
The biosynthesis of this compound in marine organisms is not yet fully elucidated but is thought to occur within the framework of non-ribosomal peptide synthetase (NRPS) or hybrid NRPS-polyketide synthase (PKS) pathways. The N-methylation is catalyzed by an N-methyltransferase (NMT) domain within the NRPS machinery, which utilizes S-adenosyl-L-methionine (SAM) as the methyl donor.
Caption: Investigating this compound Biosynthesis.
Conclusion and Future Perspectives
This compound-containing marine natural products represent a structurally diverse and biologically potent class of compounds. Their unique properties make them valuable leads for the development of new drugs, particularly in the areas of oncology, infectious diseases, and immunology. Further research into their mechanisms of action, biosynthesis, and structure-activity relationships, facilitated by the experimental protocols outlined in this guide, will be crucial for realizing their full therapeutic potential. The continued exploration of the marine environment, coupled with advances in analytical and molecular biology techniques, promises the discovery of more novel this compound-containing compounds in the future.
References
- 1. Frontiers | Cytosine N4-Methylation via M.Ssp6803II Is Involved in the Regulation of Transcription, Fine- Tuning of DNA Replication and DNA Repair in the Cyanobacterium Synechocystis sp. PCC 6803 [frontiersin.org]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. sicb.org [sicb.org]
- 5. mdpi.com [mdpi.com]
Spectroscopic Profile of N-Methylleucine: A Technical Guide for Researchers
Introduction
N-Methylleucine, a derivative of the essential amino acid leucine, is of growing interest to researchers, scientists, and drug development professionals. Its structural modification, the presence of a methyl group on the amine, can significantly alter its physicochemical properties, metabolic stability, and pharmacological activity. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, quantification, and the elucidation of its role in biological systems. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, complete with detailed experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons in its structure. The chemical shifts are influenced by the electron-donating or -withdrawing nature of adjacent functional groups.
| Proton Assignment | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz (Predicted) |
| Hα | ~ 3.0 - 3.2 | dd | ~ 8.0, 5.0 |
| Hβ | ~ 1.6 - 1.8 | m | - |
| Hγ | ~ 1.5 - 1.7 | m | - |
| δ-CH₃ | ~ 0.9 | d | ~ 6.5 |
| N-CH₃ | ~ 2.4 - 2.6 | s | - |
| NH | ~ 2.0 - 2.5 (broad) | s | - |
| COOH | ~ 10.0 - 12.0 (broad) | s | - |
Note: Predicted values are based on typical chemical shifts for similar amino acid structures. Actual values may vary depending on the solvent and pH.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon skeleton of this compound.
| Carbon Assignment | Chemical Shift (δ) ppm (Predicted) |
| C=O | ~ 175 - 180 |
| Cα | ~ 60 - 65 |
| Cβ | ~ 40 - 45 |
| Cγ | ~ 24 - 28 |
| Cδ | ~ 21 - 24 |
| N-CH₃ | ~ 30 - 35 |
Note: Predicted values are based on typical chemical shift ranges for N-methylated amino acids.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound based on their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~ 3300-2500 (broad) | O-H stretch | Carboxylic acid |
| ~ 2960-2870 | C-H stretch | Alkyl groups |
| ~ 1725-1700 | C=O stretch | Carboxylic acid |
| ~ 1600-1450 | N-H bend | Secondary amine |
| ~ 1470-1430 | C-H bend | CH₂, CH₃ |
| ~ 1250-1000 | C-N stretch | Amine |
Note: The presence of zwitterionic forms in the solid state can lead to shifts in the carboxylate (COO⁻) and ammonium (NH₂⁺) stretching frequencies.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural elucidation. Electrospray ionization (ESI) is a common technique for the analysis of amino acids.
| m/z | Ion | Description |
| 146.1174 | [M+H]⁺ | Protonated molecular ion |
| 100.1126 | [M+H - H₂O - CO]⁺ | Loss of water and carbon monoxide |
| 86.1018 | [M+H - COOH - CH₃]⁺ | Loss of carboxyl and methyl groups |
| 58.0659 | [C₃H₈N]⁺ | Iminium ion from α-cleavage |
Note: Fragmentation data is based on typical fragmentation patterns of amino acids and related compounds.
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality and reproducible spectroscopic data.
NMR Spectroscopy Protocol
Objective: To acquire ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Vortex briefly to ensure complete dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Set the appropriate spectral width, acquisition time, and relaxation delay.
-
Acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Set the appropriate spectral width, acquisition time, and relaxation delay. Proton decoupling is typically used to simplify the spectrum.
-
Acquire the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.
-
Process the data similarly to the ¹H spectrum.
-
FTIR Spectroscopy Protocol
Objective: To obtain the infrared spectrum of solid this compound.
Materials:
-
This compound sample (solid)
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Spatula
-
Kimwipes
-
Solvent for cleaning (e.g., isopropanol or ethanol)
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.
-
Apply Pressure: Lower the ATR press arm and apply consistent pressure to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the FTIR spectrum. The typical scanning range is 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.
-
Data Processing: The software will automatically display the absorbance or transmittance spectrum. Label the significant peaks.
-
Cleaning: After analysis, clean the ATR crystal and press arm thoroughly with a Kimwipe dampened with a suitable solvent.
Mass Spectrometry (LC-MS) Protocol
Objective: To determine the molecular weight and fragmentation pattern of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI).[2]
Materials:
-
This compound sample
-
HPLC-grade water with 0.1% formic acid (Mobile Phase A)
-
HPLC-grade acetonitrile with 0.1% formic acid (Mobile Phase B)
-
LC-MS system (e.g., a UHPLC coupled to a Q-TOF or Orbitrap mass spectrometer)
-
C18 reversed-phase column
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in Mobile Phase A. Further dilute to a final concentration of 1-10 µg/mL for analysis.
-
LC Method:
-
Set the column temperature (e.g., 40 °C).
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).
-
Inject the sample (e.g., 5 µL).
-
Run a gradient elution to separate the analyte from any impurities. A typical gradient might be:
-
0-1 min: 5% B
-
1-5 min: ramp to 95% B
-
5-7 min: hold at 95% B
-
7-8 min: return to 5% B
-
8-10 min: re-equilibrate at 5% B
-
-
-
MS Method:
-
Set the ESI source to positive ion mode.
-
Optimize source parameters such as capillary voltage, source temperature, and gas flows.
-
Acquire data in full scan mode to detect the protonated molecular ion [M+H]⁺.
-
Perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion for collision-induced dissociation (CID) to obtain fragmentation data.
-
-
Data Analysis:
-
Extract the mass spectrum for the chromatographic peak corresponding to this compound.
-
Determine the accurate mass of the molecular ion.
-
Analyze the MS/MS spectrum to identify characteristic fragment ions.
-
Workflow and Pathway Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and a conceptual pathway involving this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
The Effect of N-Methylation on Peptide Backbone Conformation
An In-depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-methylation, the substitution of a hydrogen atom with a methyl group on the backbone amide nitrogen, is a powerful and widely utilized strategy in medicinal chemistry to enhance the therapeutic properties of peptides.[1][2] This seemingly minor modification profoundly influences a peptide's three-dimensional structure, which in turn dictates its biological activity, metabolic stability, and membrane permeability.[1][3] By introducing localized conformational constraints, N-methylation can pre-organize a peptide into its bioactive conformation, leading to improved receptor affinity and selectivity.[1] Furthermore, the removal of the amide proton and the added steric bulk can protect the peptide from proteolytic degradation, significantly increasing its in vivo half-life.
This technical guide provides a comprehensive overview of the core effects of N-methylation on peptide backbone conformation. It summarizes key quantitative data, details common experimental protocols for synthesis and analysis, and visualizes the fundamental principles and workflows relevant to researchers in drug discovery.
Core Conformational Effects of N-Methylation
The introduction of a methyl group to the amide nitrogen induces three primary effects that synergistically alter the peptide's conformational landscape.
-
Elimination of Hydrogen Bond Donor: N-methylation removes the amide proton, thereby eliminating its ability to act as a hydrogen bond donor. This is a critical modification as it disrupts the canonical hydrogen-bonding patterns that stabilize secondary structures like α-helices and β-sheets.
-
Steric Hindrance: The methyl group introduces steric bulk that restricts rotation around the Cα-N (φ) and Cα-C' (ψ) bonds, reducing the accessible conformational space on the Ramachandran plot. This conformational constraint is a key factor in locking the peptide into a more defined structure.
-
Promotion of cis Amide Bonds: In a standard peptide bond, the trans conformation is overwhelmingly favored energetically. N-methylation reduces the energy difference between the trans and cis isomers, making the cis conformation significantly more accessible and sometimes even the preferred state. This ability to induce a cis peptide bond is crucial for mimicking β-turns or achieving unique bioactive geometries.
Figure 1: Logical flow of N-methylation's impact on peptide conformation.
Quantitative Data Summary
The conformational effects of N-methylation can be quantified by measuring changes in backbone dihedral angles, the population of cis/trans isomers, and the stability of secondary structures.
Table 1: Representative Effect of N-Methylation on Peptide Backbone Dihedral Angles
| Peptide Type | Residue | Dihedral Angle (φ) | Dihedral Angle (ψ) | Dihedral Angle (ω) | Conformation | Reference |
| Unmodified Alanine | Ala | -80° to -60° | -50° to -40° | ~180° (trans) | α-Helix | |
| Unmodified Alanine | Ala | -140° to -110° | +110° to +135° | ~180° (trans) | β-Sheet | |
| Poly-NMe-Alanine | NMeAla | ~0° | ~90° | ~180° (trans) | Hydrogen-bond-free helix | |
| Poly-NMe-Peptide | NMe-Xaa | -130° to -90° | +140° to +170° | ~180° (trans) | β-Strand | |
| N-Me in Turn | NMe-d-AA | +60° to +90° | ~0° | ~0° (cis) | βII'-Turn |
Note: Values are approximate and depend on the specific sequence, solvent, and neighboring residues.
Table 2: Influence of N-Methylation on Amide Bond Isomerization
| Peptide Context | Solvent | % cis Isomer Population | ΔG° (trans→cis) (kcal/mol) | Reference |
| Standard Peptide (non-Pro) | Aqueous | < 0.1% | > 4.0 | |
| Ac-(Me)Ala-NHMe | DMSO-d6 | ~10% | ~1.3 | |
| Ac-(Z)-Δ(Me)Abu-NHMe | Solid State | 100% | N/A | |
| Ac-syn-5-MeProNHMe | Most Solvents | ~25% | ~0.8 | |
| Ac-anti-5-MeProNHMe | Non-polar Solvents | ~45% | ~0.1 |
Table 3: Impact of N-Methylation on α-Helix Stability
| Peptide System | N-Methylation Position | Destabilization Energy (ΔΔG) | Experimental Method | Reference |
| acetyl-WGG(EAAAR)4A-amide | Various | 0.3 to 1.7 kcal/mol | Circular Dichroism |
Impact on Secondary Structures
α-Helices
N-methylation is generally disruptive to α-helical structures. The removal of the amide proton prevents the formation of the canonical (i, i+4) hydrogen bonds that define the helix. The steric clash of the N-methyl group with the preceding residue's side chain can also force the backbone into conformations incompatible with a stable helix. Studies have quantified this destabilization, showing a position-dependent energy penalty of 0.3 to 1.7 kcal/mol per N-methylation.
β-Sheets and β-Turns
In contrast to its effect on helices, N-methylation can be a powerful tool for nucleating and stabilizing β-sheet and β-turn structures. The conformational restriction imposed by the methyl group can favor the extended backbone geometry required for β-strands. The first high-resolution X-ray crystal structure of a poly-N-methylated peptide revealed a β-strand conformation. Furthermore, the propensity of N-methylated residues to adopt a cis amide bond makes them excellent choices for inducing β-turns, particularly when a d-amino acid is used at the i+1 position to promote a stable βII' turn. This has been successfully applied to disrupt amyloid fibril formation by selectively breaking β-sheet domains.
Experimental Protocols
A multi-faceted approach combining synthesis, spectroscopy, and computational modeling is required for the comprehensive analysis of N-methylated peptides.
Figure 2: General workflow for the synthesis and analysis of N-methylated peptides.
Protocol: On-Resin N-Methylation of Peptides
This protocol describes a common method for site-selective N-methylation on a solid support after the desired amino acid has been coupled.
-
Resin Preparation: Assemble the linear peptide sequence up to the residue preceding the methylation site on a suitable solid support (e.g., 2-chlorotrityl chloride resin) using standard Fmoc-SPPS.
-
Fmoc-Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid to be methylated using 20% piperidine in DMF.
-
Nosylation: Swell the peptide-resin in DMF. Add a solution of 2-nitrobenzenesulfonyl chloride (oNBS-Cl, 5 eq.) and collidine (10 eq.) in DCM. React for 30-60 minutes until the Kaiser test is negative. Wash the resin thoroughly with DCM and DMF.
-
Methylation (Mitsunobu or other): Swell the nosylated peptide-resin in anhydrous THF. Add triphenylphosphine (Ph₃P, 5 eq.) and methanol (MeOH, 10 eq.). Cool the mixture to 0°C and add diisopropyl azodicarboxylate (DIAD, 5 eq.) dropwise. Allow the reaction to proceed for 1-2 hours at room temperature. Wash the resin with THF, DCM, and DMF.
-
Nosyl Deprotection: Swell the resin in DMF. Add a solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 5 eq.) and 2-mercaptoethanol (10 eq.) in DMF. React for 5-10 minutes until the resin turns deep red and then colorless. Wash the resin thoroughly with DMF.
-
Continue Synthesis: Proceed with the coupling of the next Fmoc-amino acid. Note that coupling onto an N-methylated amine is often sluggish and may require stronger coupling reagents (e.g., HATU) and extended reaction times or microwave assistance.
Protocol: Conformational Analysis by NMR Spectroscopy
-
Sample Preparation: Dissolve the purified N-methylated peptide (1-5 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or H₂O/D₂O 9:1 with a suppression pulse). The choice of solvent is critical as it can influence conformation.
-
1D ¹H Spectrum: Acquire a standard 1D proton spectrum to assess sample purity and identify the number of distinct conformational isomers, which often manifest as multiple sets of peaks for a single residue.
-
2D TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to assign all proton resonances within each amino acid spin system for each conformer.
-
2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY or ROESY spectrum with a mixing time of 150-300 ms. Cross-peaks identify protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation. The presence or absence of Hα(i) to HN(i+1) and Hα(i) to Hα(i+1) NOEs can help distinguish between different secondary structures and cis/trans isomers.
-
Structure Calculation: Use the distance restraints derived from NOESY, along with dihedral angle restraints from J-coupling constants (if applicable), as input for molecular dynamics and simulated annealing calculations using software like AMBER or CHARMM to generate an ensemble of low-energy structures.
Protocol: Secondary Structure Analysis by Circular Dichroism (CD)
-
Sample Preparation: Prepare a stock solution of the peptide of known concentration. Dilute the stock to a final concentration of 20-100 µM in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer must be transparent in the far-UV region.
-
Instrument Setup: Use a calibrated CD spectrometer. Set the measurement parameters: wavelength range (typically 190-250 nm), data pitch (1 nm), scanning speed (e.g., 50 nm/min), and accumulations (3-5 scans for better signal-to-noise).
-
Measurement: Place the sample in a quartz cuvette with a short path length (e.g., 0.1 cm). Record the CD spectrum. Record a baseline spectrum of the buffer alone and subtract it from the sample spectrum.
-
Data Analysis: Convert the raw data (millidegrees) to Mean Residue Ellipticity [θ]. Analyze the spectral shape to determine the predominant secondary structure content:
-
α-helix: Negative bands near 222 nm and 208 nm, positive band near 192 nm.
-
β-sheet: Single negative band near 215-220 nm.
-
Random Coil: Strong negative band near 200 nm.
-
Conclusion
N-methylation is a nuanced yet powerful modification that offers fine control over the conformational properties of peptides. By restricting backbone flexibility, eliminating hydrogen bond donors, and promoting cis amide bonds, this modification enables the rational design of peptide therapeutics with significantly improved stability, permeability, and receptor-binding profiles. A thorough understanding of its structural consequences, guided by a combination of robust analytical techniques such as NMR, X-ray crystallography, and CD spectroscopy, is essential for its successful application in modern drug development.
References
N-Methylleucine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction
N-Methylleucine is a non-canonical amino acid that has garnered significant interest in the fields of peptide chemistry, drug discovery, and chemical biology. As a derivative of the proteinogenic amino acid L-leucine, it features a methyl group on the amide nitrogen, a modification that imparts unique conformational and biological properties. This technical guide provides an in-depth overview of this compound, covering its synthesis, physicochemical properties, and its applications in peptide and protein engineering. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers, scientists, and professionals in drug development.
Physicochemical Properties of this compound
The introduction of a methyl group to the nitrogen atom of leucine results in several key changes to its physical and chemical characteristics. These alterations are fundamental to the unique behavior of this compound-containing peptides.
| Property | Value | Reference |
| Molecular Formula | C7H15NO2 | --INVALID-LINK-- |
| Molecular Weight | 145.20 g/mol | --INVALID-LINK-- |
| IUPAC Name | (2S)-2-(methylamino)-4-methylpentanoic acid | --INVALID-LINK-- |
| CAS Number | 3060-46-6 | --INVALID-LINK-- |
| Appearance | White to off-white powder | General knowledge |
| Solubility | Soluble in water and polar organic solvents | General knowledge |
| pKa (carboxyl) | ~2.3 | Estimated |
| pKa (amino) | ~10.1 | Estimated |
Synthesis of Fmoc-N-Methyl-L-leucine
The efficient synthesis of Fmoc-protected this compound is crucial for its incorporation into peptides via solid-phase peptide synthesis (SPPS). Several methods have been developed, with varying yields and complexities.
Comparative Yields of Synthesis Methods
| Synthesis Method | Key Reagents | Reported Yield | Reference |
| Reductive Amination | Leucine, Formaldehyde, Reducing agent (e.g., NaBH3CN) | 60-80% | General synthetic chemistry principles |
| Fukuyama-Mitsunobu Reaction | Boc-Leucine, 2-Nitrobenzenesulfonyl chloride, Methyl p-toluenesulfonate | >90% | Adapted from Fukuyama's method |
| Solid-Phase Synthesis on 2-CTC Resin | Fmoc-Leucine, 2-Chlorotrityl chloride resin, Methyl iodide or Dimethyl sulfate | >70% | [1] |
| Oxazolidinone Intermediate Method | Leucine, Formalin, followed by reduction | Good to excellent | [2] |
Detailed Experimental Protocol: Solid-Phase Synthesis of Fmoc-N-Methyl-L-leucine on 2-Chlorotrityl Chloride (2-CTC) Resin
This protocol is adapted from a published procedure and offers a reliable method for the synthesis of Fmoc-N-Methyl-L-leucine with high purity.[1]
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin
-
Fmoc-L-leucine
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
Collidine
-
Methyl iodide (MeI) or Dimethyl sulfate (DMS)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
2-Mercaptoethanol
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Resin Swelling and Fmoc-Leucine Loading:
-
Swell 2-CTC resin in DCM for 30 minutes.
-
Dissolve Fmoc-L-leucine (3 eq.) and DIPEA (3.5 eq.) in DCM.
-
Add the amino acid solution to the resin and shake for 2 hours.
-
Cap any unreacted sites with a solution of DCM/MeOH/DIPEA (80:15:5) for 30 minutes.
-
Wash the resin with DCM and DMF.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 10 minutes (repeat once).
-
Wash the resin thoroughly with DMF and DCM.
-
-
Sulfonylation (o-NBS Protection):
-
Treat the resin with a solution of o-NBS-Cl (4 eq.) and collidine (10 eq.) in DMF for 30 minutes.
-
Wash the resin with DMF and DCM.
-
-
N-Methylation:
-
Treat the resin with a solution of methyl iodide (10 eq.) and DBU (5 eq.) in DMF. The reaction progress should be monitored by a qualitative test (e.g., chloranil test) for the presence of secondary amines. Repeat the methylation step if necessary.
-
Wash the resin with DMF and DCM.
-
-
o-NBS Deprotection:
-
Treat the resin with a solution of 2-mercaptoethanol (10 eq.) and DBU (5 eq.) in DMF for 15 minutes (repeat once).
-
Wash the resin with DMF and DCM.
-
-
Fmoc Protection:
-
Treat the resin with a solution of Fmoc-OSu (3 eq.) and DIPEA (3 eq.) in DCM for 1 hour.
-
Wash the resin with DCM and DMF.
-
-
Cleavage from Resin:
-
Cleave the Fmoc-N-Methyl-L-leucine from the resin using a solution of 1% TFA in DCM.
-
Collect the cleavage solution and neutralize with a weak base (e.g., pyridine).
-
Evaporate the solvent and purify the product by flash chromatography.
-
Incorporation of this compound into Peptides
The incorporation of this compound into a growing peptide chain using SPPS requires optimized coupling conditions due to the increased steric hindrance of the secondary amine.
Detailed Experimental Protocol: Solid-Phase Synthesis of a Peptide Containing this compound
This protocol outlines the manual solid-phase synthesis of a model tripeptide (e.g., Ac-Ala-NMeLeu-Gly-NH2) on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Gly-OH
-
Fmoc-N-Methyl-L-leucine
-
Fmoc-Ala-OH
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
20% Piperidine in DMF
-
DCM, DMF
-
Acetic anhydride
-
Cleavage cocktail: TFA/H2O/Triisopropylsilane (TIS) (95:2.5:2.5)
-
Cold diethyl ether
Procedure:
-
Resin Preparation:
-
Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Remove the Fmoc group by treating with 20% piperidine in DMF for 10 minutes (repeat once).
-
Wash the resin with DMF and DCM.
-
-
Coupling of the First Amino Acid (Fmoc-Gly-OH):
-
Pre-activate Fmoc-Gly-OH (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a qualitative ninhydrin test. If the test is positive (blue color), repeat the coupling.
-
Wash the resin with DMF and DCM.
-
-
Fmoc Deprotection:
-
Remove the Fmoc group as described in step 1.
-
-
Coupling of Fmoc-N-Methyl-L-leucine:
-
Due to the steric hindrance of the N-methyl group, a more efficient coupling reagent like PyBOP or an extended coupling time may be necessary.
-
Pre-activate Fmoc-N-Methyl-L-leucine (3 eq.) with PyBOP (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 4-6 hours, or overnight.
-
Monitor the coupling using a chloranil test (for secondary amines). If the test is positive (pale yellow to colorless), the coupling is complete.
-
Wash the resin with DMF and DCM.
-
-
Fmoc Deprotection:
-
Remove the Fmoc group as described in step 1.
-
-
Coupling of the Final Amino Acid (Fmoc-Ala-OH):
-
Couple Fmoc-Ala-OH as described in step 2.
-
-
N-terminal Acetylation:
-
After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes to cap the N-terminus.
-
Wash the resin with DMF and DCM.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide under vacuum.
-
-
Purification and Characterization:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (e.g., ESI-MS) and NMR spectroscopy.
-
Biological Significance and Applications
The incorporation of this compound into peptides has profound effects on their biological properties, making it a valuable tool in drug design and development.
Impact on Peptide Properties
-
Increased Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, significantly increasing the peptide's resistance to enzymatic degradation and extending its in vivo half-life.
-
Enhanced Membrane Permeability: The increased lipophilicity and the disruption of hydrogen bonding networks can improve the ability of peptides to cross cell membranes, a crucial factor for oral bioavailability.
-
Conformational Constraint: N-methylation restricts the rotation around the Cα-N bond, influencing the peptide's secondary structure and often favoring specific conformations that can lead to higher receptor affinity and selectivity.
This compound in Natural Products
This compound is found in several biologically active natural products, highlighting its importance in nature's own drug discovery processes.
-
Vancomycin: This glycopeptide antibiotic contains an N-terminal this compound. While not directly involved in the hydrogen bonding to the D-Ala-D-Ala target, it is crucial for maintaining the structural integrity of the binding pocket.[3]
-
Cyclosporine A: This potent immunosuppressant is a cyclic peptide containing multiple N-methylated amino acids, including this compound. These modifications are essential for its ability to bind to cyclophilin and inhibit the calcineurin signaling pathway, thereby suppressing T-cell activation.
Comparative Biological Activity
The enhanced properties of this compound-containing peptides often translate to improved biological activity compared to their non-methylated counterparts.
| Peptide/Analog | Target | IC50 / Ki (N-methylated) | IC50 / Ki (non-methylated) | Fold Improvement | Reference |
| Cyclic Pentapeptide 1 | Integrin αvβ3 | 1.5 nM | 25 nM | 16.7 | Hypothetical data for illustration |
| Linear Heptapeptide 2 | Grb2-SH2 domain | 0.8 µM | 12 µM | 15 | Hypothetical data for illustration |
| Somatostatin Analog 1 | Somatostatin Receptor 2 | 0.2 nM | 3.1 nM | 15.5 | Hypothetical data for illustration |
Note: The data in this table is illustrative to demonstrate the potential for improvement and may not represent specific published results. Researchers should consult relevant literature for specific examples.
Characterization of this compound and its Peptides
Standard analytical techniques are employed to characterize this compound and peptides containing this non-canonical amino acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for confirming the presence and location of the N-methyl group.
Expected ¹H and ¹³C NMR Chemical Shifts for this compound:
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| N-CH₃ | ~2.5 - 2.8 (s) | ~30 - 35 |
| α-CH | ~3.0 - 3.5 (m) | ~60 - 65 |
| β-CH₂ | ~1.5 - 1.9 (m) | ~40 - 45 |
| γ-CH | ~1.3 - 1.7 (m) | ~25 - 30 |
| δ-CH₃ | ~0.9 (d) | ~22 - 24 |
Note: Chemical shifts are approximate and can vary depending on the solvent and the local chemical environment within a peptide.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of this compound-containing peptides. Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and confirm the location of the N-methylation. The fragmentation pattern will show a characteristic mass shift of 14 Da (CH₂) for the fragment ions containing the N-methylated residue compared to the non-methylated analog.
Visualizations of Key Pathways and Workflows
Vancomycin Biosynthesis Pathway
The following diagram illustrates the key steps in the biosynthesis of the vancomycin aglycone, highlighting the role of non-ribosomal peptide synthetases (NRPS) and the final N-methylation step.
Caption: Simplified workflow of Vancomycin biosynthesis.
Cyclosporine A Mechanism of Action
This diagram illustrates the signaling pathway inhibited by Cyclosporine A, a process critically dependent on its N-methylated residues for proper conformational binding.
Caption: Cyclosporine A's inhibition of the Calcineurin-NFAT pathway.
Experimental Workflow for Synthesis and Incorporation of this compound
This diagram provides a logical overview of the key stages involved in utilizing this compound in peptide synthesis.
Caption: General workflow for this compound peptide synthesis.
Conclusion
This compound is a powerful tool in the arsenal of medicinal chemists and peptide scientists. Its ability to enhance the pharmacokinetic and pharmacodynamic properties of peptides makes it a highly attractive building block for the development of novel therapeutics. This guide has provided a comprehensive overview of the synthesis, properties, and applications of this compound, complete with detailed protocols and data to facilitate its use in research and drug discovery endeavors. The continued exploration of N-methylated peptides promises to yield new and improved therapies for a wide range of diseases.
References
Methodological & Application
Application Notes and Protocols for N-Methylleucine Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the solid-phase synthesis of peptides containing N-Methylleucine (N-Me-Leu). The incorporation of N-methylated amino acids like N-Me-Leu can significantly enhance the pharmacokinetic properties of peptides, including increased metabolic stability, improved cell permeability, and better oral bioavailability. However, the steric hindrance posed by the N-methyl group presents unique challenges during peptide synthesis, requiring optimized protocols for efficient coupling and minimal side reactions.
Challenges in this compound SPPS
The primary obstacle in synthesizing N-methylated peptides is the difficulty in forming the amide bond between a sterically hindered N-methylated amino group and the incoming activated amino acid. This can lead to:
-
Low Coupling Yields: Incomplete reactions result in deletion sequences and a lower overall yield of the target peptide.
-
Racemization: Harsh coupling conditions required to overcome steric hindrance can lead to the epimerization of the activated amino acid, compromising the stereochemical purity of the final peptide.[1]
-
Side Reactions: The formation of diketopiperazines is a common side reaction, particularly when proline or another N-methylated amino acid is loaded onto the resin.[2]
To address these challenges, careful selection of coupling reagents and optimization of reaction conditions are crucial.
Comparison of Coupling Reagents for N-Methylated Amino Acids
The choice of coupling reagent is critical for the successful incorporation of this compound. The following table summarizes the performance of commonly used coupling reagents for sterically hindered and N-methylated amino acid couplings.
| Coupling Reagent | Activation Mechanism | Advantages | Disadvantages | Recommended Use |
| HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Forms a highly reactive OAt-active ester. | High coupling efficiency, rapid reaction times.[2][3] | Can cause racemization, especially with prolonged reaction times or in the presence of excess base.[1] | Recommended for difficult couplings, but reaction conditions must be carefully controlled to minimize racemization. |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Forms an OBt-active ester. | Good coupling efficiency, lower risk of racemization compared to HATU. | Generally less reactive than HATU. | A safer alternative to HATU when racemization is a concern. |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Phosphonium salt-based activation. | Efficient coupling with minimal side reactions. Byproducts are less hazardous than those from BOP. | Can be less effective for the most sterically hindered couplings compared to HATU. | A good general-purpose coupling reagent for N-methylated amino acids. |
| DIC/HOAt (N,N'-Diisopropylcarbodiimide / 1-Hydroxy-7-azabenzotriazole) | Carbodiimide-based activation with an additive. | Cost-effective, low risk of racemization under non-basic conditions. | Slower reaction times compared to uronium/phosphonium reagents. | Suitable for couplings where racemization is a primary concern and longer reaction times are acceptable. |
Experimental Protocols
The following protocols are based on the widely used Fmoc/tBu strategy for solid-phase peptide synthesis.
Resin Selection and Loading of the First Amino Acid
-
Resin: 2-Chlorotrityl chloride (2-CTC) resin is recommended to minimize diketopiperazine formation, especially if the C-terminal residue is this compound or Proline.
-
Procedure:
-
Swell the 2-CTC resin in dichloromethane (DCM) for at least 30 minutes.
-
Dissolve Fmoc-N-Me-Leu-OH (2 equivalents relative to resin substitution) and diisopropylethylamine (DIEA) (4 equivalents) in DCM.
-
Add the amino acid solution to the swollen resin and agitate for 2-4 hours at room temperature.
-
To cap any unreacted chlorotrityl groups, add a solution of DCM/Methanol/DIEA (17:2:1) and agitate for 30 minutes.
-
Wash the resin sequentially with DCM, DMF, and finally DCM for storage.
-
Peptide Chain Elongation Cycle
This cycle of deprotection and coupling is repeated for each subsequent amino acid in the peptide sequence.
-
Swell the peptide-resin in N,N-dimethylformamide (DMF).
-
Treat the resin with 20% piperidine in DMF for 5 minutes. Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution to activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature. A longer coupling time or double coupling may be necessary when coupling an amino acid onto the this compound residue.
-
Monitor the coupling reaction using a qualitative test such as the Kaiser test (note: the test will be negative for the N-methylated amine). The chloranil test can be used as an alternative.
-
After complete coupling, wash the resin with DMF (3 times) and DCM (3 times).
Cleavage and Deprotection
This final step cleaves the synthesized peptide from the resin support and removes the side-chain protecting groups.
-
Wash the fully assembled peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail. A common cocktail is TFA/H2O/TIS (95:2.5:2.5). The choice of scavengers (like triisopropylsilane - TIS) is important to prevent side reactions with sensitive residues like Trp, Met, and Cys.
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Workflow and Pathway Diagrams
Caption: General workflow for this compound Solid-Phase Peptide Synthesis (SPPS).
Caption: Activation and coupling mechanism using HATU for this compound SPPS.
References
Application Notes and Protocols for Boc-N-Methyl-L-leucine Coupling Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of N-methylated amino acids, such as Boc-N-Methyl-L-leucine, into peptide structures is a pivotal strategy in medicinal chemistry. This modification can significantly enhance the therapeutic properties of peptides by increasing their metabolic stability, improving membrane permeability, and constraining their conformation, which can lead to higher receptor affinity and selectivity.[1][2][3] However, the synthesis of N-methylated peptides is often challenging due to the steric hindrance posed by the N-methyl group, which can impede the coupling reaction and lead to lower yields and epimerization.[1][4]
These application notes provide a comprehensive guide to the coupling methods for Boc-N-Methyl-L-leucine, offering detailed protocols, comparative data on coupling reagents, and visual workflows to aid researchers in overcoming the synthetic challenges associated with this important class of modified amino acids.
Data Presentation: Comparison of Coupling Reagents
The selection of an appropriate coupling reagent is critical for the successful incorporation of Boc-N-Methyl-L-leucine. High-activity reagents are necessary to overcome the steric hindrance and low reactivity of the N-methylated amine. The following table summarizes the performance of various coupling reagents commonly used for N-methylated amino acid coupling.
| Coupling Reagent | Typical Reaction Time | Reported Efficiency/Yield | Degree of Racemization | Notes |
| HATU/HBTU | 1 - 4 hours | High | Low | Often the first choice for difficult couplings; HCTU is a cost-effective alternative. |
| PyAOP/PyBOP | 1 - 3 hours | High | Low | PyAOP is particularly effective for coupling N-methyl amino acids to other N-methyl amino acids. |
| PyBroP | 1 - 2 hours | High | Low | A highly efficient phosphonium salt reagent, especially for sterically demanding couplings. |
| COMU | 1 - 3 hours | High | Low | A third-generation uronium reagent with excellent solubility and safety profile. |
| DEPBT | 1 - 2 hours | Moderate to High | Very Low | Recommended when minimizing racemization is a primary concern. |
| DIC/HOBt | 4 - 12 hours | Low to Moderate | Moderate | Generally not recommended for sterically hindered N-methylated amino acids. |
Experimental Protocols
The following are detailed protocols for the coupling of Boc-N-Methyl-L-leucine using various recommended reagents in both solid-phase and solution-phase synthesis.
Protocol 1: HATU/HBTU Mediated Coupling (Solid-Phase)
This protocol describes a general method for coupling Boc-N-Methyl-L-leucine onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Resin-bound peptide with a free amine
-
Boc-N-Methyl-L-leucine (4 equivalents)
-
HATU or HBTU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (8 equivalents)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
-
Methanol
-
Bromophenol blue solution for monitoring
Procedure:
-
Resin Preparation: Swell the resin in DMF or NMP for at least 30 minutes in a reaction vessel.
-
Deprotection: If necessary, remove the N-terminal protecting group (e.g., Fmoc) from the resin-bound peptide using standard procedures (e.g., 20% piperidine in DMF).
-
Washing: Thoroughly wash the resin with DMF to remove residual deprotection reagents.
-
Activation Mixture Preparation: In a separate vessel, dissolve Boc-N-Methyl-L-leucine and HATU/HBTU in DMF or NMP.
-
Activation: Add DIEA to the activation mixture and allow it to pre-activate for 1-2 minutes at room temperature.
-
Coupling Reaction: Add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor the completion of the coupling using the bromophenol blue test. The Kaiser test is not reliable for secondary amines. If the coupling is incomplete, a second coupling can be performed.
-
Washing: Once the reaction is complete, filter the resin and wash it sequentially with DMF, DCM, and methanol.
-
Drying: Dry the resin under vacuum.
Protocol 2: PyBroP Mediated Coupling (Solid-Phase)
This protocol is particularly useful for sterically demanding couplings.
Materials:
-
Resin-bound peptide with a free amine
-
Boc-N-Methyl-L-leucine (2 equivalents)
-
PyBroP (2 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (6 equivalents)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the resin in DCM or DMF.
-
Deprotection and Washing: Perform deprotection and washing steps as described in Protocol 1.
-
Reagent Addition: Add a solution of Boc-N-Methyl-L-leucine in DCM or DMF to the resin suspension. Add PyBroP to the mixture.
-
Cooling: Cool the reaction vessel to 0°C in an ice bath.
-
Coupling Reaction: Add DIEA and mix the suspension at 0°C for 1 minute, then allow the reaction to proceed for 1 hour at room temperature.
-
Post-Coupling Wash: Filter the resin and wash thoroughly with DCM.
Protocol 3: COMU Mediated Coupling (Solution-Phase)
COMU is a highly efficient coupling reagent suitable for solution-phase synthesis.
Materials:
-
Boc-N-Methyl-L-leucine (1.0 equivalent)
-
Amino acid ester hydrochloride (1.1 equivalents)
-
COMU (1.05 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M HCl, saturated NaHCO₃ solution, brine
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve Boc-N-Methyl-L-leucine and COMU in anhydrous DMF.
-
Base Addition and Pre-activation: Add DIEA to the solution and stir for 1-2 minutes for pre-activation.
-
Coupling: Add the amino acid ester hydrochloride to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Work-up: Dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude dipeptide by flash column chromatography.
Protocol 4: DEPBT Mediated Coupling (Solution-Phase)
This method is preferred when suppression of racemization is critical.
Materials:
-
Boc-N-Methyl-L-leucine (1.0 equivalent)
-
Amino acid ester hydrochloride (1.0 equivalent)
-
DEPBT (1.1 - 1.2 equivalents)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIEA) (2.0 equivalents)
-
Tetrahydrofuran (THF)
Procedure:
-
Reactant Preparation: Dissolve Boc-N-Methyl-L-leucine and the amino acid ester hydrochloride in THF.
-
Reagent Addition: Add DEPBT and the tertiary amine base to the solution. If the amino acids are prone to epimerization, cool the mixture to 0°C before adding DEPBT.
-
Reaction: Stir the mixture for 1-2 hours at room temperature (or at 0°C if cooling is applied).
-
Work-up: Filter to remove any solid byproducts and rinse with a small amount of THF.
-
Isolation: Evaporate the solvent in vacuo to obtain the crude peptide.
Visualizations
General Workflow for Solid-Phase Peptide Synthesis (SPPS)
Caption: General workflow for solid-phase peptide synthesis of N-methylated peptides.
Decision Tree for Coupling Reagent Selection
Caption: Decision tree for selecting a suitable coupling reagent.
Simplified Activation and Coupling Mechanism
Caption: Simplified mechanism of activation and coupling in peptide synthesis.
References
Application Notes and Protocols for the Efficient Coupling of N-Methylleucine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of N-methylated amino acids, such as N-Methylleucine, into peptide therapeutics is a widely employed strategy to enhance pharmacological properties. N-methylation can significantly improve metabolic stability by protecting against enzymatic degradation, increase cell permeability, and constrain peptide conformation, which can lead to higher binding affinity and selectivity[1][2]. However, the synthetic incorporation of N-methylated amino acids presents considerable challenges, primarily due to the steric hindrance imposed by the N-methyl group. This steric bulk slows down the coupling reaction rate, necessitating the use of highly efficient coupling reagents and optimized protocols to achieve satisfactory yields and maintain stereochemical integrity[1][3].
These application notes provide a comprehensive guide to the selection of optimal coupling reagents for this compound attachment, detailed experimental protocols for both solid-phase and solution-phase synthesis, and troubleshooting strategies to overcome common synthetic hurdles.
Challenges in this compound Attachment
The primary obstacle in the acylation of N-methylated amino acids is the steric hindrance around the secondary amine, which reduces its nucleophilicity and slows the reaction rate[3]. This reduced reactivity often leads to incomplete coupling, resulting in deletion sequences in the final peptide. To drive the reaction to completion, more forceful conditions such as longer reaction times, elevated temperatures, or highly reactive coupling reagents are required. However, these conditions can increase the risk of racemization at the chiral center of the activated amino acid, compromising the stereochemical purity of the peptide.
Furthermore, standard monitoring tests for coupling completion, such as the ninhydrin (Kaiser) test, are unreliable for secondary amines like this compound. Alternative methods, such as the bromophenol blue test, are required to accurately monitor the reaction progress.
Recommended Coupling Reagents for this compound
The selection of an appropriate coupling reagent is critical for the successful incorporation of this compound. Standard reagents like HBTU and HCTU are often less effective for N-methylated amino acids. More potent phosphonium or specialized uronium/aminium reagents are generally recommended.
| Reagent Class | Reagent | Key Advantages | Considerations |
| Uronium/Aminium Salts | HATU | Robust and widely used with high coupling efficiency. | Can cause racemization with extended pre-activation times. Excess reagent can cap the N-terminus. |
| COMU | High efficiency, comparable to or exceeding HATU, with reduced racemization. Excellent solubility and safer handling (non-explosive byproducts). | A newer, potentially more expensive option. | |
| Phosphonium Salts | PyAOP/PyBOP | Highly effective for sterically hindered couplings, including N-methyl to N-methyl linkages. | More expensive than some alternatives. Byproducts can be difficult to remove. |
| PyBroP | A more reactive phosphonium salt, particularly useful for difficult couplings where other reagents fail. | Can be aggressive; optimization is required to avoid side reactions. | |
| Other Reagents | T3P® | A "green" reagent with high efficiency, low toxicity, and simplified work-up due to water-soluble byproducts. | May require optimization of solvent systems. |
| DEPBT | Offers a significant advantage in minimizing epimerization. | May exhibit slower reaction kinetics compared to more potent reagents. |
Experimental Workflow & Mechanism
The general workflow for solid-phase peptide synthesis (SPPS) involves sequential steps of deprotection, washing, coupling, and washing. The coupling step itself involves the activation of the carboxylic acid of the incoming amino acid, followed by nucleophilic attack from the free amine of the resin-bound peptide.
The mechanism for uronium/phosphonium salt-mediated coupling involves the formation of a highly reactive activated ester (e.g., an OBt or OAt ester), which is then susceptible to nucleophilic attack by the amine.
Protocols for this compound Coupling
Note: The following protocols are general guidelines. Optimization may be necessary based on the specific peptide sequence and resin. For all protocols, use high-quality, anhydrous solvents.
Protocol 1: Solid-Phase Coupling using HATU
This protocol describes the manual solid-phase synthesis of a peptide containing this compound using Fmoc/tBu chemistry.
Materials:
-
Fmoc-protected resin (e.g., Rink Amide)
-
Fmoc-N-Methylleucine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF
-
Bromophenol blue test solution
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and then DMF again (3 times).
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-N-Methylleucine (4 equivalents relative to resin loading) and HATU (4 equivalents) in DMF.
-
Add DIEA (8 equivalents) to the solution.
-
Mix the solution at room temperature for 5 minutes for pre-activation.
-
Add the activated amino acid solution to the deprotected resin.
-
-
Reaction: Agitate the reaction vessel at room temperature for 1-2 hours. For particularly difficult couplings, the reaction time can be extended or a double coupling can be performed.
-
Monitoring the Coupling:
-
Take a small sample of resin beads and wash them with methanol.
-
Add the bromophenol blue test solution. A yellow color indicates complete coupling, while a blue or green color indicates an incomplete reaction.
-
-
Washing: Once the coupling is complete, filter the resin and wash thoroughly with DMF (5 times) and DCM (3 times).
-
Chain Elongation: Repeat steps 2-7 for subsequent amino acid couplings.
Protocol 2: Solid-Phase Coupling using COMU
This protocol is an alternative to HATU, often providing higher efficiency and lower racemization.
Materials:
-
Same as Protocol 1, but substitute HATU with COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate).
Procedure:
-
Resin Swelling, Deprotection, and Washing: Follow steps 1-3 from Protocol 1.
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-N-Methylleucine (3 equivalents), COMU (3 equivalents), and DIEA (6 equivalents) in DMF.
-
Pre-activate the mixture for 1-2 minutes.
-
Add the activated solution to the resin.
-
-
Reaction: Agitate the reaction vessel at room temperature for 1-2 hours.
-
Monitoring and Washing: Follow steps 6-7 from Protocol 1.
Protocol 3: Solution-Phase Coupling using T3P®
This protocol is suitable for fragment condensation or synthesis in solution.
Materials:
-
Boc-N-Methylleucine
-
Amino acid ester hydrochloride (or other amine component)
-
Propylphosphonic Anhydride (T3P®)
-
A suitable base (e.g., Pyridine, DIEA)
-
Ethyl acetate (EtOAc) or DMF
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve Boc-N-Methylleucine (1.0 equivalent) and the amine component (1.0 equivalent) in a suitable solvent like ethyl acetate.
-
Base and Reagent Addition: Add the base (e.g., pyridine, 3.0 equivalents) to the mixture. Subsequently, add T3P® (1.5 equivalents) dropwise while stirring, potentially at 0°C to control the initial reaction exotherm.
-
Reaction: Stir the reaction mixture at room temperature until completion. Monitor the progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with the solvent (e.g., EtOAc).
-
Wash the organic phase sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product as needed using column chromatography.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Yield / Deletion Sequences | Ineffective coupling reagent. | Switch to a more potent reagent like HATU, COMU, or PyAOP/PyBroP. |
| Steric hindrance. | Perform a double or triple coupling to drive the reaction to completion. | |
| Incomplete reaction monitoring. | Use the bromophenol blue test instead of the Kaiser test to accurately monitor coupling completion. | |
| Racemization / Epimerization | Over-activation of the carboxylic acid. | Keep pre-activation times for HATU/DIEA to a minimum. |
| Use of a strong base. | Consider using a weaker base like N-methylmorpholine (NMM) or collidine if compatible. | |
| Prolonged reaction times at high temperatures. | Optimize reaction time and temperature. Consider using a reagent known for low racemization, such as DEPBT or COMU. | |
| Diketopiperazine (DKP) Formation | Common in Fmoc-SPPS when the second residue is N-alkylated. | Use 2-chlorotrityl chloride resin to minimize DKP formation. |
Conclusion
The successful incorporation of this compound into peptide sequences is highly dependent on the strategic selection of coupling reagents and the optimization of reaction conditions. For most applications, modern uronium reagents like HATU and COMU offer a robust balance of high efficiency and manageable side reactions, with COMU often providing superior performance in terms of reduced racemization. For particularly challenging couplings, such as those involving adjacent N-methylated residues, the highly reactive phosphonium salts PyAOP and PyBroP are excellent choices. By employing the appropriate protocols and monitoring techniques, researchers can effectively overcome the synthetic challenges associated with this compound and leverage its beneficial properties in the design of advanced peptide therapeutics.
References
Application Note: Mass Spectrometry Strategies for the Analysis of N-Methylleucine Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of N-methylated amino acids, such as N-Methylleucine, into therapeutic peptides is a critical strategy for enhancing metabolic stability, cell permeability, and potency.[1][2] However, this modification introduces significant analytical complexities for characterization and quantification. This document provides detailed protocols and application notes for the robust analysis of this compound (NMeLeu) containing peptides using advanced mass spectrometry techniques. We cover peptide identification, characterization of fragmentation patterns, and strategies for absolute and relative quantification.
Introduction
N-methylation, the addition of a methyl group to an amino acid's nitrogen atom, is a post-translational modification (PTM) that can significantly alter a peptide's pharmacological properties.[1] This modification can protect against enzymatic degradation and modulate receptor binding affinity.[3] While beneficial for drug development, N-methylation poses a challenge for traditional peptide sequencing methods like Edman degradation, which is often halted by this modification.[1] Mass spectrometry (MS) has emerged as the definitive tool for sequencing and quantifying N-methylated peptides, offering the necessary sensitivity and analytical power to localize the modification and provide accurate quantification. This guide outlines workflows for both qualitative and quantitative analysis of NMeLeu-peptides using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
Part 1: Identification and Characterization of this compound Peptides
The primary challenge in identifying NMeLeu-peptides lies in distinguishing the modification from other isobaric or near-isobaric amino acids and understanding its influence on peptide fragmentation.
Key Analytical Considerations:
-
Mass Shift: N-methylation of a leucine residue adds 14.01565 Da to its mass. This mass shift is the primary indicator of the modification's presence in a high-resolution MS1 scan.
-
Fragmentation Behavior: The presence of a methyl group on the amide nitrogen can influence proton mobility along the peptide backbone.
-
Collision-Induced Dissociation (CID)/Higher-Energy Collisional Dissociation (HCD): These methods are the most common fragmentation techniques and primarily cleave the amide bonds to produce b- and y-ions. For N-methylated peptides, the relative abundances of these ions may be altered compared to their non-methylated counterparts.
-
Electron Transfer Dissociation (ETD)/Electron Capture Dissociation (ECD): These non-ergodic fragmentation methods cleave the N-Cα bond of the peptide backbone, producing c- and z-ions. A key advantage of ETD and ECD is their ability to preserve labile PTMs like N-methylation, making them highly effective for localizing the modification site.
-
-
Isomer Differentiation: Leucine and isoleucine are isomeric, possessing the same mass. Distinguishing them requires specific MS approaches. An MS³ method using ETD to generate z• ions followed by HCD fragmentation can produce characteristic w-ions that reliably differentiate between Leu and Ile residues.
Experimental Workflow: Peptide Identification
The following diagram outlines a typical workflow for the identification and characterization of NMeLeu peptides.
Caption: General workflow for this compound peptide identification.
Protocol 1: LC-MS/MS for Peptide Identification
This protocol provides a general method for the analysis of NMeLeu-peptides. Optimization may be required based on the specific peptide and sample matrix.
1. Sample Preparation (from Biological Matrix)
- If starting with a protein, perform a standard in-solution or in-gel tryptic digest.
- After digestion, acidify the sample with formic acid to a final concentration of 0.1-1%.
- Desalt and concentrate the peptides using a C18 solid-phase extraction (SPE) cartridge.
- Elute the peptides, dry them in a vacuum centrifuge, and reconstitute in an appropriate volume of LC-MS mobile phase A (e.g., 0.1% formic acid in water).
2. Liquid Chromatography (LC)
- Instrumentation: UHPLC system coupled to a high-resolution mass spectrometer.
- Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Flow Rate: 0.3 - 0.4 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 µL.
- Gradient:
- 0-5 min: 2% B
- 5-45 min: 2-40% B
- 45-50 min: 40-90% B
- 50-55 min: 90% B
- 55.1-60 min: 2% B
3. Mass Spectrometry (MS)
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- MS1 Scan:
- Resolution: >60,000
- Scan Range: m/z 350-1800
- MS/MS Scan (Data-Dependent Acquisition):
- Select the top 10-20 most intense precursor ions for fragmentation.
- Use a combination of CID/HCD and ETD fragmentation methods to generate comprehensive data.
- CID/HCD Collision Energy: Normalized collision energy (NCE) of 27-30%.
- ETD: Use calibrated ETD reaction times.
- Enable dynamic exclusion to prevent repeated fragmentation of the most abundant peptides.
4. Data Analysis
- Process the raw data using a suitable proteomics software suite (e.g., Proteome Discoverer, MaxQuant, etc.).
- Perform a database search against the relevant protein database.
- Specify N-methylation of Leucine (+14.01565 Da) as a variable modification.
- Manually inspect the MS/MS spectra of identified NMeLeu-peptides to confirm the sequence and localization of the modification, paying close attention to the presence of characteristic fragment ions.
Data Summary: Characteristic Masses and Fragments
The table below summarizes key mass information for identifying this compound modifications.
| Feature | Description | Mass/Value |
| N-Methylation Mass Shift | The mass added to a Leucine residue upon N-methylation. | +14.01565 Da |
| Residue Mass (NMeLeu) | The total mass of an this compound residue within a peptide chain. | 127.11028 Da |
| Primary Fragmentation (CID/HCD) | Generates b- and y-type ions from cleavage of the peptide amide bond. | Varies by sequence |
| Primary Fragmentation (ETD/ECD) | Generates c- and z-type ions from cleavage of the N-Cα bond. | Varies by sequence |
| Isomer Differentiating Ion (Leu) | A secondary fragment (w-ion) from an ETD-generated z-ion that is characteristic of Leucine. | z - 43.042 Da |
| Isomer Differentiating Ion (Ile) | A secondary fragment (w-ion) from an ETD-generated z-ion that is characteristic of Isoleucine. | z - 29.026 Da |
Part 2: Quantitative Analysis of this compound Peptides
For drug development and biological research, quantifying changes in peptide abundance is crucial. Stable isotope labeling coupled with mass spectrometry is the gold standard for accurate and precise peptide quantification. Amine-reactive chemical tags, such as N,N-dimethyl Leucine (DiLeu) labels, offer a flexible and cost-effective method for multiplexed quantitative proteomics.
Key Quantitative Strategies:
-
Isobaric Tagging (e.g., DiLeu): In this approach, different samples are labeled with tags that have the same total mass but yield different reporter ions upon MS/MS fragmentation. Quantification is performed by comparing the intensities of the reporter ions in the MS2 spectrum. This method allows for multiplexing several samples in a single LC-MS/MS run.
-
Mass Defect-Based Tagging (mdDiLeu): This advanced MS1-centric technique uses tags that differ in mass by only a few millidaltons (mDa) due to the nuclear binding energy differences of their stable isotopes. These subtle mass differences can only be resolved by a high-resolution mass spectrometer. This method avoids issues of reporter ion ratio distortion common in isobaric tagging.
Experimental Workflow: Quantitative Analysis with Chemical Labeling
The following diagram illustrates a quantitative workflow using amine-reactive isotopic tags.
Caption: Quantitative proteomics workflow using isotopic labeling.
Protocol 2: Quantitative Peptide Analysis using Amine-Reactive Tags
This protocol provides a general method for labeling peptides for relative quantification.
1. Peptide Preparation
- Digest and purify peptides as described in Protocol 1.
- Quantify the total peptide amount in each sample accurately (e.g., using a BCA or fluorescent peptide assay).
- Ensure the final peptide solution is in a buffer free of primary amines (e.g., HEPES or TEAB).
2. Isotopic Labeling (e.g., DiLeu)
- Dissolve the amine-reactive isotopic labeling reagents in an organic solvent like anhydrous acetonitrile.
- Add the labeling reagent to each peptide sample. The ratio of reagent to peptide must be optimized but is typically in large molar excess (e.g., 20-fold).
- Incubate the reaction for 1-2 hours at room temperature.
- Quench the reaction by adding an amine-containing buffer, such as ammonium hydroxide or hydroxylamine.
3. Sample Pooling and Cleanup
- Combine the labeled samples in a 1:1:1... ratio.
- Perform a final cleanup step using C18 SPE to remove excess reagent and quenching buffer.
- Dry the final combined sample and reconstitute for LC-MS/MS analysis.
4. LC-MS/MS Analysis
- Use the LC and MS settings from Protocol 1.
- For isobaric tags (DiLeu) , ensure the MS/MS method uses HCD fragmentation with sufficient energy to generate reporter ions in the low-mass region.
- For mass defect tags (mdDiLeu) , ensure the MS1 resolution is set to a very high level (e.g., >120,000) to resolve the isotopic fine structures.
5. Data Analysis
- Process the raw data using software capable of handling quantitative proteomics data from isotopic labels (e.g., Proteome Discoverer with the Reporter Ions Quantifier node).
- The software will identify peptides and calculate the relative abundance of each peptide across the different samples by measuring the intensity of the reporter ions (MS2 quantification) or the precursor ion isotopic clusters (MS1 quantification).
Data Summary: N,N-Dimethyl Leucine (DiLeu) Quantitative Reagents
This table summarizes examples of DiLeu-based reagents used for quantitative proteomics.
| Reagent Type | Quantification Level | Key Feature | Example Reporter/Mass Difference |
| DiLeu (Isobaric) | MS² | Peptides are isobaric; quantification is based on reporter ions generated during MS/MS. | 4-plex reporter ions: m/z 115.1, 116.1, 117.1, 118.1 |
| mdDiLeu (Mass Defect) | MS¹ | Peptides are not isobaric but differ by a small mass defect, requiring high-resolution MS. | 2-plex mass difference: 20.5 mDa |
| iDiLeu (Mass Difference) | MS¹ | Peptides differ by a larger, nominal mass; standard resolution is sufficient. | 5-plex reagents with different isotopic compositions. |
Conclusion
The analysis of this compound containing peptides requires specialized mass spectrometry methods to overcome the challenges posed by this modification. The protocols and data presented here provide a robust framework for researchers to confidently identify, characterize, and quantify these important modified peptides. By leveraging high-resolution mass analyzers and a combination of fragmentation techniques like CID, HCD, and ETD, scientists can gain deep insights into the structure and abundance of N-methylated peptides. Furthermore, the application of chemical isotopic labeling reagents enables precise and multiplexed quantification, which is essential for advancing drug discovery and proteomics research.
References
Application Notes and Protocols: N-Methylleucine in the Design of Therapeutic Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of N-methylated amino acids, particularly N-Methylleucine (N-Me-Leu), represents a pivotal strategy in modern therapeutic peptide design. This modification, where a methyl group is attached to the amide nitrogen of the peptide backbone, offers a powerful tool to overcome the inherent limitations of native peptides as drug candidates, such as poor metabolic stability and low oral bioavailability. By strategically introducing this compound, researchers can fine-tune the physicochemical and pharmacological properties of peptides, leading to enhanced therapeutic potential.
These application notes provide a comprehensive overview of the utility of this compound in peptide drug design, including its impact on structure, stability, and bioactivity. Detailed experimental protocols for the synthesis, purification, and characterization of this compound-containing peptides are provided, alongside illustrative data and visualizations of relevant signaling pathways.
Impact of this compound on Peptide Properties
The introduction of an N-methyl group on a leucine residue can profoundly influence a peptide's characteristics:
-
Increased Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, making the adjacent peptide bond resistant to enzymatic cleavage. This significantly prolongs the in vivo half-life of the peptide.[1]
-
Enhanced Membrane Permeability and Oral Bioavailability: N-methylation reduces the number of hydrogen bond donors in the peptide backbone, decreasing the desolvation penalty required for the peptide to cross the lipid bilayer of cell membranes. This can lead to improved oral bioavailability.[1][2][3]
-
Conformational Rigidity: The steric hindrance introduced by the N-methyl group restricts the rotation around the peptide bond, leading to a more constrained and predictable conformation. This can lock the peptide into its bioactive conformation, potentially increasing receptor affinity and selectivity.
-
Modulation of Receptor Binding: The conformational changes induced by N-methylation can significantly impact how a peptide interacts with its biological target. This can lead to either an increase or decrease in binding affinity, depending on the specific location of the modification. A systematic "N-methyl scan" is often employed to identify the optimal positions for N-methylation to enhance bioactivity.[1]
Data Presentation: The Effects of N-Methylation
The following tables summarize the quantitative impact of N-methylation on key peptide properties. While specific data for this compound-containing peptides can vary depending on the parent peptide sequence, these tables provide illustrative examples of the expected improvements.
Table 1: Proteolytic Stability of N-Methylated vs. Unmodified Peptides
| Peptide | Modification | Half-life in Human Serum (t½) |
| Peptide A | Unmodified | 15 minutes |
| Peptide A' | N-methylated at a cleavage site | 120 minutes |
| Peptide B | Unmodified | 35 minutes |
| Peptide B' | N-methylated at a cleavage site | > 240 minutes |
Data are illustrative and depend on the specific peptide sequence and the position of N-methylation.
Table 2: Effect of N-Methylation on Peptide Permeability
| Peptide | Number of N-Methylations | PAMPA Permeability (10⁻⁶ cm/s) | Caco-2 Permeability (Papp, A→B) (10⁻⁶ cm/s) |
| Peptide C | 0 | 0.5 | 0.2 |
| Peptide C' | 1 | 2.1 | 1.5 |
| Peptide C'' | 2 | 5.8 | 4.3 |
Data are illustrative and demonstrate the general trend of increased permeability with N-methylation.
Table 3: Comparative Pharmacokinetic Parameters of a Somatostatin Analog
| Peptide Analog | N-Methylation | Oral Bioavailability (%) |
| Veber-Hirschmann Peptide | None | < 1 |
| Tri-N-methylated Analog | 3 sites | 10 |
This data highlights the significant improvement in oral bioavailability that can be achieved through multiple N-methylations.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an this compound-Containing Peptide
This protocol outlines the manual synthesis of a generic pentapeptide (e.g., Tyr-Ala-Gly-NMeLeu-Phe-NH₂) using Fmoc/tBu chemistry on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin (0.5 mmol/g substitution)
-
Fmoc-protected amino acids (Fmoc-Tyr(tBu)-OH, Fmoc-Ala-OH, Fmoc-Gly-OH, Fmoc-N-Me-Leu-OH, Fmoc-Phe-OH)
-
Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Cold diethyl ether
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling and Preparation:
-
Place 200 mg of Rink Amide resin in the synthesis vessel.
-
Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
Swell the resin in 5 mL of DMF for 30 minutes with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection (First Amino Acid):
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 5 mL).
-
-
Coupling of the First Amino Acid (Fmoc-Phe-OH):
-
In a separate vial, dissolve Fmoc-Phe-OH (4 eq, 0.4 mmol), HATU (3.9 eq, 0.39 mmol) in 2 mL of DMF.
-
Add DIPEA (8 eq, 0.8 mmol) and allow to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
Perform a Kaiser test to confirm coupling completion (should be negative).
-
-
Peptide Chain Elongation (Cycles for Gly, NMeLeu, Ala, Tyr):
-
Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) for each subsequent amino acid (Fmoc-Gly-OH, Fmoc-N-Me-Leu-OH, Fmoc-Ala-OH, Fmoc-Tyr(tBu)-OH).
-
Note for Fmoc-N-Me-Leu-OH coupling: Due to steric hindrance, a longer coupling time (4-6 hours) or a double coupling may be required. A bromophenol blue test can be used to monitor coupling completion as the Kaiser test is not reliable for N-methylated amines.
-
-
Final Fmoc Deprotection:
-
After the final coupling (Fmoc-Tyr(tBu)-OH), perform the Fmoc deprotection as described in Step 2.
-
-
Cleavage and Deprotection:
-
Wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL).
-
Dry the resin under vacuum for at least 1 hour.
-
Add 5 mL of the cleavage cocktail to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate into a 50 mL centrifuge tube.
-
Precipitate the crude peptide by adding the filtrate to 40 mL of cold diethyl ether.
-
Centrifuge at 4000 rpm for 10 minutes to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether twice.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 2: Purification of the this compound-Containing Peptide by RP-HPLC
Materials:
-
Crude N-methylated peptide
-
Solvent A: 0.1% TFA in water (HPLC grade)
-
Solvent B: 0.1% TFA in acetonitrile (HPLC grade)
-
Preparative C18 HPLC column
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of Solvent B (e.g., 1-2 mL) and then dilute with Solvent A to a final concentration of ~5-10 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
HPLC Method:
-
Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.
-
Inject the prepared sample onto the column.
-
Run a linear gradient to elute the peptide. A typical gradient for a moderately hydrophobic peptide would be from 5% to 65% Solvent B over 40 minutes at a flow rate of 10 mL/min.
-
Monitor the elution at 220 nm.
-
Collect fractions corresponding to the major peak.
-
-
Analysis and Lyophilization:
-
Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm purity and identity.
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.
-
Protocol 3: Characterization of the this compound-Containing Peptide by Mass Spectrometry
Materials:
-
Purified N-methylated peptide
-
Mass spectrometer (e.g., ESI-QTOF or MALDI-TOF)
-
Suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid)
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the purified peptide in the appropriate solvent.
-
-
Mass Spectrometry Analysis:
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
The expected monoisotopic mass for the example peptide (Tyr-Ala-Gly-NMeLeu-Phe-NH₂) is approximately 627.34 Da.
-
Perform tandem mass spectrometry (MS/MS) to confirm the peptide sequence. The fragmentation pattern will show a characteristic mass difference of 127.09 Da for the this compound residue.
-
Signaling Pathway Diagrams
The incorporation of this compound can influence the interaction of therapeutic peptides with various signaling pathways. A prominent example is the immunosuppressive drug Cyclosporine A, which contains seven N-methylated amino acids, including this compound.
References
Enhancing Peptide Therapeutics: N-Methylleucine Incorporation for Improved Stability
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of peptides is often hindered by their susceptibility to proteolytic degradation, leading to a short in vivo half-life and reduced oral bioavailability. A key strategy to overcome these limitations is the strategic incorporation of modified amino acids. Among these, N-methylation of peptide bonds, and specifically the incorporation of N-Methylleucine, has emerged as a powerful tool to enhance peptide stability and improve pharmacokinetic profiles. This document provides detailed application notes and experimental protocols for researchers interested in leveraging this compound to develop more robust peptide-based therapeutics.
Introduction to N-Methylation and its Impact on Peptide Stability
N-methylation involves the substitution of the hydrogen atom on a peptide's amide nitrogen with a methyl group. This seemingly minor modification can have profound effects on the peptide's properties:
-
Increased Proteolytic Resistance: The presence of the N-methyl group provides steric hindrance, physically obstructing the approach of proteases to the scissile peptide bond. Furthermore, it disrupts the hydrogen bonding network between the peptide substrate and the active site of the protease, which is crucial for enzyme recognition and catalytic activity.[1]
-
Conformational Rigidity: N-methylation restricts the rotation around the Cα-N bond, reducing the conformational flexibility of the peptide backbone.[2] This can lock the peptide into a more bioactive conformation, potentially leading to enhanced receptor affinity and selectivity.
-
Improved Membrane Permeability: The increased lipophilicity resulting from the addition of a methyl group can enhance the ability of a peptide to cross cellular membranes, a critical factor for improving oral bioavailability.[2][3]
Quantitative Impact of this compound Incorporation
While the benefits of N-methylation are widely acknowledged, the specific quantitative improvements can vary depending on the peptide sequence and the position of the N-methylated residue. The following tables summarize illustrative data on the impact of N-methylation on key peptide parameters. It is important to note that direct comparative data for this compound versus Leucine is often embedded within broader studies on N-methylation. The provided data serves to highlight the general magnitude of improvement that can be expected.
Table 1: Enhancement of Proteolytic Stability
| Peptide | Modification | Half-life in Human Serum (t½) | Fold Improvement |
| Peptide A | Unmodified | 15 minutes | - |
| Peptide A | N-methylated at P1 position | 120 minutes | 8 |
| Peptide B | Unmodified | 35 minutes | - |
| Peptide B | N-methylated at P2 position | > 240 minutes | > 6.8 |
Data is illustrative and compiled from various sources demonstrating the effect of N-methylation on serum stability.[1]
Table 2: Improvement of Oral Bioavailability
| Peptide Analog | Modification | Oral Bioavailability (F%) in Rats |
| Cyclic Hexapeptide 1 | Non-methylated | < 1% |
| Cyclic Hexapeptide 2 (cyclo-[(l-Leu)₅(d-Leu)]) | Non-methylated | 9% |
| Cyclic Hexapeptide 3 (cyclo-[Leu]₆) | Non-methylated | 17% |
| Tri-N-methylated Veber-Hirschmann peptide analog | Three N-methylated residues | 10% |
| Cyclosporine A | Heavily N-methylated | 23% |
This table presents data on the oral bioavailability of various cyclic peptides, highlighting that while N-methylation is a key strategy, other factors like hydrophobicity and conformation also play a crucial role.
Experimental Protocols
This section provides detailed protocols for the synthesis of peptides containing this compound and for assessing their stability and activity.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an this compound Containing Peptide
This protocol describes the manual solid-phase synthesis of a peptide incorporating an Fmoc-protected this compound residue using a standard Fmoc/tBu strategy.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Fmoc-N-Methyl-L-leucine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Diethyl ether (cold)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Shake for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling (for standard amino acids):
-
Dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of OxymaPure in DMF.
-
Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake for 1-2 hours.
-
Perform a Kaiser test to check for complete coupling. If the test is positive (blue), repeat the coupling.
-
Wash the resin with DMF (3 times).
-
-
This compound Coupling:
-
The coupling of N-methylated amino acids can be slower. Use a stronger coupling reagent combination like HATU/HOAt or PyAOP/HOAt for better efficiency.
-
Dissolve 3 equivalents of Fmoc-N-Methyl-L-leucine, 3 equivalents of HATU, and 3 equivalents of HOAt in DMF.
-
Add 6 equivalents of N,N-diisopropylethylamine (DIPEA) to the solution.
-
Add the activated this compound solution to the resin.
-
Shake for 2-4 hours, or overnight if necessary.
-
Wash the resin with DMF (3 times).
-
-
Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Protocol 2: In Vitro Plasma Stability Assay
This protocol outlines a method to assess the stability of an this compound-containing peptide in human plasma.
Materials:
-
Lyophilized peptide
-
Human plasma (from a reputable supplier)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 0.1% TFA (quenching solution)
-
Incubator/water bath at 37°C
-
Centrifuge
-
HPLC-MS system
Procedure:
-
Peptide Stock Solution: Prepare a stock solution of the peptide in PBS at a concentration of 1 mg/mL.
-
Incubation:
-
Pre-warm the human plasma to 37°C.
-
In a microcentrifuge tube, add 90 µL of pre-warmed plasma.
-
Initiate the reaction by adding 10 µL of the peptide stock solution to the plasma (final peptide concentration: 100 µg/mL).
-
Incubate the mixture at 37°C.
-
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 20 µL aliquot of the incubation mixture.
-
Quenching: Immediately add the 20 µL aliquot to a tube containing 80 µL of cold quenching solution (ACN with 0.1% TFA) to precipitate plasma proteins and stop enzymatic degradation.
-
Protein Precipitation: Vortex the quenched samples and incubate at -20°C for at least 30 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Sample Analysis:
-
Carefully collect the supernatant.
-
Analyze the supernatant by HPLC-MS to quantify the amount of intact peptide remaining.
-
-
Data Analysis:
-
Plot the percentage of intact peptide remaining against time.
-
Calculate the half-life (t½) of the peptide in plasma by fitting the data to a first-order decay model.
-
Protocol 3: Trypsin Digestion Assay
This protocol describes how to evaluate the stability of a peptide against the specific protease, trypsin.
Materials:
-
Lyophilized peptide
-
Trypsin (sequencing grade)
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Incubator at 37°C
-
HPLC-MS system
Procedure:
-
Peptide Solution: Prepare a 1 mg/mL solution of the peptide in the ammonium bicarbonate buffer.
-
Trypsin Solution: Prepare a 0.1 mg/mL solution of trypsin in the same buffer.
-
Digestion Reaction:
-
In a microcentrifuge tube, combine 50 µL of the peptide solution with 5 µL of the trypsin solution (enzyme-to-substrate ratio of 1:100 by weight).
-
Incubate the reaction mixture at 37°C.
-
-
Time Points: At various time points (e.g., 0, 30, 60, 120, 240 minutes), take a 10 µL aliquot of the reaction mixture.
-
Quenching: Stop the digestion by adding the 10 µL aliquot to a tube containing 10 µL of 10% formic acid.
-
Sample Analysis: Analyze the quenched samples directly by HPLC-MS to monitor the disappearance of the parent peptide and the appearance of degradation products.
-
Data Analysis:
-
Quantify the peak area of the intact peptide at each time point.
-
Plot the percentage of intact peptide remaining over time to determine the rate of degradation.
-
Visualizing Signaling Pathways and Experimental Workflows
Understanding the biological context of a peptide therapeutic is crucial. The following diagrams, created using the DOT language for Graphviz, illustrate a relevant signaling pathway and a typical experimental workflow.
References
Enhancing Cell Permeability of Peptides with N-Methylleucine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic potential of peptides is often limited by their poor cell permeability, hindering their access to intracellular targets. A promising strategy to overcome this barrier is the incorporation of N-methylated amino acids, such as N-Methylleucine, into the peptide backbone. N-methylation can significantly enhance cell permeability by inducing conformational changes that favor membrane translocation. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in utilizing this compound to improve the cell permeability of their peptides of interest.
N-methylation of peptide backbones is a powerful technique for modulating the physicochemical properties of peptides.[1] This modification, particularly when combined with cyclization, can confer improved pharmacokinetic properties, including metabolic stability and membrane permeability.[1] The introduction of a methyl group on the amide nitrogen eliminates a hydrogen bond donor, reducing the desolvation penalty associated with membrane crossing. Furthermore, N-methylation can constrain the peptide's conformational flexibility, favoring a bioactive conformation that may also be more amenable to passive diffusion across the cell membrane.[2][3]
Mechanism of Permeability Enhancement
The enhanced cell permeability of this compound-containing peptides is primarily attributed to a shift in the conformational equilibrium of the peptide to favor membrane-permeable states. This is achieved through two main mechanisms:
-
Reduction of Hydrogen Bond Donors: Each N-methylation removes a backbone amide proton, a hydrogen bond donor. This is critical because breaking hydrogen bonds with water is energetically costly during membrane transit. By reducing the number of hydrogen bond donors, the energy barrier for the peptide to move from an aqueous environment to the hydrophobic lipid bilayer is lowered.[4]
-
Conformational Control and Shielding of Polar Groups: The steric hindrance introduced by the N-methyl group restricts the rotation of the peptide backbone, influencing the overall conformation. This can promote the formation of intramolecular hydrogen bonds, which effectively shield the polar amide groups from the solvent. This "chameleonic" behavior allows the peptide to present a more hydrophobic face to the lipid membrane, facilitating its passive diffusion across the cell barrier.
Below is a diagram illustrating the proposed mechanism by which this compound enhances peptide cell permeability.
Quantitative Data: Impact of this compound on Peptide Permeability
The following table summarizes quantitative data from a study on cyclic penta- and hexaleucine peptides, demonstrating the effect of N-methylation on apparent permeability (Papp) in Caco-2 and RRCK cell models.
| Peptide ID | Sequence | N-Methylation | Assay Type | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Reference |
| 1 | cyclo(Leu-Leu-Leu-Leu-Leu) | None | RRCK | 1.7 | |
| CSA | Cyclosporin A | 7 N-methylated residues | RRCK | 5.0 | |
| 1 | cyclo(Leu-Leu-Leu-Leu-Leu) | None | Caco-2 | ~2.5 | |
| CSA | Cyclosporin A | 7 N-methylated residues | Caco-2 | ~3.0 |
Note: The data for peptides 2 and 3 from the source were not included as they did not involve N-methylation but rather diastereomeric changes.
Experimental Protocols
This section provides detailed protocols for assessing the cell permeability of peptides modified with this compound.
Experimental Workflow
The general workflow for evaluating the impact of this compound on peptide cell permeability is outlined below.
Protocol 1: Caco-2 Permeability Assay
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal drug absorption. Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Non-Essential Amino Acids (NEAA)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4
-
Test peptide (with and without this compound)
-
Control compounds (e.g., propranolol for high permeability, Lucifer yellow for low permeability)
-
LC-MS/MS system for analysis
Procedure:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Passage cells every 3-4 days when they reach 80-90% confluency.
-
For the assay, seed Caco-2 cells onto the apical side of Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells on the inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer. Change the medium every 2-3 days.
-
-
Monolayer Integrity Test:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers using a voltohmmeter. TEER values should be >250 Ω·cm² to ensure monolayer integrity.
-
Alternatively, assess the permeability of a paracellular marker like Lucifer yellow.
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the Caco-2 monolayers twice with pre-warmed (37°C) HBSS.
-
Add 0.5 mL of HBSS to the basolateral (receiver) compartment.
-
Prepare the dosing solution of the test peptide and control compounds in HBSS at the desired concentration (e.g., 10 µM).
-
Add 0.4 mL of the dosing solution to the apical (donor) compartment.
-
Incubate the plates at 37°C on an orbital shaker (50 rpm).
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect a sample (e.g., 100 µL) from the basolateral compartment and replace it with an equal volume of fresh HBSS.
-
At the end of the experiment, collect a sample from the apical compartment.
-
-
Permeability Assay (Basolateral to Apical - B to A) for Efflux Assessment:
-
To assess active efflux, perform the assay in the reverse direction.
-
Add 0.4 mL of HBSS to the apical (receiver) compartment.
-
Add 0.5 mL of the dosing solution to the basolateral (donor) compartment.
-
Follow the same incubation and sampling procedure as for the A to B transport.
-
-
Sample Analysis:
-
Analyze the concentration of the peptide in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux (rate of peptide appearance in the receiver compartment).
-
A is the surface area of the Transwell® membrane (cm²).
-
C₀ is the initial concentration of the peptide in the donor compartment.
-
-
Calculate the efflux ratio (ER) if B to A transport was measured: ER = Papp (B to A) / Papp (A to B) An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
Protocol 2: Cellular Uptake Assay using Fluorescently Labeled Peptides
This protocol describes a method to quantify the intracellular uptake of peptides by labeling them with a fluorescent dye and measuring the fluorescence intensity in cell lysates.
Materials:
-
HeLa or other suitable cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Fluorescently labeled peptides (e.g., with FITC, TAMRA, or Cy5) with and without this compound.
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
-
Spectrofluorometer or plate reader with fluorescence capabilities
Procedure:
-
Cell Seeding:
-
Seed cells in a 24-well plate at a density that will result in 80-90% confluency on the day of the experiment (e.g., 5 x 10⁴ cells/well).
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
-
Peptide Incubation:
-
Prepare solutions of the fluorescently labeled peptides in serum-free DMEM at various concentrations (e.g., 1, 5, 10 µM).
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the peptide solutions to the wells and incubate for a specific time (e.g., 1, 2, or 4 hours) at 37°C.
-
-
Cell Harvesting and Lysis:
-
After incubation, remove the peptide-containing medium and wash the cells three times with ice-cold PBS to remove any non-internalized peptide.
-
Add Trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge the cells at 1,500 rpm for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in cell lysis buffer and incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
-
Fluorescence Measurement:
-
Transfer the supernatant (cell lysate) to a black 96-well plate.
-
Measure the fluorescence intensity using a spectrofluorometer at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
-
Protein Quantification:
-
Determine the total protein concentration in each cell lysate sample using a BCA protein assay.
-
-
Data Analysis:
-
Normalize the fluorescence intensity of each sample to its total protein concentration to account for any differences in cell number.
-
Compare the normalized fluorescence values for the peptides with and without this compound to determine the relative cellular uptake.
-
Conclusion
The incorporation of this compound is a valuable strategy for enhancing the cell permeability of peptides. The provided application notes and detailed protocols offer a framework for researchers to systematically evaluate and optimize the permeability of their peptide candidates. By understanding the underlying mechanisms and employing robust experimental assays, the development of cell-permeable peptides for targeting intracellular proteins can be significantly advanced.
References
- 1. researchgate.net [researchgate.net]
- 2. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
N-Methylleucine as a Tool for Studying Protein-Protein Interactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The modulation of protein-protein interactions (PPIs) is a rapidly growing area of research with significant therapeutic potential. Peptides derived from the interfacial regions of interacting proteins are valuable tools for studying and inhibiting these interactions. Chemical modifications of these peptides, such as N-methylation of amino acid residues, can significantly enhance their pharmacological properties. N-methylation, the substitution of a hydrogen atom on the backbone amide with a methyl group, can increase metabolic stability, improve cell permeability, and constrain the peptide's conformation to favor a bioactive state. This document provides a detailed guide on the application of N-Methylleucine, a specific N-methylated amino acid, as a tool for investigating PPIs. While specific literature on this compound's application is emerging, the principles and protocols outlined here are based on the well-established use of N-methylated amino acids in peptide science and offer a robust framework for its utilization.
Introduction to N-Methylation in PPI Studies
Protein-protein interactions are fundamental to nearly all cellular processes, and their dysregulation is implicated in numerous diseases. Peptidomimetics, which are designed to mimic the structure of peptides, are a promising class of molecules for modulating PPIs. A key strategy in designing effective peptidomimetics is the incorporation of non-natural amino acids to overcome the inherent limitations of natural peptides, such as poor stability and low cell permeability.
N-methylation is a subtle but powerful modification that can profoundly impact a peptide's properties:
-
Increased Proteolytic Resistance: The presence of a methyl group on the amide nitrogen sterically hinders the approach of proteases, thereby increasing the peptide's half-life in vivo.
-
Enhanced Membrane Permeability: The removal of the amide proton reduces the peptide's hydrogen bonding capacity, making it more lipophilic and facilitating its passage across cell membranes.
-
Conformational Constraint: N-methylation restricts the rotation around the peptide backbone, which can pre-organize the peptide into a conformation that is optimal for binding to its target protein. This can lead to increased affinity and selectivity.
This compound, specifically, can be incorporated into peptide sequences to probe the importance of the leucine sidechain interaction while simultaneously conferring the benefits of N-methylation.
Hypothetical Signaling Pathway: The "Interactome" Kinase Cascade
To illustrate the application of this compound, we will consider a hypothetical signaling pathway where the interaction between Kinase A and its substrate, Protein B, is critical for downstream signaling. The interaction is mediated by a short helical region on Protein B. A peptide derived from this region can competitively inhibit the interaction.
Caption: A hypothetical kinase cascade where an this compound-containing peptide can be used to inhibit the interaction between Kinase A and Protein B.
Experimental Workflow
The general workflow for utilizing an this compound-containing peptide to study a PPI involves peptide design and synthesis, followed by biophysical characterization of its interaction with the target protein.
Caption: A generalized experimental workflow for the use of this compound peptides in PPI studies.
Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an this compound Containing Peptide
This protocol describes the manual synthesis of a peptide containing this compound using Fmoc/tBu chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Fmoc-N-Methyl-L-leucine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain and repeat the 20% piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (for standard amino acids):
-
Dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of OxymaPure in DMF.
-
Add 4 equivalents of DIC.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
This compound Coupling:
-
The coupling of N-methylated amino acids is often slower due to steric hindrance.
-
Dissolve 4 equivalents of Fmoc-N-Methyl-L-leucine and 4 equivalents of OxymaPure in DMF.
-
Add 4 equivalents of DIC.
-
Add the activated amino acid solution to the resin and agitate for 4-6 hours, or overnight.
-
A stronger coupling reagent like HATU or HCTU can be used if coupling is inefficient.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Deprotection: Perform a final Fmoc deprotection (Step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Protocol 2: Fluorescence Polarization (FP) Assay to Measure PPI Inhibition
This protocol describes how to use the synthesized this compound peptide to quantify its inhibitory effect on a PPI.
Materials:
-
Fluorescently labeled peptide probe (a peptide known to bind the target protein)
-
Target protein (e.g., Kinase A)
-
This compound-containing peptide inhibitor
-
Native peptide inhibitor (for comparison)
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Black, low-volume 384-well plates
-
Fluorescence plate reader capable of measuring polarization
Procedure:
-
Determine Optimal Probe and Protein Concentrations:
-
Titrate the fluorescently labeled peptide probe against a constant concentration of the target protein to determine the concentration of protein that gives a significant polarization window.
-
The concentration of the fluorescent probe should be kept low (in the low nanomolar range) and well below the Kd of the interaction.
-
-
Competition Assay:
-
Prepare a serial dilution of the this compound-containing peptide and the native peptide in the assay buffer.
-
In the wells of the 384-well plate, add:
-
A fixed concentration of the target protein.
-
A fixed concentration of the fluorescently labeled peptide probe.
-
Varying concentrations of the inhibitor peptide (this compound or native).
-
-
Include controls:
-
Probe only (minimum polarization).
-
Probe + Protein (maximum polarization).
-
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using the plate reader.
-
Data Analysis:
-
Plot the fluorescence polarization values as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that displaces 50% of the fluorescent probe).
-
The binding affinity (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Data Presentation
The quantitative data from the PPI inhibition assays should be summarized in a clear and structured table to allow for easy comparison between the native and N-methylated peptides.
| Peptide Sequence | Modification | IC₅₀ (µM) | Ki (µM) | Fold Change vs. Native |
| Ac-Leu-Ala-Phe-Leu-NH₂ | None (Native) | 10.5 ± 1.2 | 5.2 | 1.0 |
| Ac-NMeLeu -Ala-Phe-Leu-NH₂ | This compound at Pos 1 | 2.1 ± 0.4 | 1.0 | 5.0 |
| Ac-Leu-Ala-Phe-NMeLeu -NH₂ | This compound at Pos 4 | 8.9 ± 0.9 | 4.4 | 1.2 |
Table 1: Hypothetical data from a competitive binding assay. The incorporation of this compound at position 1 resulted in a 5-fold improvement in inhibitory potency.
Conclusion
This compound represents a valuable, albeit not yet widely documented, tool for the study of protein-protein interactions. By incorporating this compound into peptide sequences, researchers can systematically probe the effects of N-methylation on binding affinity, stability, and cellular activity. The protocols and guidelines presented in this document provide a comprehensive framework for the synthesis, purification, and functional characterization of this compound-containing peptides. As the field of peptide-based therapeutics continues to advance, the strategic use of N-methylated amino acids like this compound will undoubtedly play a crucial role in the development of novel modulators of protein-protein interactions.
Application Note: Synthesis of Cyclic Peptides with N-Methylleucine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of N-methylated amino acids, such as N-Methylleucine, into cyclic peptides is a key strategy in medicinal chemistry for enhancing the therapeutic properties of peptide-based drugs.[1] N-methylation, the replacement of a backbone amide proton with a methyl group, significantly improves a peptide's pharmacokinetic profile by increasing metabolic stability against proteases, enhancing membrane permeability, and potentially enabling oral bioavailability.[2][3][4][5] When combined with the conformational rigidity conferred by cyclization, N-methylation allows for precise tuning of a peptide's bioactivity and selectivity.
However, the synthesis of these structurally complex molecules presents distinct challenges. The steric hindrance from N-methyl groups can impede both the coupling of subsequent amino acids during solid-phase peptide synthesis (SPPS) and the final macrocyclization step. This application note provides a comparative overview of the primary synthetic strategies and detailed protocols for synthesizing cyclic peptides containing this compound, addressing common challenges and outlining methods for purification and analysis.
Synthetic Strategies: A Comparative Overview
The synthesis of N-methylated cyclic peptides can be broadly divided into two main approaches for the critical cyclization step: on-resin (solid-phase) and solution-phase cyclization. The choice depends on the peptide sequence, desired scale, and available resources.
-
On-Resin Cyclization: This method involves cyclizing the peptide while it is still attached to the solid support. A key advantage is the "pseudo-dilution" effect, where resin-bound peptide chains are isolated from each other, favoring intramolecular cyclization over intermolecular dimerization or oligomerization. This approach simplifies purification by allowing many impurities to be washed away before the final cleavage step.
-
Solution-Phase Cyclization: In this strategy, the linear N-methylated peptide is first cleaved from the resin with its side-chain protecting groups intact. The cyclization is then performed in a dilute solution to favor the intramolecular reaction. While this method can be more versatile for complex peptides, it often requires a more involved purification process to remove coupling reagents and potential side products like dimers.
The this compound residue itself can be incorporated by either using a commercially available Fmoc-N-Me-Leu-OH building block during SPPS or by performing N-methylation on the resin-bound linear peptide.
Experimental Protocols
Protocol 1: On-Resin Synthesis and Cyclization of an this compound Peptide
This protocol describes a head-to-tail cyclization method where the linear peptide is synthesized, N-methylated, and cyclized on a solid support before final cleavage and purification.
1. Synthesis of the Linear Peptide:
- Assemble the linear peptide sequence on a 2-chlorotrityl chloride (2-CTC) resin using standard Fmoc-based SPPS. The 2-CTC resin is chosen for its sensitivity to mild acid, allowing for later cleavage while keeping side-chain protecting groups intact if needed for solution-phase strategies, or for direct on-resin cyclization.
- To create a head-to-tail cycle, the peptide is typically anchored to the resin via an amino acid side chain (e.g., Asp or Glu).
2. On-Resin N-Methylation (Nosylation/Methylation Method):
- Step 1: Nosylation: Swell the peptide-resin in N,N-dimethylformamide (DMF). Treat the resin with 2-nitrobenzenesulfonyl chloride (Ns-Cl) and collidine in dichloromethane (DCM) to protect the backbone amide nitrogen of the leucine residue that will be methylated.
- Step 2: Methylation: Treat the nosylated peptide-resin with a methylating agent. An optimized Fukuyama-Mitsunobu reaction using methanol as the methyl source is effective.
- Step 3: Deprotection: Remove the nosyl protecting group by treating the resin with a solution of β-mercaptoethanol and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF.
3. On-Resin Cyclization:
- After removing the N-terminal Fmoc group, activate the N-terminal amine and the C-terminal carboxylic acid (linked via the side chain to the resin).
- Add a cyclization cocktail, such as 5 equivalents of 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and 10 equivalents of N,N-diisopropylethylamine (DIPEA) in DMF.
- Allow the reaction to proceed for 2-4 hours at room temperature. Monitor completion using a test cleavage and LC-MS analysis.
4. Cleavage and Purification:
- Cleave the cyclic peptide from the resin and remove side-chain protecting groups simultaneously using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water).
- Precipitate the crude peptide in cold diethyl ether.
- Purify the final product by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.
- Confirm the identity and purity via mass spectrometry (MS) and analytical HPLC.
// Node Definitions
start [label="Start: 2-CTC Resin", fillcolor="#F1F3F4", fontcolor="#202124"];
spps [label="1. Linear Peptide\nAssembly (SPPS)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
n_meth [label="2. On-Resin\nN-Methylation", fillcolor="#FBBC05", fontcolor="#202124"];
cyclize [label="3. On-Resin\nCyclization", fillcolor="#34A853", fontcolor="#FFFFFF"];
cleave [label="4. Cleavage &\nDeprotection", fillcolor="#EA4335", fontcolor="#FFFFFF"];
purify [label="5. RP-HPLC\nPurification", fillcolor="#5F6368", fontcolor="#FFFFFF"];
end_prod [label="Final Cyclic Peptide", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges
start -> spps;
spps -> n_meth;
n_meth -> cyclize;
cyclize -> cleave;
cleave -> purify;
purify -> end_prod;
}
Caption: Workflow for on-resin synthesis of this compound cyclic peptides.
Protocol 2: Solution-Phase Cyclization of an this compound Peptide
This protocol involves synthesizing the linear peptide, cleaving it from the resin while protected, and performing the cyclization in solution.
1. Synthesis of the Linear N-Methylated Peptide:
- Synthesize the linear peptide on a resin suitable for cleaving a fully protected peptide acid (e.g., Wang resin or 2-CTC resin).
- Incorporate this compound using a pre-synthesized Fmoc-N-Me-Leu-OH building block. Due to steric hindrance, coupling the subsequent amino acid requires robust conditions. Use a specialized coupling reagent like HATU or PyBroP with an extended reaction time (1-2 hours). Monitor coupling completion with a bromophenol blue test, as the ninhydrin test is ineffective for secondary amines.
2. Cleavage of the Protected Linear Peptide:
- Cleave the protected linear peptide from the resin using a mild cleavage cocktail that preserves side-chain protecting groups (e.g., 1-5% TFA in DCM for 2-CTC resin).
- Purify the protected linear peptide using flash chromatography or preparative HPLC to ensure high purity of the precursor for cyclization.
3. Solution-Phase Cyclization:
- Dissolve the purified linear peptide in a suitable solvent (e.g., DMF or DCM) at a high dilution (typically 0.1-1 mM) to minimize intermolecular reactions.
- Add the cyclization reagents. Common choices include:
- HATU/HOAt/DIPEA
- Diphenylphosphoryl azide (DPPA)/HOBt/DIPEA
- Stir the reaction at room temperature and monitor its progress by HPLC-MS. The reaction may take several hours to complete.
4. Final Deprotection and Purification:
- Once cyclization is complete, remove the solvent under reduced pressure.
- Treat the crude protected cyclic peptide with a strong acid cleavage cocktail (e.g., 95% TFA) to remove the side-chain protecting groups.
- Precipitate the deprotected cyclic peptide in cold diethyl ether.
- Purify the final product by RP-HPLC and confirm its identity by MS.
// Node Definitions
start [label="Start: Wang Resin", fillcolor="#F1F3F4", fontcolor="#202124"];
spps [label="1. Linear Synthesis\n(with Fmoc-N-Me-Leu-OH)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
cleave [label="2. Cleavage of Protected\nLinear Peptide", fillcolor="#EA4335", fontcolor="#FFFFFF"];
purify_linear [label="Purification of\nLinear Peptide", fillcolor="#5F6368", fontcolor="#FFFFFF"];
cyclize [label="3. Solution-Phase\nCyclization (High Dilution)", fillcolor="#FBBC05", fontcolor="#202124"];
deprotect [label="4. Final\nDeprotection", fillcolor="#EA4335", fontcolor="#FFFFFF"];
purify_final [label="5. RP-HPLC\nPurification", fillcolor="#5F6368", fontcolor="#FFFFFF"];
end_prod [label="Final Cyclic Peptide", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges
start -> spps;
spps -> cleave;
cleave -> purify_linear;
purify_linear -> cyclize;
cyclize -> deprotect;
deprotect -> purify_final;
purify_final -> end_prod;
}
Caption: Workflow for solution-phase synthesis of this compound cyclic peptides.
Data Presentation: Cyclization Efficiency
The success of synthesizing N-methylated cyclic peptides is highly dependent on the chosen reaction conditions. Steric hindrance from the N-methyl group often necessitates more potent coupling reagents and can affect overall yield. The table below summarizes representative data for different cyclization strategies and conditions.
| Peptide Type | Cyclization Strategy | Reagent(s) | Solvent | Concentration (mM) | Temp (°C) | Time (h) | Crude Purity (%) | Isolated Yield (%) |
| N-Me-Hexapeptide | On-Resin | HATU/DIPEA | DMF | N/A | 25 | 4 | >80 | 53 |
| N-Me-Hexapeptide | Solution-Phase | DPPA/NaHCO₃ | DMF | 0.2 | 25 | 12 | ~60 | 35-45 |
| Non-methylated Hexapeptide | On-Resin | DIC/Oxyma | DMF | N/A | 50 | 2 | 22-28 | 15-20 |
| Thiol-ene Cyclization | On-Resin | DBU (cat.) | DMF | N/A | 25 | 1 | >95 | 13.8 |
Note: Yields are highly sequence-dependent. The data presented are illustrative of typical outcomes. On-resin cyclization of N-methylated peptides can achieve high purity and good yields. In contrast, standard on-resin methods for non-methylated peptides can sometimes result in lower crude purity, indicating that the pre-organization of N-methylated backbones may aid cyclization in some cases.
Logical Relationships: Choosing a Synthetic Pathway
The decision between on-resin and solution-phase cyclization depends on several factors. The following diagram illustrates the logical considerations for selecting a synthesis strategy.
Caption: Decision tree for selecting a cyclization strategy.
References
Troubleshooting & Optimization
Technical Support Center: Coupling N-Methylleucine in Peptide Synthesis
Welcome to the technical support center for troubleshooting challenges in the incorporation of N-Methylleucine during peptide synthesis. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted solutions to common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when coupling this compound?
The main difficulty arises from steric hindrance. The presence of a methyl group on the amide nitrogen of this compound physically obstructs the approach of the activated carboxyl group of the subsequent amino acid.[1][2][3] This steric bulk significantly slows down the reaction rate and often leads to incomplete coupling, resulting in lower yields and the formation of deletion sequences in the final peptide.[1][3]
Q2: How can I identify an incomplete coupling of this compound?
Several indicators can signal a difficult coupling reaction:
-
Positive Bromophenol Blue Test: A blue or green color on the resin beads after the coupling step indicates the presence of unreacted free amines. A complete reaction is indicated by a yellow color.
-
Low Peptide Yield: The final yield of the purified peptide is substantially lower than anticipated.
-
Presence of Deletion Sequences: Mass spectrometry (MS) analysis of the crude peptide will show peaks corresponding to the mass of the desired peptide minus the mass of the amino acid that failed to couple to this compound.
-
Multiple Peaks on HPLC: The high-performance liquid chromatography (HPLC) profile of the crude product may display multiple peaks, which can correspond to deletion sequences and other byproducts.
Q3: What are the most effective coupling reagents for this compound?
Due to the steric hindrance, standard coupling reagents are often inefficient. More potent reagents are necessary to achieve high coupling efficiency. Some of the most effective coupling reagents for this compound include:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Frequently cited as a successful reagent for coupling sterically hindered amino acids.
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium-type reagent with high efficiency, comparable to or exceeding HATU, and reduced racemization.
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): Particularly effective for coupling N-protected N-methyl amino acids to other N-methyl amino acids.
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): Often used with an additive like HOAt or Oxyma for improved performance.
For exceptionally challenging couplings, reagents like PyBroP and BOP-Cl have also been employed successfully.
Q4: Can microwave-assisted synthesis improve the coupling of this compound?
Yes, microwave-enhanced solid-phase peptide synthesis (SPPS) can significantly improve the efficiency of coupling sterically hindered amino acids like this compound. The application of microwave energy can drive difficult coupling reactions to completion more rapidly and efficiently than at room temperature.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the coupling of this compound.
Issue 1: Incomplete Coupling Detected
If a qualitative test (e.g., Bromophenol Blue test) indicates an incomplete reaction, follow these steps:
-
Double Couple: Immediately perform a second coupling step by exposing the resin to a fresh solution of the activated amino acid and coupling reagents.
-
Increase Reaction Time: Extend the coupling reaction time, for instance, from 1-2 hours to overnight, to allow the reaction to proceed to completion.
-
Optimize Reagents: If double coupling is insufficient, consider switching to a more potent coupling reagent in subsequent syntheses (refer to the table below).
-
Microwave Assistance: If available, utilize a microwave peptide synthesizer to enhance the coupling efficiency.
Issue 2: Low Final Peptide Yield with Deletion Sequences
This indicates a persistent problem with this compound incorporation.
-
Review Coupling Protocol: Ensure the correct equivalents of reagents are being used. For difficult couplings, increasing the equivalents of the amino acid and coupling reagent may be beneficial.
-
Change Coupling Reagent: Select a more effective coupling reagent based on the recommendations in the quantitative data table below.
-
Consider On-Resin N-Methylation: If synthesizing a peptide with a single N-methylated residue, an alternative is to perform the methylation on-resin after coupling the corresponding non-methylated amino acid. A common method involves protection with an o-nitrobenzenesulfonyl (o-NBS) group, methylation, and subsequent deprotection.
Quantitative Data Summary
The following table summarizes the performance of various coupling reagents for sterically hindered couplings, including those involving this compound. Please note that yields are highly dependent on the specific peptide sequence.
| Coupling Reagent | Additive | Base (Equivalents) | Typical Coupling Time | Relative Efficiency for Hindered Couplings |
| HATU | None | DIEA (8) | 1 hour | High |
| HBTU | HOBt | DIEA (6) | 1-2 hours | Moderate to Low |
| HCTU | None | DIEA | 1-2 hours | Moderate to Low |
| COMU | None | DIEA (2) | 1-3 hours | Very High |
| PyAOP | HOAt | DIEA | 1-2 hours | High |
| PyBOP | HOAt | DIEA | 1-2 hours | High |
| PyBroP | None | DIPEA (6) | 1 hour (after cooling) | Very High (for difficult cases) |
| BOP-Cl | None | Effective for difficult couplings |
Key Experimental Protocols
Protocol 1: Standard Coupling Protocol using HATU
-
Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) for a minimum of 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Drain and repeat the treatment once. Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation: In a separate vessel, dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of HATU in DMF or NMP. Add 8 equivalents of diisopropylethylamine (DIEA) and mix at room temperature for 5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1 hour.
-
Monitoring: Take a small sample of resin beads, wash them with methanol, and perform a Bromophenol Blue test. A yellow color indicates a complete reaction, while blue or green signifies an incomplete coupling.
-
Recoupling (if necessary): If the coupling is incomplete, drain the resin and repeat steps 3 and 4 with a fresh solution of activated amino acid.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and then dichloromethane (DCM) (3-5 times).
Protocol 2: On-Resin N-Methylation
-
Sulfonylation: Swell the N-terminally deprotected peptide-resin in NMP. In a separate vial, pre-activate 4 equivalents of o-nitrobenzenesulfonyl chloride (o-NBS-Cl) with 10 equivalents of 4-dimethylaminopyridine (DMAP) in NMP. Add this solution to the resin and react.
-
Methylation: Wash the resin with NMP. Add a solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and dimethyl sulfate in NMP to the sulfonamide-resin and agitate for 5-10 minutes.
-
Desulfonylation: Wash the resin with NMP. Treat the resin with a solution of β-mercaptoethanol and DBU in NMP to remove the o-NBS protecting group, revealing the N-methylated amine.
-
Washing: Thoroughly wash the resin with NMP and then DCM to prepare it for the next coupling step.
Visual Diagrams
Caption: Troubleshooting workflow for incomplete this compound coupling.
Caption: Workflow for on-resin N-methylation of a peptide.
References
Technical Support Center: Optimizing Coupling of Sterically Hindered N-Methylated Amino acids
Welcome to the technical support center for optimizing coupling conditions for sterically hindered N-methylated amino acids. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of peptides containing these modified residues.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve issues that may arise during the coupling of N-methylated amino acids.
Issue 1: Incomplete or Low-Yield Coupling
-
Symptom: The bromophenol blue test remains blue or green after the coupling step, indicating the presence of unreacted free amines.[1] Final peptide yield is significantly lower than expected, and mass spectrometry analysis may show deletion sequences.[1]
-
Possible Cause: The primary reason for incomplete coupling is the steric hindrance imposed by the N-methyl group, which slows down the reaction kinetics.[2][3] This is particularly challenging when coupling an N-methylated amino acid to another N-methylated residue.[2] Standard coupling reagents may not be sufficiently reactive.
-
Solution:
-
Employ a "Double Coupling" Strategy: Re-expose the resin to a fresh solution of the activated amino acid and coupling reagents to drive the reaction to completion.
-
Optimize Your Coupling Reagent: Switch to more potent phosphonium or specialized uronium/aminium reagents. See Table 1 for a comparison of recommended coupling reagents.
-
Increase Reaction Time and Temperature: Extending the coupling time can be beneficial. Microwave irradiation can also be used to reduce reaction times for difficult couplings.
-
Ensure Proper Reagent Stoichiometry: Use an excess of the amino acid and coupling reagent. For example, 4 equivalents of Fmoc-amino acid and HATU are often recommended.
-
Issue 2: Racemization
-
Symptom: The final peptide product shows diastereomeric impurities upon chiral HPLC analysis.
-
Possible Cause: Prolonged activation times or the use of certain coupling reagents can lead to epimerization at the chiral center of the activated amino acid.
-
Solution:
-
Minimize Pre-activation Time: For reagents like HATU/DIPEA, keep pre-activation times to a minimum.
-
Choose a Low-Racemization Reagent: Reagents like DEPBT are known to minimize epimerization. COMU has also been associated with low levels of racemization.
-
Stepwise Coupling Strategy: Employing a stepwise coupling strategy is recommended to reduce the risk of racemization.
-
Issue 3: Diketopiperazine (DKP) Formation
-
Symptom: Mass spectrometry analysis reveals a side product corresponding to the cyclic dipeptide of the N-terminal two residues.
-
Possible Cause: DKP formation is a common side reaction in the synthesis of N-alkylated peptides, especially when using Fmoc-SPPS.
-
Solution:
-
Use 2-Chlorotrityl Chloride Resin: This type of resin is known to minimize the formation of diketopiperazines.
-
Frequently Asked Questions (FAQs)
Q1: Why are N-methylated amino acids so difficult to couple?
A1: The methyl group on the amide nitrogen significantly increases the steric bulk around the nitrogen atom. This steric hindrance impedes the approach of the activated carboxyl group of the incoming amino acid, slowing down the peptide bond formation compared to coupling with a primary amine. This reduced reactivity often leads to incomplete couplings and lower yields.
Q2: Which coupling reagents are most effective for N-methylated amino acids?
A2: High-activity coupling reagents are necessary to overcome the steric hindrance. Uronium/aminium salts like HATU and HCTU, and phosphonium salts like PyAOP and PyBroP are highly recommended. COMU is another highly efficient third-generation uronium-type reagent. The choice of reagent can be critical for success, especially when coupling two consecutive N-methylated residues.
Q3: How can I monitor the completion of a coupling reaction with an N-methylated amine?
A3: The standard ninhydrin (Kaiser) test is unreliable for secondary amines like N-methylated amino acids. The bromophenol blue test is a reliable alternative. A yellow color indicates a complete reaction, while a blue or green color signifies an incomplete coupling.
Q4: What is on-resin N-methylation, and when should I consider it?
A4: On-resin N-methylation is a method to introduce the methyl group directly onto the peptide backbone while it is still attached to the solid support. A common method involves a three-step procedure of sulfonylation, methylation, and desulfonylation. This can be an efficient way to create N-methylated peptides without the need to synthesize the N-methylated amino acid building blocks beforehand.
Q5: Can microwave synthesis be used for coupling N-methylated amino acids?
A5: Yes, microwave-assisted peptide synthesis can be very effective for difficult couplings involving sterically hindered residues like N-methylated amino acids. Microwave energy can significantly reduce reaction times and improve coupling efficiency.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for N-Methylated Amino Acids
| Coupling Reagent | Reagent Type | Key Advantages | Considerations |
| HATU | Aminium Salt | High coupling efficiency, reacts faster with less epimerization compared to HBTU. | Should not be used in excess as it can cap the N-terminus. |
| HCTU | Aminium Salt | Similar to HBTU but often more effective for hindered couplings. | Can be less effective than HATU for N-methylated amino acids. |
| PyAOP | Phosphonium Salt | Highly effective, especially for coupling N-protected N-methyl amino acids to other N-methyl amino acids. | --- |
| PyBroP | Phosphonium Salt | Highly reactive and useful for sterically demanding couplings. | High reactivity may increase the risk of racemization with prolonged couplings. |
| COMU | Uronium Salt | High coupling efficiency comparable to HATU, with reduced racemization and enhanced solubility. Safer to handle than HOBt/HOAt-based reagents. | --- |
| DEPBT | --- | Offers a significant advantage when minimizing epimerization is the primary concern. | --- |
| T3P® | Phosphonic Anhydride | Efficient with a simplified work-up. | --- |
Experimental Protocols
Protocol 1: General Solid-Phase Coupling using HATU
-
Resin Preparation: Swell the peptide resin in N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Drain and repeat once. Wash the resin thoroughly with DMF.
-
Amino Acid Activation (Pre-activation): In a separate vessel, dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of HATU in DMF or NMP. Add 8 equivalents of diisopropylethylamine (DIEA) and allow the mixture to pre-activate for 5 minutes at room temperature.
-
Coupling Reaction: Drain the solvent from the swelled resin and add the pre-activated amino acid solution. Shake the reaction vessel at room temperature for 1 to 2 hours.
-
Monitoring Completion: Take a small sample of resin beads, wash them with DMF and then methanol, and perform a bromophenol blue test. A yellow color indicates complete coupling.
-
Recoupling (if necessary): If the coupling is incomplete (blue or green beads), drain the resin and repeat steps 4 and 5 with a fresh solution of activated amino acid.
-
Post-Coupling Wash: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF, followed by dichloromethane (DCM), and methanol.
Protocol 2: Microwave-Assisted Coupling for Hindered Residues
-
Resin Preparation: Swell the resin in NMP in a microwave-safe peptide synthesis vessel.
-
Reagent Addition: Add a solution of the Fmoc-amino acid (5 eq.) and HCTU (5 eq.) in NMP to the resin. Add DIEA (10 eq.).
-
Microwave Irradiation: Place the vessel in a peptide synthesizer equipped with a microwave unit. Irradiate at a constant temperature (e.g., 75°C) for 10-15 minutes.
-
Post-Coupling Wash: Drain the reaction solution and wash the resin extensively with NMP or DMF.
-
Completion Check: Perform a bromophenol blue test to confirm reaction completion. If necessary, repeat the microwave coupling step.
Visualizations
Caption: Troubleshooting workflow for incomplete couplings.
Caption: Decision tree for selecting a coupling reagent.
References
Technical Support Center: N-Methylleucine Incorporation
Welcome to the technical support center for N-Methylleucine incorporation in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions encountered during the incorporation of this compound?
A1: The primary challenges in incorporating this compound stem from the steric hindrance imparted by the N-methyl group. This leads to two main side reactions:
-
Incomplete Coupling: The bulky N-methyl group can physically obstruct the incoming activated amino acid, leading to slow and inefficient coupling reactions. This can result in deletion sequences where the this compound residue is missing from the final peptide.
-
Racemization: To overcome steric hindrance, more forceful activation methods or longer reaction times are often employed. These conditions can increase the risk of epimerization at the α-carbon of this compound, leading to the incorporation of the D-isomer instead of the desired L-isomer (or vice versa).[1]
Q2: Which coupling reagents are recommended for this compound incorporation?
A2: Due to the steric hindrance of N-methylated amino acids, standard coupling reagents may not be sufficient. More potent reagents are generally required.[2] The following are highly recommended:
-
Uronium/Aminium Salts: Reagents like HATU, HCTU, and HBTU are effective. HATU is often preferred for its high reactivity.[3]
-
Phosphonium Salts: Reagents such as PyBOP, PyAOP, and PyBrOP are also excellent choices, particularly for difficult couplings. PyAOP and PyBrOP have shown particular success in coupling N-methylated amino acids.
-
COMU: This newer generation coupling reagent has demonstrated high efficiency, comparable to HATU, with the added benefit of being a safer alternative to HOBt/HOAt-based reagents.
Q3: Can microwave-assisted synthesis improve the incorporation of this compound?
A3: Yes, microwave-assisted solid-phase peptide synthesis (SPPS) can be highly beneficial for incorporating sterically hindered amino acids like this compound. The application of microwave energy can accelerate coupling reactions, leading to shorter reaction times and potentially higher coupling efficiencies and purities.
Q4: Are there specific cleavage conditions recommended for peptides containing this compound?
A4: In most cases, standard cleavage cocktails are sufficient for peptides containing N-methylated residues. The N-methyl group itself is stable to the acidic conditions of cleavage. However, the choice of cleavage cocktail should always be tailored to the other amino acids present in the peptide sequence, especially sensitive residues like Cysteine, Methionine, or Tryptophan. A common general-purpose cleavage cocktail is a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS).
Troubleshooting Guides
Problem 1: Incomplete Coupling of this compound
Symptoms:
-
Positive Kaiser test (or other amine test) after the coupling step.
-
Mass spectrometry data of the crude peptide shows a significant peak corresponding to the peptide sequence lacking this compound (deletion sequence).
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Insufficiently reactive coupling reagent | Switch to a more potent coupling reagent such as HATU, PyAOP, or COMU. |
| Steric hindrance | - Increase the excess of the activated Fmoc-N-Methylleucine (e.g., from 3 to 5 equivalents).- Double couple: perform the coupling step twice with fresh reagents.- Utilize microwave-assisted synthesis to increase reaction kinetics. |
| Peptide aggregation on the resin | - Switch to a more polar solvent like N-methylpyrrolidone (NMP) or use a solvent mixture known to disrupt aggregation.- Consider using a resin with a lower loading capacity. |
| Suboptimal activation | - Ensure proper stoichiometry of the coupling reagent and base (e.g., DIPEA).- For HATU, pre-activation of the Fmoc-N-Methylleucine for a few minutes before adding to the resin can be beneficial. |
Problem 2: Racemization of this compound
Symptoms:
-
Chromatographic analysis (e.g., chiral HPLC) of the hydrolyzed peptide shows the presence of both D- and L-N-Methylleucine.
-
The final purified peptide shows diastereomeric impurities that are difficult to separate.
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Over-activation of the amino acid | - Minimize the pre-activation time before adding the activated amino acid to the resin. |
| Excessively harsh coupling conditions | - If using elevated temperatures (e.g., in microwave synthesis), optimize the temperature and time to find a balance between coupling efficiency and minimizing racemization. |
| Choice of base | - Use a weaker, sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of a stronger base like diisopropylethylamine (DIEA). |
| Choice of coupling reagent | - Some coupling reagents are more prone to causing racemization than others. Consider using a reagent known for low racemization, such as COMU. |
Quantitative Data Summary
The following table summarizes a qualitative comparison of the performance of different coupling reagents for sterically hindered amino acids, including N-methylated residues. Quantitative data is highly dependent on the specific peptide sequence and reaction conditions.
| Coupling Reagent | Relative Reactivity | Racemization Potential | Notes |
| HBTU/HCTU | High | Low to Moderate | Widely used and effective for many sequences. |
| HATU | Very High | Low | Generally considered one of the most effective reagents for difficult couplings. |
| PyBOP/PyAOP | High | Low | Phosphonium salts are known for their high efficiency and low racemization. PyAOP is particularly effective for N-methylated amino acids. |
| COMU | Very High | Very Low | A highly efficient and safer alternative to many other high-reactivity reagents. |
| DIC/Oxyma | Moderate | Low | A carbodiimide-based method that is generally good for minimizing racemization but may be less effective for highly hindered couplings. |
Experimental Protocols
Protocol 1: HATU-Mediated Coupling of Fmoc-N-Methylleucine (Manual SPPS)
-
Resin Preparation: Swell the resin with the deprotected N-terminal amine in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-N-Methylleucine-OH (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 equivalents).
-
Coupling: Immediately add the activation mixture to the resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Washing: Wash the resin thoroughly with DMF.
-
Monitoring: Perform a Kaiser test. If the test is positive, repeat the coupling step (double coupling).
Protocol 2: Microwave-Assisted Coupling of Fmoc-N-Methylleucine
-
Resin Preparation: Swell the resin in DMF in a microwave-compatible reaction vessel.
-
Reagent Addition: Add a solution of Fmoc-N-Methylleucine-OH (3-5 equivalents), a suitable coupling reagent (e.g., HATU or COMU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF to the resin.
-
Microwave Irradiation: Perform the coupling in a microwave peptide synthesizer according to the manufacturer's protocol, typically at a controlled temperature (e.g., 50-75°C) for a short duration (e.g., 5-15 minutes).
-
Washing and Monitoring: After the reaction, wash the resin with DMF and perform a Kaiser test to confirm complete coupling.
Visualizations
References
Technical Support Center: Diketopiperazine Formation in Peptides with N-Methylleucine
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting and preventing diketopiperazine (DKP) formation in peptides containing N-Methylleucine.
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) and why is it a concern in peptide synthesis?
A1: Diketopiperazine (DKP) is a cyclic dipeptide byproduct that can form during peptide synthesis, particularly in the solid phase (SPPS).[1] This occurs through an intramolecular cyclization of the N-terminal dipeptide, leading to its cleavage from the resin support.[1] The formation of DKP is problematic as it reduces the yield of the desired full-length peptide and introduces impurities that can be challenging to remove during purification.[1] In some instances, this can result in "traceless" DKP formation, where the C-terminal dipeptide is cleaved from the resin, leading to a lower yield without a corresponding impurity in the final product, making it difficult to detect.[1]
Q2: Are peptides containing this compound particularly susceptible to DKP formation?
A2: Yes. Peptides containing N-alkylated amino acids, such as this compound, are highly prone to DKP formation.[2] The presence of the N-methyl group can influence the peptide backbone conformation, favoring the cis-amide bond configuration between the first and second amino acids, which is a key intermediate in the cyclization reaction. This conformational preference significantly accelerates the rate of intramolecular aminolysis, leading to DKP formation.
Q3: What are the primary factors that promote DKP formation in peptides with this compound?
A3: Several factors can significantly influence the rate and extent of DKP formation:
-
Peptide Sequence: The presence of a secondary amino acid like this compound or Proline at the second position from the N-terminus dramatically increases the risk of DKP formation.
-
Deprotection Conditions: The basic conditions used for Fmoc-group removal, typically involving piperidine, can catalyze the cyclization reaction.
-
Resin Type: The choice of solid support plays a crucial role. Resins that link the peptide via an ester bond, such as Wang resin, are more susceptible to DKP formation and subsequent cleavage of the dipeptide from the support.
-
Temperature: Higher temperatures during coupling and deprotection steps can accelerate the rate of DKP formation.
-
Solvent: The solvent can impact the stability of the peptide-resin linkage and the rate of cyclization. Nonpolar solvents may favor the cis-conformation of the peptide bond preceding a secondary amino acid, which can facilitate DKP formation.
Q4: How can I detect the formation of diketopiperazines in my peptide sample?
A4: The most effective methods for detecting DKP formation are LC-MS and HPLC. LC-MS can identify the specific molecular weight of the DKP byproduct. HPLC analysis can be used to quantify the amount of DKP and the truncated peptide in the crude product after cleavage from the resin. MALDI- or ESI-MS are also excellent techniques for detecting the dioxopiperazine and the shortened peptide directly from the solution.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of peptides containing this compound and provides strategies for their resolution.
| Issue | Potential Cause | Recommended Solution |
| Low yield of the final peptide with no obvious major impurity. | "Traceless" DKP formation where the N-terminal dipeptide is cleaved from the resin. | * Analyze the cleavage cocktail for the presence of the DKP. * Optimize the Fmoc-deprotection step (see Protocol 2). * Consider using a 2-chlorotrityl chloride (2-CTC) resin which is less prone to DKP formation due to steric hindrance. |
| Presence of a major impurity peak corresponding to the peptide minus the N-terminal dipeptide. | Significant DKP formation has occurred, releasing the truncated peptide. | * Confirm the identity of the impurity by LC-MS. * Switch to a less DKP-promoting resin like 2-CTC resin. * Modify the deprotection conditions by using a milder base or lower temperatures. |
| Formation of deletion sequences, specifically the absence of the first two amino acids. | After DKP cleavage, the third amino acid may attach to the newly available hydroxyl groups on the resin, leading to a deletion product. | * Minimize DKP formation by using optimized deprotection conditions and a suitable resin. * Consider coupling the first two amino acids as a dipeptide to bypass the susceptible intermediate stage. |
Experimental Protocols
Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) Protocol Prone to DKP Formation (using Wang Resin)
This protocol outlines a standard procedure that is susceptible to DKP formation and can be used as a baseline for comparison.
-
Resin Preparation: Swell Wang resin (1 g, 1 mmol/g loading) in dichloromethane (DCM, 10 mL) for 1 hour, followed by washing with dimethylformamide (DMF, 3 x 10 mL).
-
First Amino Acid Coupling: Dissolve Fmoc-N-Methylleucine-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF (10 mL). Add the coupling solution to the resin and shake at room temperature for 2 hours. Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Fmoc Deprotection (Standard Conditions): Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes. Drain and repeat the treatment with 20% piperidine in DMF (10 mL) for 15 minutes.
-
Second Amino Acid Coupling: Dissolve the second Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF (10 mL). Add the coupling solution to the resin and shake at room temperature for 2 hours. Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Cleavage and Analysis: Cleave the dipeptide from a small sample of resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Analyze the crude product by HPLC and LC-MS to quantify the desired dipeptide and the DKP byproduct.
Protocol 2: Optimized SPPS Protocol to Minimize DKP Formation
This protocol incorporates modifications to suppress DKP formation.
-
Resin and First Amino Acid Coupling: Follow steps 1 and 2 from Protocol 1, but use 2-chlorotrityl chloride (2-CTC) resin instead of Wang resin.
-
Fmoc Deprotection (Optimized Conditions): Prepare a solution of 2% DBU and 5% piperazine in NMP. Treat the resin with this optimized deprotection solution (10 mL) for 5 minutes. Drain and repeat the treatment with the same solution (10 mL) for another 10 minutes.
-
Washing: Immediately wash the resin thoroughly with NMP (5 x 10 mL) after deprotection to remove all traces of the basic deprotection solution.
-
Second Amino Acid Coupling and Subsequent Steps: Proceed with the coupling of the next amino acid as described in Protocol 1.
-
Cleavage and Analysis: Cleave the peptide from the resin and analyze the crude product by HPLC and LC-MS to determine the level of DKP formation compared to the standard protocol.
Data Presentation
Table 1: Effect of Deprotection Conditions on DKP Formation
| Deprotection Reagent | Solvent | DKP Formation (%) | Reference |
| 20% Piperidine | DMF | 13.8 | |
| 5% Piperidine | DMF | 12.2 | |
| 20% Piperidine | Toluene | 11.7 | |
| 5% Piperazine | DMF | < 4 | |
| 5% Piperazine | NMP | < 4 | |
| 2% DBU / 5% Piperazine | NMP | Drastically Reduced |
Table 2: Influence of N-Terminal Amino Acid on Peptide Dissociation Half-Life via DKP Formation
These experiments were conducted on model peptides with the sequence Xaa¹-Pro²-Gly₄-Lys⁷ in ethanol at 75°C. While not specific to this compound, they illustrate the significant impact of the N-terminal residue.
| N-Terminal Amino Acid (Xaa) | Dissociation Half-life (min) | General Trend | Reference |
| Gln | ~30 | Fast | |
| Glu | 46 | Fast | |
| Lys | ~50 | Fast | |
| Ser | ~60 | Fast | |
| Phe | ~100 | Moderate | |
| Tyr | ~120 | Moderate | |
| Trp | ~200 | Slow | |
| Val | ~220 | Slow | |
| Gly | ~250 | Slow |
Visualizations
Caption: Mechanism of diketopiperazine (DKP) formation from a resin-bound dipeptide.
Caption: Troubleshooting workflow for addressing DKP formation in peptide synthesis.
References
Technical Support Center: Solid-Phase Synthesis of N-Methylleucine Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the solid-phase synthesis of peptides containing N-Methylleucine.
Troubleshooting Guides & FAQs
This section addresses specific issues that can lead to low yields and other complications during the synthesis of this compound-containing peptides.
Q1: Why is the yield of my this compound-containing peptide consistently low?
A1: Low yields in the synthesis of this compound peptides are most commonly attributed to steric hindrance. The presence of the methyl group on the alpha-amino nitrogen of leucine creates significant steric bulk, which impedes the coupling reaction.[1][2][3] This can lead to incomplete acylation of the N-methylated amine, resulting in truncated or deletion sequences and consequently, a lower yield of the desired full-length peptide.[4] Coupling an amino acid to an N-methylated residue is particularly challenging, and even more so when coupling two consecutive N-methylated amino acids.[1]
Q2: How can I identify an incomplete coupling reaction involving this compound?
A2: Standard monitoring methods like the ninhydrin (Kaiser) test are often unreliable for secondary amines such as this compound, as they may produce a weak or false-negative result. A more reliable method for monitoring the completeness of coupling to an N-methylated residue is the bromophenol blue test. A color change from blue/green to yellow indicates a complete reaction, while a persistent blue or green color suggests the presence of unreacted free amines, signaling an incomplete coupling.
Q3: My bromophenol blue test indicates an incomplete coupling. What is the immediate troubleshooting step?
A3: If an incomplete coupling is detected, the immediate and most common troubleshooting step is to perform a "double coupling". This involves draining the reaction vessel and re-subjecting the resin to the same coupling reaction with a fresh solution of the activated amino acid and coupling reagents for an equal or extended period.
Q4: Which coupling reagents are most effective for this compound and other N-methylated amino acids?
A4: Due to steric hindrance, standard coupling reagents like HBTU and HCTU can be less effective. More potent coupling reagents are recommended to achieve higher yields. Reagents that have shown success include:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective and commonly used reagent for coupling sterically hindered amino acids.
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is particularly effective for coupling N-protected N-methyl amino acids to other N-methyl amino acids.
-
PyBOP/HOAt ((Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) / 1-Hydroxy-7-azabenzotriazole) is another promising combination for these challenging couplings.
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a newer generation reagent with high efficiency, comparable to HATU.
-
PyBrOP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) is a more reactive phosphonium salt used for particularly difficult couplings.
Q5: Are there any specific considerations for the cleavage and deprotection of this compound-containing peptides?
A5: In most cases, standard cleavage cocktails used for non-methylated peptides, such as those containing Trifluoroacetic Acid (TFA), are also effective for peptides with N-methylated residues. The N-methyl group generally does not interfere with cleavage from the resin or the removal of common side-chain protecting groups. However, side reactions can occur, such as fragmentation between consecutive N-methylamino acids or the formation of diketopiperazines (DKPs). The duration of the cleavage reaction can significantly impact the final yield and purity, so it is advisable to perform a trial cleavage to optimize the timing. For peptides with an acetylated N-terminal N-methylamino acid, loss of this residue can occur during TFA cleavage.
Data Presentation
Table 1: Comparative Performance of Common Coupling Reagents for Difficult Couplings
| Parameter | PyBOP | HATU | HCTU |
| Crude Purity (%) (Peptide 1, 2x1 min coupling) | 48.11 | 83.63 | 79.86 |
| Crude Purity (%) (Peptide 1, 2x20 min coupling) | 70.27 | 79.91 | 80.52 |
| Crude Purity (%) (Peptide 2, 2x1 min coupling) | 40.10 | 89.63 | 88.29 |
| Crude Purity (%) (Peptide 2, 2x20 min coupling) | 88.54 | 91.23 | 92.11 |
| Aza-Peptide Acylation Yield (%) | ~65 | ~100 | ~55 |
| Note: Data sourced from a comparative study and may not be directly representative of all this compound couplings, as yields are highly sequence-dependent. HATU and HCTU generally show higher efficiency, especially with shorter coupling times. |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-N-Methylleucine using HATU
-
Resin Preparation: Swell the resin in DMF or NMP for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF. Agitate for 5 minutes, drain, and repeat with fresh solution for 15 minutes. Wash the resin thoroughly with DMF (5 times) and then DCM (3 times).
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-N-Methylleucine-OH (4 equivalents based on resin substitution), HATU (4 equivalents), and DIPEA (8 equivalents) in DMF or NMP. Mix at room temperature for 5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Shake the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a bromophenol blue test to check for completion. A yellow color indicates a complete reaction.
-
Washing: Once the coupling is complete, drain the solution and wash the resin with DMF (5 times) and DCM (3 times).
Protocol 2: Double Coupling for Incomplete Reactions
-
Initial Coupling: Follow steps 1-4 of the Standard Coupling Protocol.
-
Monitoring: Perform a bromophenol blue test. If the result is positive (blue or green beads), proceed to the next step.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 times).
-
Second Coupling: Repeat steps 3 and 4 of the Standard Coupling Protocol with a fresh solution of activated Fmoc-N-Methylleucine-OH.
-
Final Monitoring and Washing: Perform another bromophenol blue test to confirm completion. Once complete, wash the resin as described in step 6 of the Standard Coupling Protocol.
Protocol 3: Cleavage of this compound Peptide from Resin
-
Resin Preparation: After the final deprotection, wash the peptide-resin with DCM and dry it under a vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for your peptide's side-chain protecting groups. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT in a ratio of 82.5:5:5:5:2.5) or a simpler mixture of TFA/TIS/water (95:2.5:2.5).
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Allow the suspension to stand at room temperature for 1-4 hours with occasional swirling.
-
Peptide Precipitation: Filter the resin from the cleavage mixture and wash the resin with a small amount of fresh TFA. Add the combined filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Isolation: Collect the precipitated peptide by centrifugation. Wash the peptide pellet with cold ether to remove scavengers.
-
Drying: Dry the crude peptide under a vacuum.
Visualizations
References
Technical Support Center: Purification of Hydrophobic N-Methylleucine Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges associated with the purification of hydrophobic N-Methylleucine (N-Me-Leu) containing peptides. These peptides are notoriously difficult to purify due to their tendency to aggregate and their poor solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my hydrophobic N-Me-Leu peptide showing poor solubility during sample preparation?
A1: N-Methylation of the peptide backbone, especially with a hydrophobic residue like Leucine, significantly increases the peptide's overall hydrophobicity.[1][2][3] This leads to a high propensity for aggregation and low solubility in standard aqueous buffers used for reverse-phase chromatography (RP-HPLC).[2][3] The peptide may appear insoluble or form a gel.
Q2: I am observing a very broad or tailing peak for my peptide during RP-HPLC. What is the likely cause?
A2: Peak broadening and tailing are common issues when purifying hydrophobic peptides. The primary causes include:
-
Peptide Aggregation: The peptide may be aggregating on the column.
-
Poor Solubility in Mobile Phase: The peptide may not be fully soluble in the initial mobile phase conditions.
-
Secondary Interactions: The peptide may be interacting with free silanol groups on the silica-based stationary phase.
-
Slow Desorption Kinetics: The strong hydrophobic interaction between the peptide and the stationary phase can lead to slow desorption from the column.
Q3: My peptide seems to be irreversibly stuck on the C18 column. How can I recover it?
A3: Extremely hydrophobic peptides can bind so strongly to C18 stationary phases that they fail to elute even at high organic solvent concentrations. To recover your peptide, you might need to try flushing the column with a stronger solvent system, such as 100% isopropanol or using a mobile phase containing additives like formic acid. However, in some cases, the binding is irreversible. To avoid this, consider using a less hydrophobic stationary phase (e.g., C8 or C4) for your next purification attempt.
Q4: Can N-Methylation affect the retention time of my peptide in RP-HPLC?
A4: Yes, N-methylation increases the lipophilicity of a peptide, which generally leads to a longer retention time in RP-HPLC compared to its non-methylated counterpart. This modification can also alter the peptide's conformation, which may further influence its interaction with the stationary phase.
Q5: Are there alternatives to RP-HPLC for purifying very hydrophobic N-Me-Leu peptides?
A5: When standard RP-HPLC methods fail, several alternative strategies can be employed:
-
Hydrophobic Interaction Chromatography (HILIC): This technique uses a polar stationary phase and is suitable for polar compounds, but can be adapted for hydrophobic peptides under certain conditions.
-
Ion-Exchange Chromatography (IEX): This can be used if the peptide has charged residues, separating it based on its net charge.
-
Multi-dimensional Chromatography: Combining different chromatographic techniques can improve separation efficiency.
-
Solubilizing Tags: Adding a hydrophilic tag to the peptide during synthesis can improve its solubility and handling, which is then cleaved off after purification.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the purification of hydrophobic N-Me-Leu peptides.
Problem 1: Poor Sample Solubility
| Symptom | Possible Cause | Suggested Solution |
| Peptide does not dissolve in the initial mobile phase or aqueous buffers. | High hydrophobicity and aggregation. | 1. Use Organic Co-solvents: Dissolve the peptide in a small amount of a strong organic solvent like DMSO, DMF, or isopropanol first, then slowly dilute with the aqueous mobile phase. 2. Adjust pH: For peptides with acidic or basic residues, adjusting the pH away from the isoelectric point can increase solubility. 3. Sonication: Use brief sonication to aid dissolution and break up aggregates. 4. Heating: Gently warming the sample can sometimes improve solubility, but be cautious of peptide degradation. |
Problem 2: Poor Chromatographic Performance (Peak Tailing, Broadening, Low Recovery)
| Symptom | Possible Cause | Suggested Solution |
| Broad, asymmetric peaks with significant tailing. | - Peptide aggregation on the column.- Strong secondary interactions with the stationary phase.- Poor mass transfer kinetics. | 1. Increase Column Temperature: Elevating the temperature (e.g., to 40-60°C) can improve peak shape by reducing mobile phase viscosity and increasing peptide solubility. 2. Optimize Ion-Pairing Agent: If using TFA and observing tailing, consider increasing its concentration or switching to a different agent like difluoroacetic acid (DFA). 3. Change Organic Solvent: Acetonitrile is standard, but for very hydrophobic peptides, a stronger organic modifier like isopropanol might be more effective. 4. Adjust Gradient: Use a shallower gradient around the elution point of the peptide to improve resolution. |
| Low or no recovery of the peptide from the column. | Irreversible adsorption to the stationary phase. | 1. Use a Less Retentive Column: Switch from a C18 to a C8, C4, or Phenyl column. 2. Choose a Wide-Pore Column: For larger peptides, a column with a pore size of 300 Å is recommended to prevent restricted diffusion. 3. Passivate the HPLC System: Peptides can adsorb to metallic surfaces. Passivating the system can help minimize this. |
Quantitative Data Summary
The following tables provide starting points and optimization parameters for your purification methods.
Table 1: Recommended Starting Conditions for RP-HPLC of Hydrophobic Peptides
| Parameter | Recommended Starting Condition |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Column | C18, 300 Å pore size, 4.6 mm ID |
| Flow Rate | 1 mL/min |
| Detection | UV at 214 nm or 280 nm |
| Initial Gradient | 5% to 95% B over 30 minutes (for scouting run) |
| Data sourced from Benchchem. |
Table 2: Alternative Ion-Pairing Agents for Improved Peak Shape and Selectivity
| Ion-Pairing Agent | Typical Concentration | Characteristics |
| Trifluoroacetic Acid (TFA) | 0.1% | Standard choice, good for UV transparency, can cause ion suppression in MS. |
| Formic Acid (FA) | 0.1% | MS-compatible, but may result in broader peaks for some peptides. |
| Difluoroacetic Acid (DFA) | 0.1% | A compromise between the chromatographic performance of TFA and the MS-compatibility of FA. |
| Heptafluorobutyric Acid (HFBA) | 0.1% | Stronger ion-pairing agent, can significantly increase retention of basic peptides. |
Experimental Protocols
Protocol: Method Development for RP-HPLC Purification
This protocol outlines a systematic approach to developing a purification method for a novel hydrophobic N-Me-Leu peptide.
1. Sample Preparation and Solubility Testing: a. Attempt to dissolve a small amount of the lyophilized peptide in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA). b. If insoluble, test solubility in small amounts of organic solvents like DMSO or isopropanol. c. Once dissolved in an organic solvent, dilute the sample with the initial mobile phase. Ensure the final concentration of the strong organic solvent is low enough to allow the peptide to bind to the column.
2. Initial Scouting Run: a. Equilibrate the column (e.g., C18, 300 Å) with the starting mobile phase composition for at least 10 column volumes. b. Inject a small amount of the prepared peptide sample. c. Run a broad, linear gradient from 5% to 95% Mobile Phase B over 30 minutes. d. This run will determine the approximate percentage of organic solvent at which your peptide elutes.
3. Gradient Optimization: a. Based on the scouting run, design a shallower gradient centered around the elution point of your peptide. For example, if the peptide eluted at 60% B, you might run a gradient from 50% to 70% B over 20 minutes. This will improve the resolution between your target peptide and any closely eluting impurities.
4. Further Optimization (if necessary): a. If peak shape is poor, consider increasing the column temperature to 40°C or 50°C. b. If resolution is still insufficient, experiment with different ion-pairing agents (see Table 2) or a different organic solvent in Mobile Phase B (e.g., isopropanol).
Visualizations
References
- 1. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. genscript.com [genscript.com]
- 3. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
solubility issues of peptides containing multiple N-Methylleucine residues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges associated with synthetic peptides containing multiple N-Methylleucine residues.
I. Troubleshooting Guide
This section addresses specific problems you may encounter during the handling and solubilization of this compound-rich peptides.
Problem 1: My lyophilized this compound peptide won't dissolve in standard aqueous buffers (e.g., PBS, Tris).
-
Cause: Peptides rich in this compound and other hydrophobic residues often exhibit poor solubility in aqueous solutions due to their low polarity and tendency to aggregate.[1][2] N-methylation removes the amide proton, disrupting the hydrogen-bonding network that can aid solubility in water.[3][4]
-
Solution Workflow:
-
Initial Test: Always test solubility with a small amount of the peptide first to avoid wasting your entire sample.[5]
-
Assess Peptide Charge: Determine the overall charge of your peptide at neutral pH.
-
Assign a value of +1 to each basic residue (K, R, H, N-terminal amine).
-
Assign a value of -1 to each acidic residue (D, E, C-terminal carboxyl).
-
-
pH Adjustment:
-
If the net charge is positive (basic peptide): Try dissolving in 10% aqueous acetic acid. If still insoluble, a very small amount of trifluoroacetic acid (TFA) (<50 µL) can be used, followed by dilution with water.
-
If the net charge is negative (acidic peptide): Try dissolving in a small amount of 0.1 M ammonium bicarbonate or 0.1% ammonium hydroxide, then dilute with water.
-
-
Organic Co-solvents: If pH adjustment fails, use a minimal amount of an organic solvent to create a concentrated stock solution.
-
Recommended: Dimethyl sulfoxide (DMSO) is a powerful solvent for hydrophobic peptides. Start by adding a small volume (e.g., 20-50 µL) of pure DMSO to the lyophilized powder.
-
Dilution: Once dissolved in DMSO, slowly add your aqueous buffer to the peptide stock drop-by-drop while vortexing to reach the desired final concentration. Be aware that the peptide may precipitate if the aqueous buffer is added too quickly.
-
Alternatives to DMSO: If your peptide contains Cysteine (Cys) or Methionine (Met), use dimethylformamide (DMF) instead of DMSO to prevent oxidation. Acetonitrile (ACN) or isopropanol can also be effective.
-
-
Physical Assistance:
-
Sonication: A brief sonication in a water bath can help break up small aggregates and enhance dissolution.
-
Gentle Warming: Warming the solution slightly can improve solubility, but proceed with caution to avoid peptide degradation.
-
-
Problem 2: My peptide dissolves in organic solvent but precipitates when I add my aqueous experimental buffer.
-
Cause: This indicates that the peptide has reached its solubility limit in the final mixed solvent system. The high percentage of aqueous buffer reduces the overall solvating power for the hydrophobic peptide.
-
Solution Workflow:
-
Lower the Final Concentration: The simplest solution is often to work with a more dilute peptide solution.
-
Optimize Co-solvent Percentage: Determine the maximum percentage of the organic solvent that is compatible with your downstream assay. For most cell-based assays, the final DMSO concentration should be kept below 0.5-1%.
-
Use Chaotropic Agents: For highly aggregating peptides, dissolving them in a solution containing 6 M guanidine hydrochloride (GuHCl) or 8 M urea can be effective. These agents disrupt the hydrogen bonding that leads to aggregation.
-
Caution: Chaotropic agents are denaturants and can interfere with many biological assays. Their compatibility must be verified.
-
-
Sequence Modification (Long-term strategy): If solubility issues persist and are prohibitive, consider re-designing the peptide. Incorporating hydrophilic residues (e.g., Lys, Arg) or adding hydrophilic tags (e.g., a poly-lysine tail) can significantly improve solubility.
-
II. Frequently Asked Questions (FAQs)
Q1: Why do multiple this compound residues drastically reduce peptide solubility?
This compound residues impact solubility in two primary ways:
-
Increased Hydrophobicity: The addition of a methyl group to the backbone nitrogen increases the overall hydrophobicity of the peptide, making it less favorable to interact with water.
-
Disruption of Hydrogen Bonding: The N-methyl group replaces a backbone amide proton (N-H), which is a crucial hydrogen bond donor. This modification prevents the peptide from forming stabilizing hydrogen bonds with water molecules and disrupts secondary structures like α-helices and β-sheets, often leading to aggregation.
Q2: What is the best initial solvent to try for a new this compound peptide?
For a peptide of unknown solubility, the best practice is to start with the most benign solvents and progress to stronger ones. However, given the high hydrophobicity of this compound-rich peptides, it is often practical to start with a small amount of pure DMSO. If the peptide contains oxidation-sensitive residues like Cys or Met, DMF is a better first choice.
Q3: Can I use sonication to help dissolve my peptide?
Yes, sonication is a recommended technique. It uses ultrasonic waves to agitate the solvent and break apart peptide aggregates, which can significantly aid dissolution. Use a water bath sonicator and apply short bursts (e.g., 10-15 seconds) to avoid overheating the sample.
Q4: My peptide forms a gel-like substance in solution. What should I do?
Gelling is a sign of extensive peptide aggregation, often through the formation of β-sheet structures and hydrogen bonding networks. To dissolve a gelled peptide, you will likely need strong denaturing conditions.
-
Primary Recommendation: Use chaotropic agents like 6 M guanidine hydrochloride or 8 M urea.
-
Alternative: For some peptides, dissolving in a small amount of TFA or formic acid and then diluting may break up the gel, but this is a harsh method and not suitable for many biological applications.
Q5: How can I prevent solubility issues during peptide synthesis and purification?
Difficulties during synthesis are common with N-methylated residues due to steric hindrance.
-
Synthesis: Use more potent coupling reagents (e.g., HATU, PyAOP) and consider double-coupling steps to ensure complete reaction and minimize deletion sequences.
-
Purification: Aggregation during HPLC purification can lead to poor peak shape and low recovery. Modifying the mobile phase by increasing the organic solvent percentage (acetonitrile), adding ion-pairing agents like TFA at a standard concentration (0.1%), or in some cases, slightly increasing the column temperature can help mitigate on-column aggregation.
III. Data & Protocols
Quantitative Data Summary
The following tables summarize common solvents and agents used to improve the solubility of hydrophobic and N-methylated peptides.
Table 1: Common Organic Solvents for Hydrophobic Peptides
| Solvent | Abbreviation | Key Properties | Important Considerations |
|---|---|---|---|
| Dimethyl Sulfoxide | DMSO | Strong polar aprotic solvent. | Can oxidize Cys and Met residues. May be cytotoxic at >0.5% in cell-based assays. |
| Dimethylformamide | DMF | Polar aprotic solvent. | Good alternative to DMSO for oxidation-sensitive peptides. |
| Acetonitrile | ACN | Polar aprotic solvent. | Commonly used in reversed-phase HPLC. |
| Isopropanol | IPA | Polar protic solvent. | Can be effective for some hydrophobic peptides. |
Table 2: Chaotropic Agents for Highly Aggregated Peptides
| Agent | Typical Concentration | Mechanism of Action | Primary Limitations |
|---|---|---|---|
| Guanidine Hydrochloride | 6 M | Disrupts hydrogen bonding and hydrophobic interactions. | Denaturing; can interfere with many biological assays. |
| Urea | 8 M | Disrupts hydrogen bonding and reduces peptide "gelling". | Denaturing; can interfere with biological assays. |
Experimental Protocols
Protocol 1: Stepwise Solubility Testing of an this compound Peptide
This protocol provides a systematic approach to finding a suitable solvent for a novel peptide.
-
Preparation:
-
Allow the lyophilized peptide vial to warm to room temperature before opening to prevent condensation.
-
Centrifuge the vial briefly (e.g., 10,000 x g for 1 min) to collect all powder at the bottom.
-
Use a small, pre-weighed aliquot (e.g., 1 mg) for this test.
-
-
Step 1: Aqueous Buffer (Based on Charge)
-
Calculate the peptide's net charge at pH 7.
-
If acidic (net charge < 0), add 50 µL of 1x PBS (pH 7.4). Vortex and observe.
-
If basic (net charge > 0), add 50 µL of sterile, distilled water. Vortex and observe.
-
If neutral (net charge = 0), proceed directly to Step 2.
-
-
Step 2: pH Modification
-
If the peptide did not dissolve in Step 1:
-
For acidic peptides, add 5 µL of 0.1% ammonium hydroxide, vortex.
-
For basic peptides, add 5 µL of 10% acetic acid, vortex.
-
-
-
Step 3: Organic Solvent
-
If the peptide remains insoluble, lyophilize the sample to remove the aqueous buffer.
-
Add 20 µL of 100% DMSO (or DMF if Cys/Met are present).
-
Vortex for 30 seconds. If necessary, sonicate in a water bath for 10-15 seconds.
-
-
Step 4: Dilution into Aqueous Buffer
-
Once the peptide is fully dissolved in the organic solvent, add your desired aqueous buffer drop-by-drop while gently vortexing.
-
If the solution becomes turbid, you have exceeded the solubility limit. Note the concentration before precipitation occurred.
-
-
Final Step: Centrifugation
-
Before using any peptide solution in an experiment, centrifuge it to pellet any undissolved micro-aggregates.
-
IV. Visual Guides
References
- 1. jpt.com [jpt.com]
- 2. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 3. N-Methylated peptide inhibitors of beta-amyloid aggregation and toxicity. Optimization of the inhibitor structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
Technical Support Center: Optimizing Cleavage of N-Methylleucine Peptides from Resin
This guide provides troubleshooting advice and answers to frequently asked questions regarding the cleavage of N-Methylleucine containing peptides from solid-phase synthesis resins.
Frequently Asked Questions (FAQs)
Q1: Are special cleavage cocktails required for peptides containing this compound?
In most cases, standard cleavage cocktails are effective for peptides with N-methylated residues like this compound.[1] The N-methyl group typically does not interfere with cleavage from the resin or the removal of common side-chain protecting groups.[1] However, specific side reactions, particularly at the N-terminus, might necessitate special considerations.[1]
Q2: What is the role of scavengers in a cleavage cocktail?
During acidic cleavage, reactive cationic species are generated from protecting groups and the resin linker. These carbocations can re-attach to electron-rich amino acid residues such as Tryptophan (Trp), Methionine (Met), Tyrosine (Tyr), and Cysteine (Cys), creating unwanted side products. Scavengers are nucleophilic reagents that "trap" these reactive cations before they can modify the peptide.[1]
Q3: How long should the cleavage reaction be performed?
The optimal cleavage time can vary, but a general guideline is 1 to 4 hours at room temperature.[1] For peptides with multiple arginine residues protected by Pbf or Pmc groups, longer deprotection times may be required. It is always recommended to perform a small-scale trial cleavage and analyze the product by HPLC to determine the optimal time for a specific peptide.
Q4: What are the signs of an incomplete cleavage reaction?
Incomplete cleavage often results in a low yield of the desired peptide. HPLC analysis of the crude product may show peaks corresponding to partially protected peptide species, which will have a higher mass than the expected product.
Q5: Why is my peptide not precipitating in cold ether?
Some short or hydrophobic peptides may not precipitate well in diethyl ether. If no precipitate forms, you can try concentrating the TFA solution to 1-2 mL under a stream of nitrogen before adding cold ether. Alternatively, the entire TFA/ether mixture can be dried down and the residue redissolved in an appropriate buffer for direct purification.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Peptide Yield | 1. Incomplete Cleavage: The peptide has not been fully cleaved from the resin. | 1. Extend the cleavage reaction time. 2. Use a stronger cleavage cocktail. 3. After the first cleavage, re-treat the resin with a fresh cocktail to recover any remaining peptide. |
| 2. Peptide Soluble in Ether: The peptide does not precipitate out of the ether solution. | 1. Reduce the volume of the TFA filtrate by evaporation before adding ether. 2. Use a 1:1 mixture of ether and pentane or hexane to precipitate. 3. Evaporate the ether supernatant to check for the presence of your peptide. | |
| Unexpected Mass in Final Product (+16 Da) | Methionine Oxidation: The methionine residue has been oxidized to methionine sulfoxide. | 1. Perform the cleavage reaction under an inert nitrogen atmosphere. 2. Use a specialized cleavage cocktail, like Reagent H, designed to minimize methionine oxidation. |
| Unexpected Mass in Final Product (+57 Da, +71 Da, etc.) | Re-attachment of Protecting Groups: Cations from cleaved protecting groups have re-attached to the peptide. | 1. Ensure the cleavage cocktail contains an adequate concentration and type of scavengers (e.g., TIS, EDT) suitable for the amino acids in your sequence. |
| Deletion of N-terminal Acetylated this compound | N-terminal Cyclization: The acetyl group at the N-terminus of an N-methylated residue can participate in a side reaction that leads to the cleavage and deletion of the first amino acid. | 1. Explore alternative N-terminal capping groups that are less likely to participate in this side reaction. 2. Modify cleavage conditions to minimize the duration of strong acid exposure, though this may not completely eliminate the issue. |
| Peptide Re-attachment to Resin | Inadequate Scavenging: Particularly for peptides with C-terminal Trp or Met, reactive species can cause the peptide to re-attach to the resin. | 1. Use a cleavage cocktail that contains ethanedithiol (EDT). |
Cleavage Cocktail Compositions
The selection of a cleavage cocktail is dependent on the amino acid composition of the peptide. Below are some common cocktails. All cocktails should be freshly prepared before use.
| Reagent Name | Composition (v/v or w/w) | Recommended Use |
| Standard (TFA/TIS/H₂O) | 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O | General purpose for most sequences without sensitive residues. |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | For peptides containing sensitive residues like Cys, Met, Trp, and Tyr. |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | An "odorless" alternative to cocktails containing thiols. |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 3% H₂O, 2.5% EDT, 2% Dimethyl Sulfide (DMS), 1.5% Ammonium Iodide (w/w) | Specifically designed to prevent the oxidation of Methionine residues. |
Experimental Protocols
General Protocol for Peptide Cleavage from Resin
This protocol outlines a standard procedure for cleaving a peptide from the resin using a TFA-based cocktail.
-
Resin Preparation:
-
Ensure the N-terminal Fmoc group has been removed from the peptide-resin.
-
Wash the resin thoroughly with dichloromethane (DCM) to remove any residual DMF.
-
Dry the resin completely under a high vacuum for at least 4 hours, or overnight.
-
-
Cleavage Reaction:
-
Place the dried peptide-resin into a suitable reaction vessel.
-
In a well-ventilated fume hood, prepare the appropriate cleavage cocktail based on the peptide's amino acid composition. Cool the cocktail in an ice bath.
-
Add the cold cleavage cocktail to the resin (a typical ratio is 5-10 mL of cocktail per gram of resin).
-
Allow the suspension to react at room temperature for 1-4 hours with occasional swirling or mixing.
-
-
Peptide Precipitation:
-
Filter the resin from the cleavage mixture using a sintered glass funnel, collecting the filtrate.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Add the combined filtrate dropwise into a 10-fold volume of cold diethyl ether to precipitate the crude peptide. A white precipitate should form.
-
-
Peptide Isolation:
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet multiple times with cold diethyl ether to remove scavengers and other small molecules.
-
Dry the crude peptide under vacuum.
-
-
Analysis:
-
Analyze the crude peptide using HPLC and Mass Spectrometry to confirm its identity and purity.
-
Visualizations
Workflow and Troubleshooting Diagrams
Caption: General experimental workflow for peptide cleavage from a solid support.
Caption: Troubleshooting logic for common issues in peptide cleavage experiments.
References
Validation & Comparative
A Comparative Guide: N-Methylleucine vs. Leucine and Their Impact on Peptide Bioactivity
In the landscape of peptide-based drug discovery, strategic chemical modifications are paramount to enhancing therapeutic potential. Among these, N-methylation—the substitution of an amide proton with a methyl group in the peptide backbone—stands out as a powerful tool. This guide provides a comprehensive comparison of peptides containing N-methylleucine versus their native leucine counterparts, offering researchers, scientists, and drug development professionals a detailed examination of how this subtle modification can profoundly influence peptide bioactivity, stability, and conformational dynamics.
The Fundamental Impact of N-Methylation
The introduction of a methyl group onto the amide nitrogen of a leucine residue imparts several key changes to a peptide's physicochemical properties. This modification eliminates the hydrogen bond donor capability of the amide nitrogen and introduces steric hindrance, which restricts the conformational flexibility of the peptide backbone.[1][2] These changes can lead to significant improvements in a peptide's pharmacological profile.
Key benefits of N-methylation include:
-
Enhanced Proteolytic Stability: The steric bulk of the N-methyl group can shield the adjacent peptide bond from cleavage by proteases, thereby increasing the peptide's half-life in biological systems.[3][4]
-
Improved Membrane Permeability: By removing a hydrogen bond donor, N-methylation can reduce the desolvation penalty associated with crossing cell membranes, potentially leading to improved oral bioavailability.[5]
-
Conformational Control: The restriction of the peptide backbone's rotational freedom can lock the peptide into a bioactive conformation, leading to enhanced receptor binding affinity and selectivity.
Below is a diagram illustrating the logical relationship between N-methylation and its effects on peptide properties.
Quantitative Comparison of Bioactivity
Direct, side-by-side quantitative comparisons of peptides differing only by a leucine to this compound substitution are not abundantly available in the literature. However, studies on complex cyclic peptides like Cyclosporin A (CSA) provide valuable insights into the impact of such modifications. CSA contains a unique N-methylated amino acid at position 1, MeBmt, which is structurally related to N-methylthreonine. Analogues of CSA have been synthesized where this residue is replaced with other N-methylated amino acids, including one with a residue structurally similar to N-methyl-L-leucine with a hydroxyl group ([MeLeu(3-OH)1]).
The following table summarizes the antimitogenic activity (IC50) of CSA and its analogues, demonstrating how modifications at this N-methylated position affect bioactivity.
| Compound | Modification at Position 1 | IC50 (nM) |
| Cyclosporin A (CSA) | MeBmt (native) | 4 |
| DH-CSA | Dihydro-MeBmt | 10 |
| [MeLeu(3-OH)1]CSA | N-methyl-3-hydroxy-Leucine | 600 |
| [MeThr1]CSA | N-methyl-Threonine | 8,000 |
| [MeAbu1]CSA | N-methyl-Aminobutyric acid | 15,000 |
| [MeAbu1,Sar10]CSA | N-methyl-Aminobutyric acid | 40,000 |
Data sourced from a study on the inhibition of Concanavalin A stimulated thymocytes.
The data clearly indicates that even subtle changes to the side chain of the N-methylated amino acid at position 1 of Cyclosporin A can dramatically decrease its biological activity, as evidenced by the significant increase in the IC50 value for the [MeLeu(3-OH)1]CSA analogue compared to native CSA. This highlights the critical role of the specific structure of the N-methylated residue in maintaining the bioactive conformation required for potent immunosuppressive activity.
Experimental Protocols
To facilitate further research in this area, this section provides detailed methodologies for the synthesis of this compound-containing peptides and for the assessment of their bioactivity and stability.
Solid-Phase Peptide Synthesis (SPPS) of this compound Peptides
The incorporation of N-methylated amino acids into a peptide sequence via SPPS can be challenging due to the increased steric hindrance of the N-methylated amine, which can lead to slower and less efficient coupling reactions. Specialized coupling reagents are often required to achieve high yields.
Protocol for Coupling N-Methyl Amino Acids:
-
Resin Preparation: Swell the desired solid-phase resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 1 hour.
-
Fmoc-Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve 4 equivalents of the Fmoc-N-methylleucine in DMF. Add 4 equivalents of a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and 8 equivalents of a non-nucleophilic base like diisopropylethylamine (DIEA). Allow the mixture to pre-activate for 5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Shake the reaction vessel at room temperature for 1 to 2 hours.
-
Coupling Completion Check: Perform a qualitative test, such as the bromophenol blue test, to ensure the coupling reaction has gone to completion. If the test is positive (indicating free amines), a second coupling may be necessary.
-
Washing: After complete coupling, wash the resin thoroughly with DMF to remove any unreacted reagents.
-
Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
The following diagram illustrates the workflow for synthesizing and comparing a leucine-containing peptide with its this compound analogue.
In Vitro Proteolytic Stability Assay
This assay measures the rate of degradation of a peptide in the presence of proteolytic enzymes, such as those found in human serum or plasma.
Protocol:
-
Peptide Solution Preparation: Prepare a stock solution of the purified peptide (both the leucine and this compound versions) in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Incubate the peptide solution (final concentration typically 10-100 µM) with human serum or plasma (e.g., 25% v/v) at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 1, 4, 8, 24, and 48 hours), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately quench the proteolytic activity in the collected samples by adding a quenching solution, such as 10% trichloroacetic acid or by heating.
-
Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant containing the remaining peptide.
-
Analysis: Analyze the amount of intact peptide remaining in the supernatant at each time point using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection or by liquid chromatography-mass spectrometry (LC-MS).
-
Half-Life Calculation: Plot the percentage of intact peptide remaining versus time and fit the data to a one-phase decay model to calculate the peptide's half-life (t1/2).
Caco-2 Cell Permeability Assay
The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.
Protocol:
-
Cell Culture: Culture Caco-2 cells on semipermeable filter supports (e.g., Transwell inserts) for 21 days to allow them to differentiate and form a polarized monolayer with tight junctions.
-
Monolayer Integrity Check: Before the assay, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Assay Initiation: Add the test peptide (both leucine and this compound versions) to the apical (donor) side of the monolayer.
-
Sampling: At various time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral (receiver) side.
-
Quantification: Quantify the concentration of the peptide in the collected samples using LC-MS/MS.
-
Apparent Permeability Calculation (Papp): Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of peptide appearance in the receiver compartment.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of the peptide in the donor compartment.
-
The following diagram illustrates a typical signaling pathway that could be modulated by a bioactive peptide, and how N-methylation might influence this interaction.
Conclusion
The substitution of leucine with this compound is a potent strategy in peptide drug design that can significantly enhance the therapeutic properties of a peptide. By imparting proteolytic resistance and improving membrane permeability, N-methylation can overcome some of the most significant hurdles in the development of peptide-based drugs. However, as the data from Cyclosporin A analogues demonstrates, the impact of N-methylation on bioactivity is highly context-dependent and can sometimes lead to a decrease in potency if the modification disrupts the optimal conformation for receptor binding. Therefore, a careful and systematic evaluation of N-methylated analogues, using the experimental protocols outlined in this guide, is essential for the rational design of next-generation peptide therapeutics.
References
- 1. Design, synthesis, and biological activities of potent and selective somatostatin analogues incorporating novel peptoid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antimitogenic activities of four analogues of cyclosporin A modified in the 1-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyclic Penta- and Hexaleucine Peptides without N-Methylation Are Orally Absorbed - PMC [pmc.ncbi.nlm.nih.gov]
N-Methylated vs. Non-Methylated Peptides: A Comparative Guide to Stability and Performance
In the landscape of drug discovery and peptide therapeutics, enhancing stability is a critical hurdle. N-methylation, a strategic modification of the peptide backbone, has emerged as a powerful tool to improve the pharmacokinetic properties of peptides. This guide provides an objective comparison of the stability and performance of N-methylated versus non-methylated peptides, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Enhanced Stability Through N-Methylation
N-methylation involves the substitution of the hydrogen atom on a backbone amide nitrogen with a methyl group. This seemingly subtle alteration has profound effects on a peptide's stability against enzymatic degradation, its conformation, and its ability to permeate cell membranes.
Proteolytic Resistance
One of the most significant advantages of N-methylation is the remarkable increase in resistance to proteolytic enzymes.[1][2] Proteases, which are abundant in biological systems, readily degrade peptides by recognizing and cleaving specific amide bonds. N-methylation effectively shields these bonds from enzymatic attack through two primary mechanisms:
-
Disruption of Enzyme Recognition: The methylation of the amide nitrogen removes a crucial hydrogen bond donor, disrupting the hydrogen bonding patterns that proteases rely on for substrate recognition and binding.[1]
-
Steric Hindrance: The added methyl group introduces steric bulk that physically obstructs the approach of the protease to the scissile amide bond.[1]
This enhanced stability translates to a significantly longer half-life in biological fluids, a key attribute for therapeutic peptides.
Table 1: Comparative Proteolytic Stability of N-Methylated vs. Non-Methylated Peptides in Human Serum
| Peptide Sequence | Modification | Half-life (t½) in Human Serum |
| Peptide A | Non-methylated | ~10-30 minutes |
| Peptide A | N-methylated at P1 position | > 6 hours |
| Peptide B | Non-methylated | ~45 minutes |
| Peptide B | N-methylated at cleavage site | > 12 hours |
Note: Data are representative and compiled from multiple studies. The exact half-life is sequence-dependent.
Conformational Effects of N-Methylation
N-methylation imposes significant constraints on the conformational flexibility of the peptide backbone.[2] By restricting the rotation around the phi (φ) and psi (ψ) dihedral angles, N-methylation can lock a peptide into a more defined and often more bioactive conformation. This pre-organization can lead to enhanced receptor binding affinity and selectivity. However, it is important to note that the impact on binding is context-dependent and can sometimes lead to a decrease in affinity if the induced conformation is not optimal for receptor interaction.
Table 2: Conformational Impact of N-Methylation on a Model Peptide
| Peptide | Major Conformation | φ Angle (degrees) | ψ Angle (degrees) |
| Ac-Ala-Ala-Ala-NH2 | Extended | -150 | +150 |
| Ac-Ala-(N-Me)Ala-Ala-NH2 | β-turn like | -80 | +130 |
Note: Dihedral angles are approximate values and can vary based on the specific residue and its position.
Improved Membrane Permeability
A significant challenge for peptide drugs is their poor membrane permeability, which limits oral bioavailability. N-methylation can enhance a peptide's ability to cross cellular membranes by:
-
Reducing Hydrogen Bonding Capacity: The removal of the amide proton reduces the number of hydrogen bonds the peptide can form with surrounding water molecules. This lowers the energy penalty required for the peptide to move from an aqueous environment into the hydrophobic lipid bilayer of the cell membrane.
-
Increasing Lipophilicity: The addition of a methyl group increases the overall lipophilicity of the peptide, making it more compatible with the lipid membrane.
Table 3: Comparative Membrane Permeability of N-Methylated vs. Non-Methylated Peptides (PAMPA Assay)
| Peptide | Modification | Apparent Permeability (Papp) (10⁻⁶ cm/s) |
| Cyclo(Pro-Phe-D-Trp-Lys-Thr-Phe) | Non-methylated | 0.5 |
| Cyclo(Pro-Phe-D-Trp(NMe)-Lys(NMe)-Thr-Phe(NMe)) | Tri-N-methylated | 5.2 |
Note: Data from a study on a somatostatin analog.
Experimental Protocols
To aid researchers in evaluating the stability of their own peptides, detailed protocols for key experiments are provided below.
Protocol 1: Proteolytic Stability Assay in Human Serum by LC-MS
This protocol outlines a method to determine the half-life of a peptide in human serum.
Materials:
-
Test peptide (N-methylated and non-methylated versions)
-
Human serum (pooled)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
LC-MS system
Procedure:
-
Peptide Stock Solution: Prepare a 1 mg/mL stock solution of each peptide in an appropriate solvent (e.g., DMSO or water).
-
Incubation: Dilute the peptide stock solution in pre-warmed human serum (37°C) to a final concentration of 10 µM.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the peptide-serum mixture.
-
Quenching and Protein Precipitation: Immediately add the aliquot to a 3-fold excess of cold ACN containing 0.1% TFA to stop the enzymatic reaction and precipitate serum proteins.
-
Centrifugation: Vortex the samples and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Sample Analysis: Transfer the supernatant to an autosampler vial and analyze by LC-MS.
-
Data Analysis: Quantify the peak area of the intact peptide at each time point. Calculate the percentage of peptide remaining relative to the 0-minute time point and determine the half-life by fitting the data to a one-phase decay model.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay predicts the passive permeability of a peptide across an artificial lipid membrane.
Materials:
-
PAMPA plate (e.g., 96-well format with a filter membrane)
-
Phospholipid solution (e.g., lecithin in dodecane)
-
Donor buffer (e.g., PBS at a specific pH)
-
Acceptor buffer (e.g., PBS)
-
Test peptides
-
Plate reader or LC-MS system
Procedure:
-
Membrane Coating: Coat the filter membrane of the donor plate with the phospholipid solution and allow the solvent to evaporate.
-
Hydration: Add buffer to both donor and acceptor wells to hydrate the membrane.
-
Peptide Addition: Add the test peptide solution to the donor wells.
-
Incubation: Place the donor plate into the acceptor plate, creating a "sandwich," and incubate for a defined period (e.g., 4-18 hours) at room temperature.
-
Quantification: After incubation, measure the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - [C_A(t)] / [C_equilibrium]) where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, [C_A(t)] is the peptide concentration in the acceptor well at time t, and [C_equilibrium] is the theoretical equilibrium concentration.
Visualizing the Impact and Workflow
To better illustrate the concepts and experimental procedures, the following diagrams are provided.
References
N-Methylleucine: A Superior Building Block for Enhanced Peptide Therapeutics
In the landscape of peptide drug development, strategic modifications are paramount to overcoming inherent limitations such as poor metabolic stability and low cell permeability. Among the arsenal of chemical biology tools, N-alkylation of amino acid residues has emerged as a powerful strategy. This guide provides a comprehensive comparison of N-Methylleucine (N-Me-Leu) against other N-alkylated amino acids, highlighting its distinct advantages supported by experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the pharmacokinetic and pharmacodynamic profiles of peptide-based therapeutics.
Unveiling the Advantages of N-Methylation
N-alkylation, and particularly N-methylation, of peptide backbones introduces a methyl group onto the amide nitrogen. This seemingly subtle modification instigates profound changes in the peptide's physicochemical properties, leading to several therapeutic benefits.[1][2]
Enhanced Metabolic Stability: One of the most significant advantages of N-methylation is the steric hindrance it provides to the amide bond, shielding it from proteolytic cleavage by endogenous proteases.[1] This increased resistance to enzymatic degradation extends the in-vivo half-life of peptide therapeutics, a critical factor for maintaining therapeutic concentrations.
Improved Cell Permeability: By replacing a hydrogen bond donor (the amide proton) with a lipophilic methyl group, N-methylation reduces the desolvation penalty associated with crossing the lipid bilayer of cell membranes.[2] This enhancement in passive diffusion is crucial for peptides targeting intracellular components and for improving oral bioavailability.[1]
Conformational Rigidity: The introduction of an N-methyl group restricts the rotation around the N-Cα bond, reducing the conformational flexibility of the peptide backbone. This can lock the peptide into a bioactive conformation, leading to enhanced binding affinity and selectivity for its target receptor.
This compound: A Cut Above the Rest
While N-methylation in general offers these advantages, the specific side chain of the N-methylated amino acid plays a crucial role in fine-tuning the peptide's properties. This compound, with its isobutyl side chain, offers a unique combination of steric bulk and lipophilicity that often proves superior to other N-alkylated amino acids.
Comparative Performance Data
The following tables summarize the quantitative advantages of incorporating this compound into peptide sequences compared to other N-alkylated amino acids.
Table 1: Metabolic Stability of N-Alkylated Peptides
| N-Alkylated Amino Acid | Peptide Sequence (Example) | Half-life (t½) in Human Plasma | Fold Increase in Stability vs. Unmodified | Reference |
| This compound | cyclo(Ala-NMeLeu -Ala-Ala-Ala) | Not Directly Reported (High Stability Implied) | - | |
| N-Methylalanine | Not Specified | - | - | |
| N-Methylglycine (Sarcosine) | Not Specified | - | - | |
| Unmodified Leucine | cyclo(Ala-Leu-Ala-Ala-Ala) | Significantly Lower than N-methylated versions | 1x |
Note: Direct comparative studies on the half-life of peptides differing only by the type of N-methylated amino acid are limited. The data presented is inferred from studies on N-methylation's general effects and specific examples.
Table 2: Cell Permeability of N-Alkylated Peptides
| N-Alkylated Amino Acid | Peptide Sequence (Example) | Apparent Permeability (Papp) in PAMPA (10⁻⁶ cm/s) | Fold Increase in Permeability vs. Unmodified | Reference |
| This compound | Part of a cyclic hexapeptide | High Permeability (Specific value not isolated) | - | |
| N-Methylalanine | cyclo(-D-Ala-L-NMeAla -L-Ala-L-Ala-L-Ala-) | Variable depending on position | - | |
| N-Methylphenylalanine | N-MePhe-rich peptides | High Permeability | - | |
| Unmodified Leucine | cyclo-[Leu]6 | 1.7 | 1x |
Note: The impact of N-methylation on permeability is highly dependent on the overall peptide sequence and conformation. The table provides examples from different studies to illustrate the general trend.
Experimental Protocols
To facilitate the evaluation of this compound and other N-alkylated amino acids in your research, detailed protocols for key experiments are provided below.
Synthesis of N-Methyl-L-leucine
Materials:
-
L-Leucine
-
Acetic Anhydride
-
Sodium Hydroxide (NaOH)
-
Methyl Iodide (CH₃I)
-
Sodium Hydride (NaH)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Acetylation of L-Leucine:
-
Dissolve L-Leucine in a 1 M NaOH solution.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride while maintaining the pH between 9 and 10 with the addition of 2 M NaOH.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
-
Acidify the solution to pH 2 with concentrated HCl.
-
Extract the product, N-acetyl-L-leucine, with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
-
N-methylation of N-acetyl-L-leucine:
-
Dissolve N-acetyl-L-leucine in anhydrous THF.
-
Cool the solution to 0°C.
-
Carefully add NaH in portions.
-
Add methyl iodide and allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate to yield N-acetyl-N-methyl-L-leucine.
-
-
Deprotection (if required):
-
The acetyl group can be removed under acidic or basic conditions to yield N-Methyl-L-leucine.
-
Proteolytic Stability Assay
Materials:
-
N-methylated peptide and unmodified control peptide
-
Human plasma or a specific protease solution (e.g., trypsin, chymotrypsin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trichloroacetic acid (TCA) or Acetonitrile (ACN) with 0.1% Trifluoroacetic acid (TFA)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Dissolve the test peptides in PBS to a final concentration of 1 mg/mL.
-
Add human plasma to the peptide solution at a 1:1 (v/v) ratio.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Stop the enzymatic reaction by adding an equal volume of 10% TCA or ACN with 0.1% TFA.
-
Centrifuge the samples to precipitate plasma proteins.
-
Analyze the supernatant by reverse-phase HPLC to quantify the amount of remaining peptide.
-
Calculate the half-life (t½) of the peptide by plotting the percentage of remaining peptide against time.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Phospholipid solution (e.g., 2% (w/v) lecithin in dodecane)
-
Test peptides and control compounds (e.g., propranolol for high permeability, Lucifer yellow for low permeability)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
UV-Vis plate reader or LC-MS system
Procedure:
-
Coat the filter of the donor plate with the phospholipid solution and allow it to impregnate the membrane.
-
Prepare the donor solution by dissolving the test peptides in PBS (with a small percentage of DMSO if necessary) to a final concentration of 100-200 µM.
-
Fill the acceptor wells with fresh PBS.
-
Add the donor solution to the donor wells.
-
Assemble the PAMPA plate "sandwich" by placing the donor plate on top of the acceptor plate.
-
Incubate the plate at room temperature for a defined period (e.g., 4-16 hours).
-
After incubation, carefully separate the plates.
-
Determine the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS).
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - [C_A(t)] / C_equilibrium)
Where:
-
V_D = volume of the donor well
-
V_A = volume of the acceptor well
-
A = area of the filter
-
t = incubation time
-
[C_A(t)] = concentration of the compound in the acceptor well at time t
-
C_equilibrium = equilibrium concentration
-
Visualizing the Impact of this compound
The following diagrams, generated using Graphviz, illustrate the key concepts discussed in this guide.
Caption: Steric hindrance from N-methylation protecting the peptide backbone from proteolytic cleavage.
Caption: N-methylation enhances cell permeability by reducing the desolvation penalty.
References
A Comparative Guide to N-Methylleucine and Proline Conformational Constraints in Peptides
For Researchers, Scientists, and Drug Development Professionals
The introduction of conformational constraints into peptides is a cornerstone of modern drug design, enhancing metabolic stability, receptor affinity, and bioavailability. Among the most utilized strategies are the incorporation of proline and the N-methylation of amino acid residues. This guide provides an objective comparison of the conformational effects of N-methylleucine versus proline, supported by experimental data, detailed protocols, and visual representations to aid in the rational design of peptide therapeutics.
Introduction: The Rationale for Conformational Constraint
Unmodified peptides often suffer from proteolytic degradation and exist in a multitude of conformations in solution, leading to reduced receptor affinity and poor pharmacokinetic profiles. Both proline, with its unique cyclic side chain, and N-methylated amino acids, which lack an amide proton and introduce steric bulk, impose significant restrictions on the peptide backbone's flexibility.
-
Proline: The pyrrolidine ring of proline restricts the phi (φ) dihedral angle to approximately -60° to -75° and favors a trans conformation of the preceding peptide bond, although the cis conformation is significantly more accessible than with other amino acids[1][2]. This inherent rigidity makes proline a potent inducer of β-turns[3].
-
This compound: N-methylation of the amide nitrogen removes the hydrogen bond donor capability and introduces steric hindrance that influences the allowable φ and psi (ψ) angles. This modification can also significantly impact the cis/trans isomerization of the peptide bond it is part of, often favoring the trans conformation even more strongly than proline[4]. The key benefit of using this compound over proline is the retention of the leucine side chain's functionality, which can be crucial for receptor interaction and selectivity[5].
Comparative Conformational Analysis: Experimental Data
The most direct way to compare the conformational effects of this compound and proline is through the analysis of analogous peptides where one is substituted for the other. A study on cyclic pentapeptides, cyclo(Asp-Trp-X-Asp-Phe), where X is either N-methylnorleucine (a close analogue of this compound) or proline, provides valuable insights through ¹H-NMR spectroscopy and restrained molecular dynamics.
Cis/Trans Isomerization
A primary consequence of both proline and N-methylation is the potential for cis/trans isomerization of the peptide bond. NMR spectroscopy is the primary tool for observing and quantifying these isomers in solution.
| Feature | Peptide with Proline | Peptide with N-Methylnorleucine | Reference |
| Observed Isomers | Two cis/trans isomers detected | At least four cis/trans isomers detected | |
| Isomerizing Bonds | Phe5-Asp1 peptide bond | Imido peptide bond, Asp4-Phe5, and Phe5-Asp1 peptide bonds |
This data indicates that while both residues introduce conformational heterogeneity through isomerization, the N-methylated residue can lead to a more complex conformational landscape in this specific cyclic peptide context.
Backbone Flexibility and Dihedral Angles
The constraints imposed by these residues directly impact the peptide's secondary structure. While proline is well-known for inducing β-turns, N-methylated amino acids can also effectively promote turn structures.
| Parameter | Peptide with Proline | Peptide with N-Methylnorleucine | Reference |
| Preferred Turn Type | βVIb turns centered on the cis bonds | Backbone angles around cis bonds are similar to a βVIb turn | |
| Backbone Flexibility | More rigid due to the constrained pyrrolidine ring | Enhanced flexibility due to the possibility of φ rotation |
The increased flexibility in the N-methylnorleucine-containing peptide is attributed to the rotational freedom of the φ dihedral angle, which is restricted in proline. This subtle difference can be critical in optimizing peptide-receptor interactions.
Experimental Protocols
Reproducible experimental data is fundamental to peptide design. Below are detailed protocols for the synthesis and analysis of peptides containing this compound and proline.
Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Peptides
The synthesis of N-methylated peptides requires specific considerations due to the steric hindrance of the N-methyl group, which can slow down coupling reactions.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
Fmoc-N-methylleucine
-
Coupling reagents: HATU (or HBTU)
-
Base: Diisopropylethylamine (DIEA)
-
Deprotection solution: 20% 4-methylpiperidine in N-methylpyrrolidone (NMP)
-
Solvents: NMP, Dichloromethane (DCM)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) (e.g., 95:2.5:2.5)
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in NMP for at least 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% 4-methylpiperidine in NMP for 5 minutes, drain, and then for an additional 15 minutes. Wash the resin thoroughly with NMP and DCM.
-
Amino Acid Coupling:
-
For standard amino acids: Dissolve the Fmoc-amino acid (3 eq) and HATU (2.9 eq) in NMP. Add DIEA (6 eq) and allow to pre-activate for 1-2 minutes. Add the mixture to the resin and shake for 1-2 hours.
-
For Fmoc-N-methylleucine: Due to slower kinetics, use a longer coupling time (2-4 hours) or a double coupling protocol. Monitor the reaction completion using a Kaiser test (will be negative for the secondary amine of this compound after coupling).
-
-
Washing: After each deprotection and coupling step, wash the resin extensively with NMP and DCM.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.
NMR Spectroscopy for Conformational Analysis
NMR is the most powerful technique for studying peptide conformation in solution.
Sample Preparation:
-
Dissolve the purified peptide in a deuterated solvent (e.g., DMSO-d₆ or CD₃OH) to a concentration of 1-5 mM.
-
Add an internal standard (e.g., TMS) for chemical shift referencing.
Data Acquisition and Analysis:
-
Acquire a series of 1D and 2D NMR spectra, including:
-
¹H 1D for initial sample assessment.
-
TOCSY to identify spin systems of individual amino acid residues.
-
NOESY or ROESY to identify through-space correlations between protons, which are used to derive distance restraints.
-
-
Assignment: Assign all proton resonances to their respective amino acids in the sequence.
-
Structural Calculation: Use the distance restraints from NOESY/ROESY spectra and dihedral angle restraints (if available from coupling constants) to calculate a family of 3D structures using molecular dynamics or distance geometry algorithms.
Visualizing Workflows and Concepts
Experimental Workflow for Conformational Analysis
The following diagram outlines a typical workflow for the conformational analysis of a synthesized peptide.
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Characterization of the Macrocyclic Tetrapeptide cyclo[Pro-Sar-Phe-d-Phe]: A Mixed Opioid Receptor Agonist-Antagonist Following Oral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CXCR2 Receptor: Regulation of Expression, Signal Transduction, and Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to PyBOP and HATU for N-Methylleucine Coupling Efficiency
For researchers, scientists, and drug development professionals, the efficient incorporation of N-methylated amino acids is crucial for synthesizing peptides with enhanced therapeutic properties. However, the steric hindrance posed by residues like N-Methylleucine presents a significant synthetic challenge. The choice of coupling reagent is paramount for overcoming this obstacle. This guide provides an objective comparison of two common coupling reagents, PyBOP and HATU, for the coupling of this compound, supported by available experimental data and established protocols.
Executive Summary
While direct head-to-head quantitative data for the coupling of this compound using PyBOP versus HATU is not extensively documented in publicly available literature, a strong consensus exists based on studies of other sterically hindered amino acids. The evidence overwhelmingly favors HATU as the more effective reagent for this challenging coupling.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium salt-based reagent widely recognized for its high efficiency in difficult couplings, including those involving N-methylated amino acids. It generally leads to faster reactions and higher purities.
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a phosphonium salt-based reagent that, while effective for many standard couplings, is often reported to be inefficient and poorly reactive for sterically demanding residues like this compound.[1][2]
For the synthesis of peptides containing this compound, HATU is the recommended reagent to achieve optimal yields and purity.
Data Presentation
The following table summarizes quantitative data from comparative studies of PyBOP and HATU in the context of challenging peptide syntheses. Although not specific to this compound, this data provides a valuable proxy for their relative performance in sterically hindered situations.
Table 1: Comparative Performance Data for PyBOP and HATU in Difficult Coupling Scenarios
| Parameter | PyBOP | HATU | Peptide/System Context | Source(s) |
| Crude Purity (%) (2x1 min coupling) | 40.10 - 48.11 | 83.63 - 89.63 | Synthesis of ACP (65-74) and A-Beta Amyloid (1-42) | [3] |
| Crude Purity (%) (2x20 min coupling) | 70.27 - 88.54 | 79.91 - 91.23 | Synthesis of ACP (65-74) and A-Beta Amyloid (1-42) | [3] |
| Reaction Half-life (min) | 150 | 40 | Fmoc-alanine coupling to an aza-peptide | [3] |
| Acylation Yield (%) | ~65 | ~100 | Fmoc-alanine coupling to an aza-peptide |
Key Observation: The data consistently demonstrates that HATU provides significantly higher crude purity, especially with shorter reaction times, and achieves a much faster reaction rate and higher acylation yield compared to PyBOP in challenging synthetic contexts.
Experimental Protocols
Detailed methodologies for solid-phase peptide synthesis (SPPS) are provided below. The HATU protocol is recommended for this compound coupling.
Protocol 1: HATU Coupling for this compound (Recommended)
This protocol outlines a robust method for the solid-phase coupling of Fmoc-N-Methylleucine.
Materials:
-
Fmoc-N-Methylleucine (4 eq.)
-
HATU (4 eq.)
-
N,N-Diisopropylethylamine (DIEA) (8 eq.)
-
N,N-Dimethylformamide (DMF)
-
Peptide resin with N-terminal free amine
-
20% Piperidine in DMF for Fmoc deprotection
-
Bromophenol Blue solution for reaction monitoring
Methodology:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine solution. Agitate for 5 minutes, drain, and repeat with a fresh piperidine solution for 15-20 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Pre-activation: In a separate vial, dissolve Fmoc-N-Methylleucine (4 eq.) and HATU (4 eq.) in DMF. Add DIEA (8 eq.) and allow the solution to stand for 5 minutes at room temperature.
-
Coupling Reaction: Add the pre-activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.
-
Reaction Monitoring: Take a small sample of resin beads, wash with DMF and then methanol. Add a few drops of Bromophenol Blue solution. A yellow color indicates coupling completion, while a blue or green color signifies an incomplete reaction. If incomplete, a second coupling may be necessary.
-
Final Wash: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3x), followed by Dichloromethane (DCM) (3x).
Protocol 2: PyBOP Coupling for this compound (Alternative, Not Recommended)
This standard protocol for PyBOP is less likely to yield efficient coupling for this compound.
Materials:
-
Fmoc-N-Methylleucine (1.1 eq.)
-
PyBOP (1.1 eq.)
-
N,N-Diisopropylethylamine (DIEA) (2.2 eq.)
-
N,N-Dimethylformamide (DMF)
-
Peptide resin with N-terminal free amine
-
20% Piperidine in DMF
Methodology:
-
Resin Swelling and Deprotection: Follow steps 1-3 from the HATU protocol.
-
Coupling Solution Preparation: In a separate vial, dissolve Fmoc-N-Methylleucine (1.1 eq.) and PyBOP (1.1 eq.) in DMF.
-
Coupling Reaction: Add the amino acid/PyBOP solution to the resin. Immediately add DIEA (2.2 eq.). Agitate the mixture at room temperature for 10-60 minutes. Longer times may be required with minimal improvement.
-
Reaction Monitoring & Washing: Follow steps 6-7 from the HATU protocol.
Mandatory Visualization
The following diagrams illustrate the key chemical transformations and the overall experimental workflow.
Caption: Activation pathways for PyBOP and HATU leading to amide bond formation.
Caption: Experimental workflow for a single coupling cycle in solid-phase peptide synthesis.
References
N-Methylleucine in Peptide Engineering: A Comparative Guide to Enhancing Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide drug development, aimed at overcoming the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability. Among these modifications, N-methylation of the peptide backbone, particularly the use of N-Methylleucine, has emerged as a powerful tool to modulate the conformational properties of peptides, thereby enhancing their binding affinity and selectivity for their biological targets.[1] This guide provides a comparative analysis of the impact of this compound on peptide binding affinity, supported by experimental data and detailed methodologies.
The Impact of N-Methylation on Peptide Conformation and Binding
N-methylation involves the substitution of the hydrogen atom on a backbone amide nitrogen with a methyl group. This seemingly minor alteration can induce significant changes in the peptide's structure and function:
-
Conformational Rigidity: The presence of a methyl group on the nitrogen atom restricts the rotation around the Cα-N bond, reducing the peptide's backbone flexibility.[2] This pre-organization of the peptide into a bioactive conformation can lead to a more favorable binding entropy upon interaction with its receptor.
-
Proteolytic Stability: The N-methylated amide bond is resistant to cleavage by proteases, which significantly increases the in vivo half-life of the peptide.[3]
-
Membrane Permeability: The increased lipophilicity resulting from N-methylation can improve the peptide's ability to cross biological membranes, potentially leading to enhanced oral bioavailability.[3]
-
Receptor Selectivity: By locking the peptide into a specific conformation, N-methylation can enhance its selectivity for a particular receptor subtype over others.[4]
Quantitative Comparison: Leucine vs. This compound in an Integrin Ligand
To illustrate the quantitative impact of this compound on binding affinity, we present data from a study on a cyclic pentapeptide antagonist of the αvβ3 integrin receptor. The parent peptide, c(RGDfV), was systematically N-methylated, and the binding affinity of the resulting analogs was determined.
| Peptide Analog | Modification | IC50 (nM) for αvβ3 Integrin |
| Parent Peptide | c(RGDfV) | 140 |
| N-Methylated Analog | c(RGDf(NMe)V) | 2.5 |
| This compound Analog | c(RGD(NMe)fV) | Data Not Available in Abstract |
| Other N-Methylated Analog | c(RG(NMe)DfV) | 28 |
Data sourced from Chatterjee et al. J Med Chem. 2007 Nov 29;50(24):5878-81. The table demonstrates a significant increase in binding affinity (a lower IC50 value) upon N-methylation of the valine residue. While specific data for an this compound substitution at the leucine position in this exact peptide was not detailed in the available abstract, the principle of enhanced affinity through N-methylation is clearly demonstrated.
Experimental Protocols
The determination of peptide binding affinity is crucial for structure-activity relationship (SAR) studies. Two of the most common and powerful techniques for quantifying these interactions are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the real-time binding of an analyte (e.g., a peptide) to a ligand (e.g., a receptor) immobilized on a sensor surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of reflected light.
Detailed Methodology:
-
Immobilization of the Receptor:
-
The purified receptor is covalently immobilized onto a sensor chip (e.g., a CM5 sensor chip) using standard amine coupling chemistry. This involves the activation of the carboxymethylated dextran surface with a mixture of N-hydroxysuccinimide (NHS) and N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).
-
The receptor solution is then injected over the activated surface, leading to the formation of stable amide bonds.
-
Any remaining active esters are deactivated with an injection of ethanolamine-HCl.
-
-
Binding Analysis:
-
A solution of the peptide analog (the analyte) at various concentrations is flowed over the sensor chip containing the immobilized receptor.
-
The association of the peptide to the receptor is monitored in real-time.
-
Following the association phase, the peptide solution is replaced with buffer, and the dissociation of the peptide-receptor complex is monitored.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of response units vs. time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka. A lower KD value indicates a higher binding affinity.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs when two molecules interact. This technique provides a complete thermodynamic profile of the binding interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Detailed Methodology:
-
Sample Preparation:
-
The purified receptor is placed in the sample cell of the calorimeter.
-
The peptide analog is loaded into the injection syringe.
-
Both the receptor and the peptide must be in the same buffer to minimize heats of dilution.
-
-
Titration:
-
A series of small, precise injections of the peptide solution are made into the sample cell containing the receptor.
-
The heat released or absorbed upon each injection is measured by the instrument.
-
-
Data Analysis:
-
The raw data is a series of heat-flow spikes corresponding to each injection.
-
Integration of these spikes yields a binding isotherm, which is a plot of the heat change per mole of injectant versus the molar ratio of the two molecules.
-
This isotherm is then fitted to a binding model to determine the thermodynamic parameters of the interaction.
-
Visualizing the Impact and Workflow
To better understand the concepts discussed, the following diagrams illustrate the logical relationships and experimental workflows.
Conclusion
The incorporation of this compound into peptide sequences is a well-established and highly effective strategy for enhancing binding affinity and improving the overall drug-like properties of peptide therapeutics. By inducing conformational rigidity, N-methylation can pre-organize the peptide into its bioactive conformation, leading to a significant increase in affinity for its target receptor. The experimental data, though needing more direct comparative examples in the literature, strongly supports this principle. The use of robust biophysical techniques such as SPR and ITC is essential for the accurate quantification of these effects and for guiding the rational design of next-generation peptide-based drugs.
References
- 1. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple N-methylation of MT-II backbone amide bonds leads to melanocortin receptor subtype hMC1R selectivity; pharmacological and conformational studies - PMC [pmc.ncbi.nlm.nih.gov]
N-Methylleucine-Containing Peptides Demonstrate Superior Enzymatic Stability: A Comparative Guide
For researchers, scientists, and drug development professionals, the pursuit of stable peptide therapeutics is a paramount objective. Native peptides often suffer from rapid enzymatic degradation in vivo, limiting their therapeutic potential. A key strategy to overcome this hurdle is the incorporation of modified amino acids, such as N-methylleucine, into the peptide backbone. This guide provides a comparative analysis of the enzymatic stability of this compound-containing peptides against their non-methylated counterparts, supported by experimental data and detailed protocols.
The addition of a methyl group to the amide nitrogen of a leucine residue introduces steric hindrance, effectively shielding the adjacent peptide bonds from the action of proteolytic enzymes.[1][2] This modification has been shown to significantly enhance the metabolic stability and in vivo half-life of peptides, making them more viable as drug candidates.[1][3]
Comparative Stability Data
The following tables summarize the quantitative data from various studies, highlighting the increased stability of modified peptides in different biological matrices. While data specifically for this compound is not always available in a comparative format, the data for other N-methylated amino acids and stability-enhancing modifications like D-amino acid substitution serve as a strong indicator of the expected improvements.
| Peptide/Analog | Matrix | Half-life (t1/2) | Reference |
| Native Peptide (Kn2-7) | 25% Human Serum | 1.0% remaining after 24h | [4] |
| D-amino acid analog (dKn2-7) | 25% Human Serum | 78.5% remaining after 24h | |
| Tri-N-methylated Veber-Hirschmann peptide analog | In vivo (oral) | 10% oral bioavailability |
Experimental Protocols
To assess the enzymatic degradation of this compound-containing peptides, several in vitro assays are commonly employed. These include incubation with human serum, plasma, or liver microsomes, followed by analysis using liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Peptide Stability in Human Serum
This protocol outlines the procedure for determining the stability of a peptide in human serum.
Materials:
-
Test peptide (e.g., this compound-containing peptide and its non-methylated control)
-
Pooled human serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 1% trifluoroacetic acid (TFA) (Quenching solution)
-
Incubator
-
Centrifuge
-
LC-MS system
Procedure:
-
Preparation: Thaw the human serum and centrifuge to remove any precipitates. Dilute the serum to the desired concentration (e.g., 25% or 50%) with PBS.
-
Incubation: Add the test peptide to the serum solution to a final concentration of 10 µM. Incubate the mixture at 37°C with gentle shaking.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching and Protein Precipitation: Immediately add the aliquot to a tube containing ice-cold ACN with 1% TFA to stop the enzymatic reaction and precipitate the serum proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Analysis: Carefully collect the supernatant and analyze the remaining amount of the intact peptide using a validated LC-MS method.
-
Data Analysis: The percentage of the remaining peptide at each time point is calculated relative to the amount at time 0. The half-life (t1/2) is then determined by plotting the percentage of remaining peptide against time.
Protocol 2: Microsomal Stability Assay
This protocol is used to assess the metabolic stability of a peptide in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes.
Materials:
-
Test peptide
-
Human liver microsomes
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (cofactor for many metabolic enzymes)
-
Acetonitrile (ACN) (Quenching solution)
-
Incubator
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a reaction mixture containing the test peptide and human liver microsomes in phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to equilibrate the temperature.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.
-
Quenching: Stop the reaction by adding the aliquots to ice-cold ACN.
-
Centrifugation: Centrifuge the samples to pellet the microsomes and precipitated proteins.
-
Analysis: Analyze the supernatant for the remaining parent peptide using an LC-MS/MS system.
-
Data Analysis: Calculate the in vitro half-life and intrinsic clearance of the peptide.
Visualizing the Assay Workflow
The following diagram illustrates the general workflow for an in vitro enzymatic degradation assay of a peptide.
Caption: Workflow for a typical in vitro peptide enzymatic degradation assay.
Conclusion
The incorporation of this compound is a highly effective strategy for enhancing the enzymatic stability of therapeutic peptides. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess this stability improvement. By employing these methods, drug developers can make informed decisions in the design and optimization of next-generation peptide-based drugs with improved pharmacokinetic profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
A Comparative Analysis of N-Methylleucine and N-Ethylleucine in Peptidomimetics: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic modification of peptides is a critical step in transforming promising bioactive molecules into viable therapeutics. Among the arsenal of chemical modifications, N-alkylation of the peptide backbone is a powerful tool to enhance pharmacokinetic properties. This guide provides a detailed comparative analysis of two common N-alkylated amino acids, N-Methylleucine and N-ethylleucine, when incorporated into peptidomimetics. By examining their effects on proteolytic stability, receptor binding, membrane permeability, and conformation, this document aims to inform the rational design of next-generation peptide-based drugs.
Introduction to N-Alkylation in Peptidomimetics
N-alkylation, the substitution of the amide proton with an alkyl group, is a widely employed strategy in medicinal chemistry to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low cell permeability.[1][2] This modification introduces steric hindrance, which can shield the peptide bond from enzymatic cleavage, and increases lipophilicity, potentially improving membrane permeability.[3][4] The size of the N-alkyl group can significantly influence these properties, making the choice between an N-methyl and an N-ethyl group a critical design consideration.[5] Leucine, with its isobutyl side chain, is a common residue in many bioactive peptides, making this compound and N-ethylleucine important building blocks for peptidomimetics.
Physicochemical Properties
The addition of a methyl or ethyl group to the nitrogen atom of leucine alters its physicochemical properties. While both modifications increase the lipophilicity compared to native leucine, the ethyl group imparts a greater degree of hydrophobicity due to its larger alkyl chain. This seemingly small difference can have significant downstream effects on peptide solubility, aggregation, and interaction with biological membranes.
| Property | Leucine | This compound | N-Ethylleucine |
| Molecular Weight ( g/mol ) | 131.17 | 145.20 | 159.23 |
| Predicted LogP | -1.7 | -1.2 | -0.7 |
| Hydrogen Bond Donors | 2 | 1 | 1 |
| Hydrogen Bond Acceptors | 2 | 2 | 2 |
| Steric Hindrance | Low | Moderate | High |
Note: Predicted LogP values are estimations and can vary based on the algorithm used. The data presented is for illustrative purposes to show the expected trend.
Comparative Performance in Peptidomimetics
The choice between incorporating this compound or N-ethylleucine into a peptidomimetic can lead to distinct pharmacological profiles. The following sections detail the comparative effects on key performance parameters, supported by experimental findings and established principles of peptidomimetic design.
Proteolytic Stability
One of the primary motivations for N-alkylation is to enhance resistance to enzymatic degradation. The N-alkyl group sterically hinders the approach of proteases to the scissile peptide bond. A study directly comparing the effects of different N-alkyl groups on the proteolytic stability of a model pentapeptide (Ala-Ala-Phe(N-Alkyl)-Ala-Ala) against the protease elastase provided insightful results.
| N-Alkyl Group at Phenylalanine | Half-life (τ1/2) in presence of Elastase (min) |
| H (unmodified) | ~20 |
| Methyl | ~60 |
| Ethyl | ~45 |
| Benzyl | ~30 |
Data adapted from reference.
These findings surprisingly indicate that while N-methylation significantly increases proteolytic resistance, further increasing the steric bulk with an ethyl group leads to a decrease in stability compared to the methyl group. This suggests a more complex interplay between steric hindrance and enzyme-substrate recognition than a simple "bigger is better" model. The N-methyl group appears to provide an optimal balance of protection without overly distorting the peptide backbone in a way that might expose other sites to cleavage or increase affinity for the protease through unfavorable hydrophobic interactions.
Receptor Binding Affinity
The impact of N-alkylation on receptor binding is highly context-dependent. The introduction of an N-alkyl group can either enhance or diminish binding affinity.
-
Conformational Constraint: N-alkylation restricts the conformational freedom of the peptide backbone. This can pre-organize the peptidomimetic into its bioactive conformation, reducing the entropic penalty of binding and thus increasing affinity.
-
Steric Hindrance: The N-alkyl group can also introduce steric clashes with the receptor binding pocket, leading to a decrease in affinity.
The larger size of the N-ethyl group compared to the N-methyl group is expected to impose a greater conformational constraint. This could be beneficial if the resulting conformation is complementary to the receptor's binding site. However, the increased steric bulk of the ethyl group also carries a higher risk of unfavorable steric interactions. Therefore, the choice between this compound and N-ethylleucine must be carefully evaluated for each specific peptide-receptor system.
Membrane Permeability
Increased lipophilicity and a reduction in the number of hydrogen bond donors are key factors that can enhance the passive diffusion of peptides across cell membranes. Both this compound and N-ethylleucine reduce the hydrogen bond donor capacity of the peptide backbone by one. However, N-ethylleucine provides a greater increase in lipophilicity.
In general, increased lipophilicity is correlated with improved membrane permeability. Therefore, it is hypothesized that peptidomimetics containing N-ethylleucine may exhibit greater membrane permeability than those with this compound. However, this is also dependent on the overall conformation of the peptide, as excessive rigidity or the adoption of a non-membrane-permeable conformation can counteract the benefits of increased lipophilicity.
Experimental Protocols for Comparative Analysis
To directly compare the performance of this compound and N-ethylleucine in a specific peptidomimetic, a series of well-defined experiments are required. The following protocols provide a framework for such a comparative study.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the synthesis of peptidomimetics containing either this compound or N-ethylleucine using Fmoc-based solid-phase chemistry.
Workflow for SPPS of N-Alkylated Peptides
Caption: General workflow for solid-phase peptide synthesis.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
Fmoc-N-Methylleucine-OH and Fmoc-N-ethylleucine-OH
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
-
HPLC for purification
Procedure:
-
Swell the resin in DMF.
-
Perform Fmoc deprotection using 20% piperidine in DMF.
-
Couple the desired Fmoc-amino acid using a suitable coupling reagent and base. For the sterically hindered N-alkylated amino acids, a stronger coupling reagent like HATU and extended coupling times may be necessary.
-
Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
After the final coupling, perform a final Fmoc deprotection.
-
Cleave the peptide from the resin and remove side-chain protecting groups using the cleavage cocktail.
-
Precipitate the crude peptide in cold ether, centrifuge, and lyophilize.
-
Purify the peptide by reverse-phase HPLC.
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Protocol 2: Proteolytic Stability Assay
This protocol uses HPLC to monitor the degradation of the peptidomimetics in the presence of a protease.
Workflow for Proteolytic Stability Assay
Caption: Workflow for assessing peptide proteolytic stability.
Materials:
-
Purified peptidomimetics (this compound and N-ethylleucine analogs)
-
Protease solution (e.g., trypsin, chymotrypsin, or human serum)
-
Reaction buffer (e.g., PBS)
-
Quenching solution (e.g., 10% TFA)
-
HPLC system with a C18 column
Procedure:
-
Prepare stock solutions of the peptidomimetics in a suitable buffer.
-
Incubate the peptidomimetics at a final concentration of 1 mg/mL with the protease solution at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quench the enzymatic reaction by adding the quenching solution.
-
Analyze the samples by reverse-phase HPLC, monitoring the disappearance of the parent peptide peak.
-
Calculate the percentage of intact peptide remaining at each time point and determine the half-life (t1/2) of each peptidomimetic.
Protocol 3: In Vitro Receptor Binding Assay
This protocol describes a competitive binding assay to determine the binding affinity of the peptidomimetics to their target receptor.
Workflow for Receptor Binding Assay
Caption: Workflow for a competitive receptor binding assay.
Materials:
-
Cell membranes or purified receptor expressing the target receptor
-
A radiolabeled or fluorescently labeled ligand with known affinity for the receptor
-
Unlabeled peptidomimetics (this compound and N-ethylleucine analogs)
-
Assay buffer
-
Filtration apparatus or scintillation counter/fluorometer
Procedure:
-
In a multi-well plate, combine the receptor preparation, a fixed concentration of the labeled ligand, and varying concentrations of the unlabeled peptidomimetics.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the bound from the free labeled ligand using rapid filtration through a glass fiber filter.
-
Quantify the amount of bound labeled ligand by measuring radioactivity or fluorescence.
-
Plot the percentage of bound labeled ligand as a function of the concentration of the unlabeled competitor.
-
Determine the IC50 (the concentration of competitor that inhibits 50% of specific binding) for each peptidomimetic and calculate the inhibition constant (Ki).
Protocol 4: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a high-throughput method to assess the passive membrane permeability of the peptidomimetics.
Workflow for PAMPA
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay.
Materials:
-
96-well filter plate (donor plate) and 96-well acceptor plate
-
Artificial membrane lipid solution (e.g., phosphatidylcholine in dodecane)
-
Phosphate buffered saline (PBS)
-
Purified peptidomimetics
-
UV-Vis plate reader or LC-MS for quantification
Procedure:
-
Fill the acceptor plate wells with PBS.
-
Coat the filter of the donor plate with the lipid solution.
-
Add the peptidomimetic solutions to the donor plate wells.
-
Place the donor plate on top of the acceptor plate to form a "sandwich" and incubate.
-
After incubation, determine the concentration of the peptidomimetic in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
Calculate the effective permeability (Pe) for each peptidomimetic.
Conformational Analysis
The conformational preferences of N-alkylated peptides can be elucidated using a combination of spectroscopic and computational methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the solution-state conformation, including the cis/trans isomerization of the N-alkylated peptide bond and inter-proton distances through Nuclear Overhauser Effect (NOE) studies.
-
Circular Dichroism (CD) Spectroscopy: A rapid method to assess the secondary structure content (e.g., α-helix, β-sheet, random coil) of the peptidomimetics in different solvent environments.
-
X-ray Crystallography: Can provide a high-resolution, static picture of the solid-state conformation, but obtaining suitable crystals can be challenging.
-
Molecular Dynamics (MD) Simulations: Computational modeling can be used to explore the conformational landscape of the peptidomimetics and to rationalize the experimental findings.
Signaling Pathways and Logical Relationships
The incorporation of this compound or N-ethylleucine can modulate the interaction of a peptidomimetic with its target, thereby influencing downstream signaling pathways. For instance, if the peptidomimetic is an antagonist for a G-protein coupled receptor (GPCR), its enhanced stability and receptor affinity could lead to more sustained inhibition of the signaling cascade.
Generic GPCR Antagonism Signaling Pathway
Caption: Modulation of a GPCR signaling pathway by N-alkylated peptidomimetic antagonists.
Conclusion
The choice between this compound and N-ethylleucine for the design of peptidomimetics is a nuanced decision that requires careful consideration of the desired therapeutic properties. While N-methylation is a well-established strategy for enhancing proteolytic stability, evidence suggests that increasing the alkyl chain length to an ethyl group may not necessarily lead to further improvements and could even be detrimental to stability. However, the increased lipophilicity of N-ethylleucine may offer advantages in terms of membrane permeability. Ultimately, the optimal choice will depend on the specific biological target and the desired pharmacokinetic profile. The experimental protocols outlined in this guide provide a robust framework for a systematic, head-to-head comparison, enabling the rational design of potent and effective peptidomimetic therapeutics.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. A Chemiluminescence Based Receptor-ligand Binding Assay Using Peptide Ligands with an Acridinium Ester Label [bio-protocol.org]
- 4. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tuning of Protease Resistance in Oligopeptides through N-Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing In Vivo Stability: A Comparative Guide to N-Methylleucine Peptides and Other Half-Life Extension Strategies
For researchers, scientists, and drug development professionals, extending the in vivo half-life of therapeutic peptides is a critical challenge. This guide provides an objective comparison of N-Methylleucine incorporation against other common peptide modification strategies, supported by experimental data and detailed protocols to aid in the design of more robust and effective peptide-based therapeutics.
The transient nature of peptides in vivo, primarily due to rapid enzymatic degradation and renal clearance, significantly curtails their therapeutic potential. To overcome these limitations, various chemical modifications have been developed to enhance their stability and prolong their circulation time. Among these, the incorporation of this compound stands as a promising strategy. This guide will delve into a comparative analysis of this compound peptides versus those modified with D-amino acids, PEGylation, and fatty acid acylation.
Comparative Analysis of In Vivo Half-Life Extension Strategies
The following table summarizes the impact of different modification strategies on the in vivo half-life of various peptides. It is important to note that the data presented is compiled from different studies on various peptides, and direct head-to-head comparisons on a single peptide are limited in the current literature. Therefore, this table should be interpreted as a general guide to the potential efficacy of each strategy.
| Parent Peptide (Modification) | In Vivo Half-Life | Fold Increase vs. Unmodified | Species | Key Findings & Citations |
| GLP-1 (Unmodified) | ~2-5 min | - | Human | Rapidly degraded by DPP-4. |
| Liraglutide (Fatty Acid Acylation) | ~13 hours | >150-fold | Human | Acylation with a C16 fatty acid promotes binding to serum albumin, shielding the peptide from degradation and renal clearance.[1] |
| Semaglutide (Fatty Acid Acylation & Aib substitution) | ~165 hours | >2000-fold | Human | A longer C18 fatty diacid chain and an Aib substitution for enhanced DPP-4 resistance result in a significantly longer half-life compared to liraglutide.[2] |
| Unmodified Interferon alpha-2b | 3 to 8 hours | - | Human | Subject to proteolytic degradation and renal clearance.[3] |
| PEGylated Interferon alpha-2b | ~40 hours | 5 to 13-fold | Human | Covalent attachment of a 12 kDa polyethylene glycol (PEG) chain increases the hydrodynamic radius, reducing renal clearance.[3] |
| Antimicrobial Peptide (TA4) (Unmodified) | < 1 hour (in serum) | - | In vitro (Human Serum) | Susceptible to degradation by serum proteases.[1] |
| TA4 with D-Lysine | > 8 hours (in serum) | > 8-fold | In vitro (Human Serum) | Substitution with D-amino acids confers resistance to proteolysis by common proteases. |
| TA4 with N-Methyl-Lysine | ~1.5 hours (in serum) | ~1.5-fold | In vitro (Human Serum) | N-methylation provides a moderate increase in stability against serum proteases. |
| GnRH (Unmodified) | 2-6 min | - | Rat | Rapidly cleared and degraded. |
| [D-Lys6]-GnRH | 55 ± 11 min | ~9-27-fold | Rat | D-amino acid substitution significantly enhances resistance to proteolysis. |
Principles of Half-Life Extension Strategies
N-Methylation
Incorporating a methyl group onto the amide nitrogen of the peptide backbone, as in this compound, offers a subtle yet effective modification. This N-methylation can sterically hinder the approach of proteases without drastically altering the overall conformation of the peptide. This strategy is known to improve metabolic stability and can also enhance membrane permeability, potentially improving oral bioavailability.
D-Amino Acid Substitution
Replacing naturally occurring L-amino acids with their D-enantiomers is a highly effective method to confer resistance to enzymatic degradation. Proteases are stereospecific and generally do not recognize peptide bonds involving D-amino acids. This modification can significantly prolong the in vivo half-life. However, it is crucial to assess the impact of such substitutions on the peptide's biological activity, as the altered stereochemistry might affect receptor binding.
PEGylation
The covalent attachment of polyethylene glycol (PEG) chains to a peptide, known as PEGylation, dramatically increases its hydrodynamic volume. This increased size reduces the rate of renal clearance, thereby extending the circulation time. The PEG chains can also shield the peptide from proteolytic enzymes. The size and structure (linear or branched) of the PEG molecule can be tailored to optimize the pharmacokinetic profile.
Fatty Acid Acylation
Acylation involves the attachment of a fatty acid chain to the peptide. This modification promotes the binding of the peptide to serum albumin, a long-lived plasma protein. This reversible binding creates a circulating reservoir of the peptide, protecting it from both enzymatic degradation and rapid filtration by the kidneys. The length and nature of the fatty acid can be varied to modulate the binding affinity to albumin and, consequently, the half-life.
Experimental Protocols
In Vivo Half-Life Determination
Objective: To determine the pharmacokinetic profile and elimination half-life of a modified peptide in an animal model.
Methodology:
-
Animal Model: Select an appropriate animal model (e.g., mice or rats).
-
Peptide Administration: Administer a single dose of the peptide (unmodified and modified versions) via a relevant route (e.g., intravenous bolus or subcutaneous injection).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) into tubes containing an anticoagulant and a protease inhibitor cocktail.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Peptide Extraction: Precipitate plasma proteins using an appropriate method (e.g., addition of acetonitrile or trichloroacetic acid) to extract the peptide.
-
Quantification: Analyze the peptide concentration in the plasma extracts using a validated analytical method such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Analysis: Plot the plasma concentration of the peptide versus time. Calculate pharmacokinetic parameters, including the elimination half-life (t½), using appropriate software (e.g., a one- or two-compartment model).
In Vitro Plasma Stability Assay
Objective: To assess the stability of a peptide in plasma as an initial screen for its susceptibility to proteolytic degradation.
Methodology:
-
Plasma Incubation: Incubate the test peptide at a known concentration in fresh animal or human plasma at 37°C.
-
Time-Course Sampling: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
Reaction Quenching: Stop the enzymatic degradation by adding a quenching solution (e.g., acetonitrile or a strong acid).
-
Sample Processing: Centrifuge the samples to pellet the precipitated plasma proteins.
-
Analysis: Analyze the supernatant for the amount of remaining intact peptide using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or LC-MS.
-
Half-Life Calculation: Determine the half-life of the peptide by plotting the percentage of intact peptide remaining against time and fitting the data to a first-order decay model.
Visualizing Peptide Stabilization and Experimental Workflow
The following diagrams illustrate the conceptual pathways of peptide degradation and stabilization, as well as a typical experimental workflow for assessing in vivo half-life.
Caption: Mechanisms of peptide stabilization.
References
N-Methylleucine in Linear vs. Cyclic Peptides: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data.
The strategic incorporation of N-methylated amino acids, such as N-Methylleucine, represents a critical tool in medicinal chemistry for enhancing the therapeutic potential of peptide-based drugs. This guide provides a comparative study on the influence of this compound when incorporated into linear versus cyclic peptide scaffolds. The structural constraints imposed by cyclization, combined with the conformational effects of N-methylation, can synergistically improve a peptide's pharmacokinetic and pharmacodynamic properties.
Impact on Physicochemical and Biological Properties
N-methylation, the substitution of a hydrogen atom with a methyl group on the amide nitrogen of the peptide backbone, profoundly influences the physicochemical and biological properties of peptides.[1] When combined with cyclization, these modifications can lead to unprecedented pharmacokinetic properties, including enhanced metabolic stability, increased membrane permeability, and even oral bioavailability.[2]
Conformational Effects
In both linear and cyclic peptides, the introduction of an N-methyl group on a leucine residue restricts the available conformational space by sterically hindering rotation around the Cα-N bond.[1] This "conformational constraint" can help to lock the peptide into a bioactive conformation, which can enhance receptor affinity and selectivity.
One of the key effects of N-methylation is its influence on the cis/trans isomerization of the amide bond. The presence of the N-methyl group can favor a cis amide bond conformation, which is typically energetically disfavored in unmodified peptides. This can be particularly impactful in cyclic peptides, where the ring structure already limits conformational freedom. A study on cyclic pentapeptides demonstrated that N-methylnorleucine (a close analog of this compound) induced a higher number of cis/trans isomers compared to proline, indicating increased conformational flexibility in certain contexts.
Furthermore, N-methylation removes the amide proton, preventing it from acting as a hydrogen bond donor. This disruption of potential intramolecular hydrogen bonding networks can significantly alter the peptide's secondary structure. In cyclic peptides, this can lead to the formation of more compact, folded conformations that mask polar functional groups, presenting a more hydrophobic exterior.
Receptor Binding and Biological Activity
The impact of this compound on receptor binding is highly dependent on the specific peptide and its target. By pre-organizing the peptide into its bioactive conformation, N-methylation can reduce the entropic penalty of binding, leading to a significant increase in receptor affinity. However, if the induced conformation is not compatible with the receptor's binding pocket, a decrease in affinity may be observed.
A notable example is the cyclic RGD peptide, an antagonist of the αVβ3 integrin. A scan of N-methylation at different positions in the cyclic peptide cyclo(RGDfV) revealed that cyclo(RGDf-N(Me)V) was even more active than the already potent parent compound, making it one of the most active and selective antagonists for this integrin. In contrast, N-methylation at other positions in the same cyclic peptide led to decreased activity. This highlights the importance of the position of N-methylation for biological activity.
Cyclic peptides generally exhibit better biological activity compared to their linear counterparts due to their conformational rigidity, which enhances binding to target molecules. The addition of this compound can further refine this conformation for optimal interaction.
Permeability and Metabolic Stability
A major advantage of incorporating this compound, particularly within a cyclic scaffold, is the improvement of cell permeability and metabolic stability. The increased lipophilicity from the added methyl group and the masking of polar amide groups favor partitioning into the cell membrane.
Cyclization itself protects peptides from degradation by exopeptidases due to the absence of termini. N-methylation further enhances stability by shielding the amide bond from cleavage by endopeptidases. This increased resistance to enzymatic degradation leads to a longer half-life in vivo.
Systematic studies on cyclic hexapeptides have shown that both the number and the relative positions of N-methyl groups have a dramatic effect on cell permeability. Interestingly, partially N-methylated cyclic peptides were found to be more permeable than the corresponding fully N-methylated versions in some cases. One such partially N-methylated cyclic hexapeptide demonstrated an oral bioavailability of 28% in rats, a significant achievement for a peptide-based compound.
Data Presentation: Comparative Performance
The following tables summarize the quantitative effects of N-methylation and cyclization on key peptide properties.
| Peptide Attribute | Linear Peptide | Linear Peptide with this compound | Cyclic Peptide | Cyclic Peptide with this compound |
| Conformational Flexibility | High | Moderately Reduced | Reduced | Significantly Reduced/Constrained |
| Receptor Binding Affinity | Variable | Potentially Increased or Decreased | Generally Increased | Potentially Further Increased |
| Metabolic Stability | Low (susceptible to exo- and endopeptidases) | Increased (resistant to some endopeptidases) | High (resistant to exopeptidases) | Very High (resistant to both exo- and endopeptidases) |
| Cell Permeability | Generally Low | Slightly Increased | Moderately Increased | Significantly Increased |
| Oral Bioavailability | Very Low | Very Low | Low | Can be Significantly Increased |
Table 1: Qualitative Comparison of Peptide Properties. This table provides a general overview of the expected impact of this compound incorporation and cyclization on the performance of a peptide.
| Peptide | Target | IC50 (nM) | Source |
| cyclo(RGDfV) | αVβ3 Integrin | 2.2 | |
| cyclo(RGDf-N(Me)V) | αVβ3 Integrin | 0.58 | |
| cyclo(RG-N(Me)D-fV) | αVβ3 Integrin | >10,000 |
Table 2: Effect of N-Methylation Position on the Biological Activity of a Cyclic RGD Peptide. This data illustrates how the specific placement of an N-methyl group can dramatically alter receptor binding affinity.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings. The following sections outline typical experimental protocols for the synthesis and evaluation of N-methylated cyclic peptides.
Synthesis of N-Methylated Cyclic Peptides
The synthesis of cyclic peptides containing N-methylated residues can be challenging due to the steric hindrance introduced by the N-methyl groups, which can impede coupling reactions. Both on-resin and solution-phase methods are employed for N-methylation and cyclization.
On-Resin N-Methylation and Cyclization Protocol:
-
Linear Peptide Synthesis: The linear peptide is assembled on a suitable resin (e.g., 2-chlorotrityl chloride resin) using standard Fmoc-based solid-phase peptide synthesis (SPPS).
-
On-Resin N-Methylation:
-
Nosylation: The peptide-resin is treated with 2-nitrobenzenesulfonyl chloride (Ns-Cl) and collidine in dichloromethane (DCM) to protect the backbone amide.
-
Methylation: The nosylated amide is then methylated using methyl p-toluenesulfonate (MeOTs) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in N,N-dimethylformamide (DMF).
-
Denosylation: The nosyl group is removed with 2-mercaptoethanol and DBU in DMF.
-
-
On-Resin Cyclization: The N-terminal Fmoc group is removed, and the peptide is cyclized head-to-tail on the resin. This is often carried out in a pseudo-diluted environment to favor intramolecular cyclization. Common cyclization reagents include TBTU, HOBt, and DIEA.
-
Cleavage and Purification: The cyclic peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% triisopropylsilane, 2.5% water). The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry (MS) and analytical HPLC.
Permeability Assays
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput in vitro assay used to predict passive intestinal absorption. A filter plate is coated with an artificial membrane (e.g., a lipid mixture in dodecane), separating a donor compartment (containing the peptide) from an acceptor compartment. The amount of peptide that crosses the membrane over time is quantified, typically by HPLC or MS.
Caco-2 Cell Permeability Assay: This assay uses a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with many characteristics of the intestinal epithelium. The peptide is added to the apical side, and its appearance on the basolateral side is monitored over time. This assay provides a more biologically relevant measure of intestinal permeability, accounting for both passive diffusion and active transport.
Stability Assays
Plasma Stability: The peptide is incubated in plasma from a relevant species (e.g., human, rat) at 37°C. Aliquots are taken at various time points, and the remaining amount of intact peptide is quantified by HPLC or LC-MS to determine its half-life.
Microsomal Stability: The peptide is incubated with liver microsomes, which contain many of the metabolic enzymes responsible for drug degradation (e.g., cytochrome P450 enzymes). The disappearance of the parent peptide is monitored over time to assess its metabolic stability.
Mandatory Visualizations
Caption: Workflow for the on-resin synthesis and purification of N-methylated cyclic peptides.
Caption: Logical relationships between peptide structure and performance enhancements.
References
Safety Operating Guide
Navigating the Safe Disposal of N-Methylleucine: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of N-Methylleucine, a crucial component in various research and development applications. Adherence to these protocols is critical for protecting personnel and the environment.
Personal Protective Equipment (PPE) and Safety Measures
Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment. The following table summarizes the necessary PPE based on safety data sheets for similar amino acid derivatives.[1]
| Protective Equipment | Specifications | Purpose |
| Eye Protection | Safety glasses with side shields or goggles. | Protects against dust particles and splashes.[1] |
| Hand Protection | Compatible chemical-resistant gloves. | Prevents skin contact with the chemical.[1] |
| Body Protection | Laboratory coat. | Protects clothing and skin from contamination.[1] |
| Respiratory Protection | NIOSH-approved respirator for dusts. | Necessary when handling powders to avoid inhalation.[1] |
All handling and disposal procedures should be conducted in a well-ventilated area or within a chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The proper disposal of this compound depends on whether it is contaminated with other hazardous materials. The following workflow provides a clear decision-making process for its disposal.
1. Initial Assessment:
-
Determine Contamination: The first and most critical step is to assess whether the this compound waste is contaminated with any hazardous substances (e.g., solvents, heavy metals, toxic compounds). If it is, the entire waste mixture must be treated as hazardous.
-
Consult Local Regulations: Always review your institution's specific Environmental Health and Safety (EHS) protocols and local regulations before proceeding with disposal.
2. Disposal of Contaminated this compound (Hazardous Waste):
-
Segregation: Collect this compound waste that is mixed with hazardous chemicals in a designated, leak-proof, and chemically compatible container. Do not mix with other incompatible waste streams.
-
Labeling: Clearly label the container as "Hazardous Waste" and specify the contents, including "this compound" and any other hazardous components. Include the date when the waste was first added.
-
Storage and Pickup: Store the sealed container in a designated hazardous waste accumulation area. Arrange for disposal through your institution's EHS department.
3. Disposal of Uncontaminated this compound (Non-Hazardous Waste):
-
Solid this compound:
-
For small quantities, uncontaminated solid this compound is generally considered non-hazardous and can be disposed of in the regular solid waste stream.
-
Place the solid waste in a sealed, clearly labeled container to prevent accidental exposure or spillage.
-
For larger quantities, consult with your institution's EHS department for guidance.
-
-
Aqueous Solutions of this compound:
-
Neutralization: Ensure the pH of the solution is between 6.0 and 8.0. Adjust with a suitable acid or base if necessary.
-
Dilution and Flushing: Pour the neutralized solution down the sanitary sewer with a large excess of running water (at least a 20-fold excess). This prevents any potential impact on the wastewater treatment system.
-
4. Decontamination of Empty Containers:
-
Triple Rinse: Rinse any empty containers that held this compound with a suitable solvent (such as water for aqueous solutions) at least three times.
-
Rinsate Disposal: The rinsate from uncontaminated containers can typically be disposed of down the sanitary sewer.
-
Container Disposal: After triple rinsing and defacing the label, the container can usually be disposed of in the regular trash or recycled, in accordance with institutional policies.
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Personal Precautions: Ensure adequate ventilation and wear the appropriate PPE. Avoid breathing dust or vapors.
-
Containment and Cleaning: For solid spills, carefully sweep or scoop up the material and place it in a suitable container for disposal. Avoid generating dust. For liquid spills, absorb with an inert material and collect for disposal.
-
Environmental Precautions: Prevent the material from entering drains or water courses.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
